GLP-26
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFSIXYJGPNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GLP-26: A Technical Deep Dive into its Antiviral Activity Against Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antiviral activity of GLP-26, a novel glyoxamide derivative, against the Hepatitis B Virus (HBV). This compound has emerged as a potent capsid assembly modulator (CAM) with promising characteristics for future therapeutic applications. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols, presenting data in a clear, structured format for ease of comparison and replication.
Executive Summary
This compound is a novel, orally bioavailable small molecule that targets the HBV core protein (HBc), a critical component in the viral life cycle. By modulating capsid assembly, this compound disrupts multiple stages of viral replication, leading to a significant reduction in key viral markers. It exhibits potent, single-digit nanomolar antiviral activity in vitro and has demonstrated sustained viral load reduction in animal models, particularly when used in combination with existing nucleoside analog therapies. Its primary mechanism involves the induction of aberrant capsid formation, which prevents the proper encapsidation of viral genetic material and subsequent steps required for viral persistence.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral potency and safety profile of this compound have been evaluated in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against HBV
| Cell Line | Parameter Measured | EC50 (µM) | Reference |
| HepAD38 | HBV DNA | 0.003 | [1] |
| Primary Human Hepatocytes (PHH) | HBV DNA | 0.04 | [1] |
| HepAD38 | HBeAg Secretion | 0.003 | [1][2] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HepG2 | >100 | >33,333 | [1] |
CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells. SI (Selectivity Index): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable.
Table 3: In Vivo Efficacy of this compound in HBV-Infected Humanized Mice
| Treatment Group | Duration | Parameter | Mean Reduction | Outcome | Reference |
| This compound (60 mg/kg/day) + Entecavir (0.3 mg/kg/day) | 10 weeks | HBV DNA | 4 log10 | 50% of mice had undetectable viremia at end of treatment. Sustained antiviral response for up to 12 weeks post-treatment. | [1][3] |
| This compound | 45 days | HBV Titers | 2.3-3 log10 | Significant reduction versus placebo. | [4] |
| This compound + Entecavir | 45 days | HBV Titers | 4.6-fold | Enhanced reduction compared to monotherapy. | [4] |
Mechanism of Action: Capsid Assembly Modulation
This compound is a Class II capsid assembly modulator.[2] It binds to the core protein (HBc) dimers, inducing a conformational change that accelerates the assembly process. This leads to the formation of morphologically normal-looking but empty capsids, devoid of the pregenomic RNA (pgRNA) necessary for reverse transcription and viral DNA synthesis.[5][6] This aberrant assembly disrupts several key steps in the HBV life cycle:
-
Inhibition of pgRNA Encapsidation: By promoting rapid assembly, this compound prevents the incorporation of the pgRNA-polymerase complex into the forming capsid.
-
Prevention of Viral DNA Replication: Without the pgRNA template, the synthesis of relaxed circular DNA (rcDNA) is blocked.[3][7]
-
Reduction of cccDNA Amplification: The transport of newly formed rcDNA-containing nucleocapsids to the nucleus is essential for replenishing the pool of covalently closed circular DNA (cccDNA), the stable viral minichromosome.[3][7] By preventing the formation of replication-competent capsids, this compound indirectly reduces the establishment and maintenance of cccDNA.[1][8]
The following diagram illustrates the proposed mechanism of action of this compound within the HBV life cycle.
Caption: Mechanism of this compound in the HBV life cycle.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the core experimental protocols used to characterize the antiviral activity of this compound.
In Vitro Antiviral Activity and Cytotoxicity Assays
This workflow is used to determine the efficacy and safety of this compound in cell culture models.
Caption: General workflow for in vitro antiviral testing.
Protocol for HBV DNA Quantification (HepAD38 Cells):
-
Cell Seeding: Plate HepAD38 cells, which are a stable cell line that replicates HBV under the control of a tetracycline-off promoter, in multi-well plates.
-
Compound Application: Two days after seeding, remove the tetracycline (B611298) to induce HBV replication and treat the cells with serial dilutions of this compound.
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Incubation: Incubate the cells for 9 days, with media and compound changes every 3 days.
-
Supernatant Harvest: Collect the cell culture supernatant at the end of the incubation period.
-
DNA Extraction: Isolate viral DNA from the supernatant.
-
qPCR Analysis: Quantify the amount of secreted HBV DNA using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.
-
Data Analysis: Plot the percentage of HBV DNA inhibition against the drug concentration and calculate the EC50 value using a non-linear regression model.
Protocol for HBeAg Secretion Assay:
-
Procedure: Follow steps 1-4 as described for the HBV DNA quantification assay.
-
ELISA: Analyze the harvested supernatant for HBeAg levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 for HBeAg inhibition by plotting the reduction in HBeAg levels against the this compound concentration.
Capsid Assembly and Stability Assays
Thermal Shift Assay:
-
Protein Preparation: Express and purify the HBV core protein fragment (e.g., Cp149) which self-assembles into dimers.
-
Capsid Formation: Induce capsid formation from the Cp149 dimers by adjusting pH and salt concentration.
-
Compound Incubation: Incubate the pre-formed capsids with this compound or a vehicle control.
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor protein unfolding by measuring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of denatured proteins.
-
Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is denatured. An increase in Tm in the presence of this compound indicates direct binding and stabilization of the capsid structure.
In Vivo Efficacy Studies
Humanized Mouse Model:
-
Model System: Utilize immunodeficient mice with humanized livers, which can be productively infected with HBV, leading to sustained viremia.
-
Infection: Infect the mice with HBV.
-
Treatment: Once chronic infection is established (stable HBV DNA and antigen levels), treat the mice daily via oral gavage with this compound, a comparator drug (e.g., Entecavir), a combination of the two, or a vehicle control.
-
Monitoring: Collect blood samples weekly to monitor levels of HBV DNA, HBsAg, and HBeAg.
-
Endpoint Analysis: At the end of the treatment and follow-up periods, sacrifice the animals and harvest liver tissue to analyze intrahepatic HBV DNA and cccDNA levels.
Synergistic Activity with Nucleoside Analogs
A key finding is the synergistic antiviral activity of this compound when combined with nucleoside analogs like Entecavir (ETV).[1] This is a logical consequence of their distinct mechanisms of action.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving Fast Toward Hepatitis B Virus Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to GLP-26: A Novel Hepatitis B Virus Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GLP-26 is a novel glyoxamide derivative that has emerged as a potent preclinical candidate for the treatment of chronic Hepatitis B Virus (HBV) infection. Unlike traditional nucleos(t)ide analogues that target the viral polymerase, this compound is a capsid assembly modulator (CAM) that disrupts a critical step in the viral lifecycle: the formation of the viral nucleocapsid. This whitepaper provides a comprehensive technical overview of this compound, including its discovery, chemical structure, mechanism of action, and a summary of key preclinical data. Detailed experimental methodologies for the foundational studies on this compound are also presented to facilitate further research and development in this promising area of antiviral therapy.
Discovery and Chemical Structure
This compound was identified through a series of chemical optimizations of sulfamoyl derivatives that were found to affect HBV nucleocapsid formation.[1] This process led to the discovery of a new series of glyoxamide derivatives with potent anti-HBV activity at low nanomolar concentrations.[1] this compound, a glyoxamidopyrrolo backbone, is a key compound from this series, demonstrating significant effects on HBV DNA replication, Hepatitis B e-antigen (HBeAg) secretion, and covalently closed circular DNA (cccDNA) amplification.[1][2]
The chemical structure of this compound is provided below.
Chemical Structure of this compound [2]
Figure 1: Mechanism of HBV Capsid Assembly Inhibition by this compound. This diagram illustrates the normal process of HBV capsid assembly and how this compound intervenes to induce the formation of non-functional capsids, thereby inhibiting viral replication.
Quantitative Data Summary
The preclinical evaluation of this compound has generated a substantial amount of quantitative data demonstrating its potent antiviral activity and favorable pharmacokinetic profile.
Table 1: In Vitro Anti-HBV Activity of this compound
| Cell Line/Assay | Parameter | Value | Reference |
| HepAD38 cells | EC50 (HBV DNA replication) | 0.003 µM | [2] |
| Primary Human Hepatocytes (PHH) | EC50 (HBV DNA replication) | 0.04 µM | [2] |
| HepAD38 cells | EC50 (HBeAg secretion) | 0.003 µM | [2] |
| HepG2 cells | CC50 (Cytotoxicity) | >100 µM | [2] |
| HepAD38 cells | Selectivity Index (SI) | >33,333 | [2] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Route | Dose | Bioavailability (%) | t1/2 (h) | Cmax (ng/mL) | Reference |
| CD-1 Mice | Oral | 30 mg/kg | 61% | >6 | - | [3] |
| CD-1 Mice | IV | 15 mg/kg | - | 1.6 | - | [3] |
| Cynomolgus Monkeys | Oral | 5 mg/kg | 34% | 2.44 | 380.7 | [3][4] |
| Cynomolgus Monkeys | IV | 1 mg/kg | - | 0.77 | - | [3][4] |
Table 3: Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) | Reference |
| Monkey | 86.7 | [3] |
| Human | 89.5 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Synthesis of this compound
While the primary publications state that the synthesis and characterization of this compound are described in their supplemental material, this information is not readily available in the public domain. [2][5]However, the general chemical class of this compound is described as a glyoxamide derivative, and its discovery was the result of chemical optimization of sulfamoyl derivatives. [1]
In Vitro Anti-HBV Activity Assays
The HepAD38 cell line, a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, is a standard model for in vitro HBV replication studies. [6][7]
-
Cell Culture: HepAD38 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 for selection. [8]To induce HBV replication, tetracycline (B611298) is removed from the culture medium. [6]
This protocol describes a general method for the quantification of extracellular HBV DNA from cell culture supernatants.
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Sample Collection: Collect cell culture supernatant at specified time points after treatment with this compound or control compounds.
-
DNA Extraction:
-
Lyse the viral particles in the supernatant using a lysis buffer containing proteinase K (e.g., 100 mM Tris-Cl pH 8.5, 2 mM EDTA, 1% SDS, 400 µg/mL proteinase K). [2] * Incubate at 56°C for 3-6 hours, followed by heat inactivation of the proteinase K at 95°C for 10 minutes. [2] * Alternatively, use a commercial viral DNA extraction kit following the manufacturer's instructions. [7]3. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and HBV-specific primers and a probe.
-
Add a small volume of the extracted DNA to the master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. [1] * Generate a standard curve using a plasmid containing a known copy number of the HBV genome to quantify the HBV DNA in the samples. [1]
-
Figure 2: Workflow for HBV DNA Quantification by qPCR. This diagram outlines the key steps involved in quantifying extracellular HBV DNA from cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants at designated time points.
-
ELISA Procedure:
-
Use a commercial HBeAg ELISA kit and follow the manufacturer's instructions. [8] * Typically, this involves adding the cell culture supernatant to wells pre-coated with an anti-HBeAg antibody.
-
A secondary, enzyme-linked anti-HBeAg antibody is then added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is read using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: The concentration of HBeAg is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant HBeAg.
Transmission Electron Microscopy (TEM) of HBV Capsids
Negative staining TEM is used to visualize the morphology of HBV capsids.
-
Sample Preparation: Purified HBV core protein (Cp149) dimers are incubated with this compound or a vehicle control. [2]2. Grid Preparation:
-
A small volume of the sample is applied to a carbon-coated copper grid. [9][10] * The grid is washed with distilled water to remove salts. [9]3. Negative Staining:
-
A drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) is applied to the grid. [11] * Excess stain is wicked away with filter paper. [11]4. Imaging: The grid is allowed to air dry and then imaged using a transmission electron microscope. [9]
-
In Vivo Efficacy Studies in Humanized Mice
Humanized mouse models, which have chimeric human livers, are used to evaluate the in vivo efficacy of anti-HBV compounds. [5]
-
Animal Model: Use humanized mice with stable HBV infection.
-
Treatment: Administer this compound (e.g., 60 mg/kg/day) and/or a control compound (e.g., entecavir (B133710) at 0.3 mg/kg/day) orally for a specified duration (e.g., 10 weeks). [5]3. Monitoring:
-
Collect blood samples at regular intervals.
-
Quantify serum HBV DNA levels by qPCR.
-
Measure serum HBsAg and HBeAg levels by ELISA.
-
Pharmacokinetic Studies in Mice
-
Animal Model: Use a standard mouse strain such as CD-1. [4]2. Dosing:
-
For intravenous (IV) administration, inject the compound (e.g., 15 mg/kg) into the tail vein.
-
For oral (PO) administration, deliver the compound (e.g., 30 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours). [12]4. Plasma Preparation: Separate plasma from the blood samples by centrifugation. [13]5. LC-MS/MS Analysis:
-
Prepare plasma samples for analysis, which typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction. [12][14] * Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of the compound. [4]6. Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. [12]
-
Figure 3: General Workflow for a Pharmacokinetic Study in Mice. This diagram shows the typical steps involved in determining the pharmacokinetic profile of a small molecule like this compound.
Conclusion
This compound represents a promising new class of anti-HBV agents with a novel mechanism of action. Its ability to disrupt HBV capsid assembly at multiple stages of the viral lifecycle, combined with its potent in vitro and in vivo activity and favorable preclinical pharmacokinetic profile, makes it a strong candidate for further development. The distinct mechanism of action also suggests its potential for use in combination with existing therapies to achieve a functional cure for chronic Hepatitis B. The detailed methodologies provided in this whitepaper are intended to support and guide future research into this compound and other capsid assembly modulators.
References
- 1. genomica.uaslp.mx [genomica.uaslp.mx]
- 2. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.7. Quantitative Real-Time PCR [bio-protocol.org]
- 4. beckman.com [beckman.com]
- 5. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Negative Staining | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 10. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]
- 11. Electron Microscopy Negative Staining Protocol - Method 2 - IHC WORLD [ihcworld.com]
- 12. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.beckman.com [media.beckman.com]
- 14. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
GLP-26: A Glyoxamide Derivative as a Potent Hepatitis B Virus Capsid Assembly Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a key obstacle. A promising therapeutic strategy involves targeting the HBV core protein, which is crucial for viral capsid assembly and the entire viral life cycle. GLP-26, a novel glyoxamide derivative, has emerged as a potent HBV capsid assembly modulator (CAM). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its evaluation.
Introduction to this compound and its Target: The HBV Core Protein
The Hepatitis B virus core protein (HBc) is a multifaceted protein essential for multiple stages of the viral replication cycle. It assembles into an icosahedral capsid that encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase. Within the capsid, reverse transcription of pgRNA into relaxed circular DNA (rcDNA) occurs. The mature capsid then transports the rcDNA into the nucleus of the hepatocyte, where it is converted into the persistent cccDNA minichromosome.[1][2] Given its central role, the HBV core protein is an attractive target for antiviral drug development.[1]
Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the normal process of capsid formation. They can be broadly categorized into two classes: Class I CAMs induce the formation of aberrant, non-functional capsids, while Class II CAMs accelerate capsid assembly, leading to the formation of empty capsids that do not contain pgRNA.[1] this compound is a novel glyoxamide derivative that functions as a potent CAM, demonstrating significant promise in preclinical studies.[3][4]
Mechanism of Action of this compound
This compound acts as a Class II Capsid Assembly Modulator.[1] It binds to the core protein, inducing the formation of tight and stable capsid particles.[1][5] This binding event alters the kinetics of capsid assembly, leading to the formation of capsids that are morphologically similar to native capsids but are devoid of the viral genome.[1] By promoting the assembly of empty capsids, this compound effectively prevents the encapsidation of pgRNA, a critical step for viral replication and the subsequent formation of new infectious virions.[3][6] Furthermore, by interfering with proper capsid formation, this compound disrupts the transport of rcDNA to the nucleus, thereby inhibiting the replenishment and maintenance of the cccDNA pool.[3][5][6] This dual mode of action makes this compound a promising candidate for achieving a functional cure for chronic HBV.
References
- 1. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of GLP-26 in Reducing Hepatitis B Virus cccDNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which GLP-26, a novel glyoxamide derivative, reduces Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). The persistence of the cccDNA minichromosome in infected hepatocytes is the primary reason for the difficulty in curing chronic HBV infection. This compound represents a promising class of antiviral agents known as Capsid Assembly Modulators (CAMs) that target a critical step in the viral lifecycle, leading to a reduction in the cccDNA reservoir.
Core Mechanism of Action: Disruption of HBV Capsid Assembly
This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc), which is the building block of the viral nucleocapsid. By binding to HBc dimers, this compound induces a conformational change that disrupts the normal process of capsid assembly. This results in the formation of aberrant, non-functional capsids that are unable to support viral replication.[1][2][3]
The consequences of this aberrant capsid formation are twofold and directly impact the cccDNA pool:
-
Inhibition of pgRNA Encapsidation and Reverse Transcription: The improperly formed capsids are incapable of packaging the pregenomic RNA (pgRNA), the template for reverse transcription. This halt in the encapsidation process prevents the synthesis of new relaxed circular DNA (rcDNA), the direct precursor to cccDNA.
-
Blockade of cccDNA Replenishment: A crucial step in the persistence of HBV infection is the recycling of newly synthesized rcDNA-containing nucleocapsids to the nucleus to replenish the cccDNA pool. This compound-induced aberrant capsids are unable to undergo this nuclear trafficking, effectively cutting off the supply of new rcDNA to be converted into cccDNA.[1] This leads to a gradual decay of the existing cccDNA pool without replenishment.
dot
Caption: Mechanism of this compound in reducing HBV cccDNA.
Quantitative Data on the Efficacy of this compound
The antiviral activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound against HBV
| Cell Line | Parameter Measured | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| HepAD38 | Secreted HBV DNA | 0.003 ± 0.002 | - | >100 (in HepG2) | >33,333 | [1] |
| HepAD38 | HBeAg Secretion | 0.003 | - | >100 (in HepG2) | >33,333 | [1] |
| Primary Human Hepatocytes (PHH) | Secreted HBV DNA | 0.04 | - | >100 | >2,500 | [1] |
| HepAD38 | cccDNA Amplification | >1 log reduction | - | >100 (in HepG2) | - | [1] |
Table 2: In Vivo Efficacy of this compound in HBV-Infected Humanized Mice
| Treatment Group | Duration | Dosage | Mean Log10 Reduction in HBV DNA | Sustained Viral Response Post-Treatment | Reference |
| This compound | 45 days | - | 2.3 - 3 | Not Reported | [4] |
| This compound + Entecavir | 10 weeks | 60 mg/kg/day (this compound) + 0.3 mg/kg/day (ETV) | ~4 | Sustained for up to 12 weeks in some mice | [1] |
| This compound + Entecavir | 45 days | - | 4.6 | Not Reported | [4] |
Detailed Experimental Protocols
In Vitro Anti-HBV Activity in HepAD38 Cells
This protocol describes the methodology to determine the efficacy of this compound in reducing secreted HBV DNA and HBeAg, a surrogate marker for cccDNA.
-
Cell Culture: HepAD38 cells, which are HepG2 cells stably transfected with a tetracycline-repressible HBV genome, are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/ml G418.
-
Assay Setup: Cells are seeded in 96-well plates. To induce HBV replication, tetracycline (B611298) is removed from the culture medium.
-
Drug Treatment: Various concentrations of this compound are added to the medium. The cells are incubated for a specified period (e.g., 7 days).
-
Quantification of Secreted HBV DNA: The cell culture supernatant is collected, and viral DNA is extracted. HBV DNA levels are quantified by real-time quantitative PCR (qPCR).
-
Quantification of HBeAg: HBeAg levels in the supernatant are measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
cccDNA Amplification Assay: To specifically assess the effect on cccDNA, after the initial 7-day drug treatment in the absence of tetracycline, tetracycline is added back to the culture medium for another 7 days. This stops the production of new pgRNA, and any subsequent HBeAg production is primarily from the existing cccDNA pool. HBeAg levels are then measured by ELISA.[1]
Quantification of HBV cccDNA by qPCR
This protocol outlines a general method for the quantification of intracellular HBV cccDNA.
-
DNA Extraction: Total DNA is extracted from HBV-infected cells (e.g., HepAD38 or primary human hepatocytes) using a method that enriches for cccDNA, such as a modified Hirt extraction.
-
Removal of Non-cccDNA Forms: To specifically quantify cccDNA, other forms of HBV DNA (rcDNA, single-stranded DNA) must be removed. This is typically achieved by treating the DNA extract with plasmid-safe ATP-dependent DNase (PSD), which selectively digests linear and relaxed circular DNA, or a combination of T5 exonuclease and exonuclease I/III.[5]
-
qPCR Analysis: The treated DNA is then used as a template for qPCR with primers and probes specific for a region of the HBV genome that is present in cccDNA. The amplification results are compared to a standard curve of known cccDNA concentrations to determine the copy number.
-
Normalization: The cccDNA copy number is often normalized to a host housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.
dot
Caption: Experimental workflow for evaluating this compound's effect on HBV.
Conclusion
This compound effectively reduces HBV cccDNA levels by acting as a capsid assembly modulator. Its mechanism of inducing aberrant capsid formation disrupts the HBV replication cycle at a critical juncture, preventing both the de novo synthesis of rcDNA and the replenishment of the nuclear cccDNA pool. The potent in vitro and in vivo activity of this compound, particularly in combination with nucleoside analogs, highlights its potential as a key component of a functional cure for chronic hepatitis B. Further research and clinical development are warranted to fully explore the therapeutic utility of this promising compound.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GLP-26 on Hepatitis B Virus Nucleocapsid Assembly: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. A key target for novel antiviral strategies is the viral nucleocapsid, a protein shell essential for multiple stages of the HBV life cycle. This technical guide delves into the mechanism and effects of GLP-26, a novel glyoxamide derivative that functions as a potent HBV capsid assembly modulator (CAM). This compound disrupts the normal process of nucleocapsid formation, leading to potent antiviral activity both in vitro and in vivo. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed protocols of key experimental assays used in its characterization, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound and its Target: The HBV Nucleocapsid
The Hepatitis B virus core protein (HBc) self-assembles to form the icosahedral nucleocapsid, a critical structure that encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase.[1] This assembly process is a highly regulated event, and its proper execution is paramount for successful viral replication, including reverse transcription of pgRNA into relaxed circular DNA (rcDNA) and the subsequent formation of covalently closed circular DNA (cccDNA) in the host cell nucleus.[2][3][4] The stability and morphology of the nucleocapsid are also crucial for intracellular trafficking and eventual virion envelopment and secretion.
This compound is a novel small molecule belonging to the class of glyoxamide derivatives that has been identified as a potent inhibitor of HBV replication.[2][4] It acts as a capsid assembly modulator, directly targeting the HBc protein to interfere with the dynamics of nucleocapsid formation.[3][5] Unlike some other CAMs that induce the formation of aberrant, non-functional capsids, this compound appears to promote the formation of morphologically normal but hyper-stabilized capsids, which are ultimately non-productive for the viral life cycle.[1][6]
Mechanism of Action of this compound
This compound exerts its antiviral effect by binding to the core protein dimers, the building blocks of the nucleocapsid.[1] This binding event accelerates the kinetics of capsid assembly, leading to the formation of capsids that are more stable than their native counterparts.[3] This hyper-stabilization has several downstream consequences that disrupt the viral life cycle:
-
Inhibition of pgRNA Encapsidation: The accelerated assembly process can lead to the formation of empty capsids, preventing the essential packaging of the pgRNA-polymerase complex.[7]
-
Disruption of Viral DNA Replication: For capsids that do manage to encapsidate pgRNA, the altered stability can interfere with the reverse transcription process, thereby inhibiting the synthesis of viral DNA.[2][4]
-
Impediment of cccDNA Amplification: By preventing the formation of new, replication-competent nucleocapsids, this compound indirectly reduces the pool of rcDNA available for transport to the nucleus and conversion into cccDNA, the persistent viral reservoir.[2][3][4]
-
Alteration of Intracellular Trafficking: The modified capsids may not interact correctly with host cell factors required for their transport to the nucleus, further disrupting the viral life cycle.[5]
The following diagram illustrates the proposed mechanism of action of this compound:
Caption: Mechanism of this compound action on HBV nucleocapsid assembly.
Quantitative Data on the Antiviral Activity of this compound
The antiviral potency of this compound has been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Assay | Parameter | This compound Value | Reference |
| HepAD38 | HBV DNA Secretion | EC50 | 0.003 µM | [3] |
| HepAD38 | HBeAg Secretion | EC50 | 0.003 µM | [3] |
| Primary Human Hepatocytes (PHH) | HBV DNA Secretion | EC50 | 0.04 µM | [3] |
| HepAD38 | cccDNA Amplification | Inhibition | >1 log reduction at 1 µM | [3] |
| HepNTCP-DL | HBeAg Secretion | EC50 | 0.7 µM | [7] |
| Hep AD38 | HBV DNA Replication | IC50 | 3 nM | [7] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Parameter | This compound Value | Selectivity Index (SI) | Reference |
| HepG2 | CC50 | >100 µM | >33,333 | [3] |
Table 3: In Vivo Efficacy of this compound in Humanized Mouse Models
| Treatment Group | Duration | Parameter | Reduction vs. Placebo | Reference |
| This compound (60 mg/kg/day) | 10 weeks | Serum HBV DNA | >1 log10 | [3] |
| This compound + Entecavir | 10 weeks | Serum HBV DNA | ~4 log10 | [3] |
| This compound (60 mg/kg) | 45 days | HBV Titers | 2.3-3 log10 | [8] |
| This compound + Entecavir | 45 days | HBV Titers | 4.6-fold | [8][9] |
Table 4: Pharmacokinetic Properties of this compound in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [8] |
| Mean Terminal Elimination Half-life | 2.4 hours | [8] |
| Plasma Protein Binding | 86.7% | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on HBV nucleocapsid assembly.
HBV DNA and HBeAg Secretion Assay in Cell Culture
This assay quantifies the antiviral activity of a compound by measuring the levels of secreted HBV DNA and HBeAg from HBV-producing cell lines.
-
Cell Lines: HepAD38 cells, which inducibly express pgRNA, or primary human hepatocytes (PHH) infected with HBV.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
For HepAD38 cells, repress HBV replication by adding tetracycline (B611298) to the culture medium.
-
Remove the tetracycline to induce HBV replication and simultaneously treat the cells with serial dilutions of this compound or a vehicle control.
-
Culture the cells for a defined period (e.g., 6 days), with media and compound changes every 2 days.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Quantify secreted HBV DNA from the supernatant using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.
-
Quantify secreted HBeAg from the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
cccDNA Amplification Assay
This assay measures the effect of a compound on the formation or maintenance of the cccDNA reservoir in infected cells.
-
Cell Line: HepG2-NTCP cells infected with HBV.
-
Protocol:
-
Seed HepG2-NTCP cells in collagen-coated plates.
-
Infect the cells with HBV inoculum in the presence of polyethylene (B3416737) glycol (PEG) 8000.
-
After overnight incubation, wash the cells and add fresh culture medium containing serial dilutions of this compound or a vehicle control.
-
Continue treatment for an extended period (e.g., 9 days), with regular media and compound changes.
-
At the end of the treatment, lyse the cells and isolate the total DNA.
-
Treat the DNA extracts with a plasmid-safe ATP-dependent DNase to digest all DNA except for covalently closed circular forms.
-
Quantify the remaining cccDNA using qPCR with primers specific for the HBV cccDNA.
-
Normalize the cccDNA levels to a housekeeping gene (e.g., GAPDH) to account for differences in cell number.
-
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a compound to the HBV core protein and its effect on capsid stability.
-
Materials: Recombinant HBV core protein (Cp149), SYPRO Orange dye, this compound.
-
Protocol:
-
Assemble HBV capsids from recombinant Cp149 dimers by adjusting the pH and salt concentration.
-
Incubate the pre-formed capsids with this compound or a vehicle control.
-
Add SYPRO Orange dye to the samples. This dye fluoresces upon binding to hydrophobic regions of proteins that become exposed during thermal denaturation.
-
Place the samples in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.
-
Monitor the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
A shift in the Tm in the presence of the compound indicates direct binding and an alteration in protein stability. An increase in Tm suggests stabilization.
-
The following diagram illustrates the workflow for a thermal shift assay:
Caption: Workflow for a Thermal Shift Assay to assess capsid stability.
Transmission Electron Microscopy (TEM) of HBV Capsids
TEM is employed to visualize the morphology of HBV capsids formed in the presence or absence of a CAM.
-
Protocol:
-
Assemble HBV capsids from recombinant Cp149 dimers in the presence of this compound or a vehicle control.
-
Apply a small volume of the capsid solution to a carbon-coated copper grid.
-
Remove excess liquid with filter paper.
-
Stain the grids with a negative staining agent, such as uranyl acetate, to enhance contrast.
-
Allow the grids to dry completely.
-
Examine the grids using a transmission electron microscope.
-
Capture images at various magnifications to assess the size, shape, and integrity of the capsid particles.
-
Conclusion
This compound represents a promising development in the quest for a functional cure for chronic Hepatitis B. Its mode of action, centered on the modulation of nucleocapsid assembly, offers a distinct and complementary approach to current therapies that primarily target the viral polymerase. The potent in vitro and in vivo activity of this compound, coupled with its favorable preclinical profile, underscores the potential of capsid assembly modulators as a new class of anti-HBV agents. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound, both as a monotherapy and in combination with existing antiviral drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of HBV drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of GLP-26: A Novel Capsid Assembly Modulator for Hepatitis B Virus Treatment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with persistent infection linked to the stability of covalently closed circular DNA (cccDNA) in hepatocytes.[1][2] Current therapies rarely lead to a functional cure.[1][2][3] GLP-26 is a novel, orally bioavailable capsid assembly modulator (CAM) with a unique glyoxamidopyrrolo backbone that has demonstrated potent preclinical efficacy against HBV.[4][5] It acts by altering nucleocapsid assembly, which disrupts the viral life cycle, including the formation and maintenance of the cccDNA reservoir.[1][2][4] This document provides a comprehensive technical overview of the preclinical data for this compound, covering its in vitro and in vivo antiviral activity, mechanism of action, and pharmacokinetic profile.
Mechanism of Action
This compound is a Class II Capsid Assembly Modulator that targets the HBV core protein (Cp).[6] It binds to the interface between Cp dimers, inducing the formation of non-functional, morphologically aberrant capsids.[5][6][7] This process disrupts several crucial steps in the viral lifecycle:
-
Inhibition of pgRNA Encapsidation: By promoting incorrect capsid formation, this compound prevents the proper packaging of pregenomic RNA (pgRNA), a critical step for viral replication.[5]
-
Disruption of cccDNA Maintenance: The formation of defective capsids interferes with the transport of relaxed circular DNA (rcDNA) to the nucleus, thereby inhibiting the replenishment and maintenance of the cccDNA pool, which is the primary reason for chronic infection.[1][4]
-
Accumulation of Aberrant Capsids: this compound stabilizes capsid particles and causes them to accumulate in the cytoplasm, further disrupting viral processes.[4]
This multi-pronged mechanism leads to a potent reduction in viral replication markers, including HBV DNA, HBeAg, and HBsAg.[1][4]
Caption: Mechanism of this compound as a capsid assembly modulator disrupting the HBV lifecycle.
In Vitro Profile
This compound demonstrates potent and specific anti-HBV activity across various cell-based assays with a wide therapeutic window.
Antiviral Activity
The antiviral efficacy of this compound was evaluated in HBV-producing cell lines and primary human hepatocytes. The compound effectively inhibited the secretion of HBV DNA and HBeAg, a surrogate marker for cccDNA activity, at low nanomolar concentrations.[1][4]
Table 1: In Vitro Antiviral Efficacy of this compound
| Cell Line / System | Parameter | EC50 Value (µM) | Reference |
|---|---|---|---|
| HepAD38 Cells | Secreted HBV DNA | 0.003 | [4] |
| Primary Human Hepatocytes (PHH) | Secreted HBV DNA | 0.04 |[4] |
Cytotoxicity Profile
This compound exhibited no significant cytotoxicity at concentrations far exceeding its effective dose, indicating a high selectivity for viral targets.[4]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Parameter | CC50 Value (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| HepG2 Cells | Cytotoxicity | > 100 | > 33,333 | [4] |
| Primary Human Cardiomyocytes | Toxicity | Favorable Profile | Not Applicable |[3] |
In Vivo Profile
The in vivo efficacy and pharmacokinetic properties of this compound have been assessed in mouse models of HBV infection and in non-human primates.
Efficacy in Humanized Mouse Models
In HBV-infected humanized mice with chimeric human livers, oral administration of this compound resulted in a significant reduction in viral load.[4] Combination therapy with the nucleoside analog entecavir (B133710) (ETV) showed synergistic effects, leading to a profound and sustained decrease in HBV DNA and viral antigens that persisted for up to 12 weeks after treatment cessation.[1][2][4]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| HBV-infected humanized mice | This compound (60 mg/kg/day) | Decrease in HBV DNA, HBsAg, and HBeAg | [4] |
| HBV nude mice (AD38 xenograft) | This compound | 2.3 - 3 log10 reduction in HBV titers vs. placebo | [3] |
| HBV nude mice (AD38 xenograft) | this compound + Entecavir | 4.6-fold reduction in HBV log10 titers vs. placebo |[3] |
Pharmacokinetic (PK) Profile
Pharmacokinetic studies in cynomolgus monkeys demonstrated favorable oral bioavailability and drug exposure levels significantly above the in vitro effective concentration.[3]
Table 4: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Administration | Dose | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Plasma Protein Binding (%) | Reference |
|---|---|---|---|---|---|---|---|
| IV | 1 mg/kg | N/A | N/A | N/A | N/A | 86.7 | [3] |
| PO | 5 mg/kg | 34 | 0.67 | 380.7 | 2.4 | 86.7 |[3] |
Experimental Protocols
In Vitro Antiviral Assay (HepAD38)
-
Cell Culture: HepAD38 cells, which inducibly express pgRNA, were cultured in standard media.
-
Compound Treatment: Cells were seeded in multi-well plates and treated with a serial dilution of this compound.
-
Endpoint Measurement: After a defined incubation period (e.g., 6 days), the cell culture supernatant was collected. Secreted HBV DNA levels were quantified using quantitative polymerase chain reaction (qPCR).
-
Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting the percent inhibition of HBV DNA against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study (Humanized Mouse Model)
-
Animal Model: BRGS-uPA mice with chimeric humanized livers were infected with HBV.
-
Treatment Groups: Once stable HBV infection was established (serum HBV DNA > 10⁶ copies/mL), mice were randomized into treatment cohorts: Vehicle control, this compound (e.g., 60 mg/kg/day), Entecavir (e.g., 0.3 mg/kg/day), and this compound + Entecavir.[4]
-
Administration: Compounds were administered daily via oral gavage for a duration of 10 weeks.[4]
-
Monitoring: Serum was collected periodically to monitor levels of HBV DNA, HBsAg, and HBeAg using qPCR and immunoassays.
-
Post-Treatment Follow-up: Animals were monitored for an additional period (e.g., 12 weeks) after cessation of treatment to assess the durability of the antiviral response.[4]
Caption: Workflow for assessing the in vivo efficacy of this compound in humanized mice.
Conclusion
The preclinical data strongly support this compound as a promising therapeutic candidate for chronic hepatitis B. Its potent in vitro antiviral activity, favorable in vivo efficacy, and distinct mechanism of action targeting capsid assembly and cccDNA maintenance highlight its potential to contribute to a functional cure for HBV.[4] The synergistic activity with existing nucleoside analogs and the sustained post-treatment response observed in animal models warrant further clinical development.[3][4]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 7. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of GLP-26 Against Hepatitis B Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of GLP-26, a novel glyoxamide derivative, against Hepatitis B Virus (HBV) replication. This compound has been identified as a potent HBV capsid assembly modulator (CAM) with significant antiviral activity at the nanomolar level.[1][2][3] This document summarizes key quantitative data, details experimental protocols used for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.
Quantitative Antiviral Activity and Cytotoxicity
This compound has demonstrated potent and specific inhibition of HBV replication in various in vitro systems. Its efficacy is characterized by low nanomolar half-maximal effective concentrations (EC50) and a high selectivity index, indicating a favorable safety profile at the cellular level.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (HBV DNA) | HepAD38 cells | 0.003 µM (3 nM) | [2][4][5] |
| EC50 (HBV DNA) | Primary Human Hepatocytes (PHH) | 0.04 µM | [2] |
| EC50 (HBeAg) | HepAD38 cells | 0.003 µM | [2] |
| EC50 (HBeAg) | HepNTCP-DL cells (transfected with HBV) | 0.7 µM | [5] |
| IC50 (HBV DNA replication) | HepAD38 system | 3 nM | [5] |
| cccDNA Reduction | HepAD38 cells (at 1 µM) | >90% | [5] |
| Cytotoxicity (CC50) | HepG2 cells | >100 µM | [2] |
| Selectivity Index (SI) | HepG2 cells | >33,333 | [2] |
Mechanism of Action: Capsid Assembly Modulation
This compound is a novel glyoxamide derivative that functions as an HBV capsid assembly modulator (CAM).[1] Its primary mechanism involves altering the assembly of the HBV nucleocapsid, which is a critical step in the viral replication cycle. By interfering with proper capsid formation, this compound effectively prevents the encapsidation of pre-genomic RNA (pgRNA), thereby halting viral DNA replication.[5] This disruption also leads to a reduction in the pool of covalently closed circular DNA (cccDNA), the stable minichromosome responsible for the persistence of HBV infection.[2][5] Furthermore, this compound has been shown to inhibit the secretion of HBV e-antigen (HBeAg), a clinical marker associated with active viral replication and cccDNA levels.[1][2]
Caption: Mechanism of action of this compound in the HBV replication cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.
Cell Culture and Compounds
-
Cell Lines:
-
HepAD38: A stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter. Removal of tetracycline (B611298) from the culture medium induces HBV replication.
-
HepG2: A human hepatoma cell line used for cytotoxicity assays.
-
Primary Human Hepatocytes (PHH): Used for evaluating antiviral activity in a more physiologically relevant system.
-
-
Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium.
HBV DNA Quantification Assay (EC50 Determination)
This assay measures the amount of secreted HBV DNA from cultured cells to determine the effective concentration of the antiviral compound.
Caption: Workflow for HBV DNA quantification and EC50 determination.
Protocol:
-
Cell Seeding: Plate HepAD38 or PHH cells in multi-well plates and allow them to adhere.
-
Induction of HBV Replication: For HepAD38 cells, remove tetracycline from the culture medium to initiate HBV gene expression and replication. For PHH, infect the cells with HBV.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., entecavir).
-
Incubation: Incubate the treated cells for a specified duration, typically 6 to 9 days, with periodic media and compound changes.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
DNA Extraction: Isolate viral DNA from the collected supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.
-
Data Analysis: Plot the percentage of HBV DNA inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.
HBeAg Secretion Assay (ELISA)
This assay quantifies the amount of secreted HBeAg, a surrogate marker for cccDNA activity.
Protocol:
-
Follow steps 1-5 as described in the HBV DNA Quantification Assay.
-
ELISA: Use the collected cell culture supernatant to quantify the concentration of HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of HBeAg inhibition for each concentration of this compound and determine the EC50 value.
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compound on host cells to determine its therapeutic window.
Protocol:
-
Cell Seeding: Seed HepG2 cells (or other relevant cell lines) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period that corresponds to the duration of the antiviral assays.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value, which is the concentration that reduces cell viability by 50%.
cccDNA Amplification Assay (RT-qPCR)
This assay is used to investigate the effect of the compound on the amplification and maintenance of the cccDNA pool.
Protocol:
-
Utilize a cellular system that supports cccDNA formation, such as HBV-infected PHH or specific cell lines like HepG2-NTCP.
-
Treat the cells with this compound over a prolonged period.
-
Nuclear DNA Extraction: Isolate nuclear DNA from the cells, ensuring the selective extraction of cccDNA.
-
cccDNA-Specific qPCR: Quantify the cccDNA levels using a qPCR assay with primers that specifically amplify the cccDNA form and not other viral or integrated DNA. This often involves a pre-treatment step with a plasmid-safe ATP-dependent DNase to remove contaminating relaxed circular and double-stranded linear DNA.
-
Data Analysis: Compare the cccDNA levels in treated cells to those in untreated controls to determine the extent of reduction.
Synergistic Antiviral Activity
In vitro studies have also explored the combination of this compound with nucleoside analogs like entecavir (B133710) (ETV). These studies have demonstrated synergistic antiviral activity, suggesting that a combination therapy approach could be more effective in suppressing HBV replication.[2]
Caption: Logical relationship of synergistic inhibition of HBV replication.
Conclusion
This compound is a potent and selective inhibitor of HBV replication in vitro. Its mechanism as a capsid assembly modulator targets a crucial step in the viral lifecycle, leading to the inhibition of viral DNA synthesis, HBeAg secretion, and the reduction of the cccDNA pool. The favorable in vitro safety and efficacy profile, along with its synergistic activity with existing HBV therapies, positions this compound as a promising candidate for further preclinical and clinical development in the pursuit of a functional cure for chronic hepatitis B.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of GLP-26 in the Hepatitis B Virus Replication Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in hepatocytes.[1][2] A promising therapeutic strategy involves targeting the viral capsid, a critical component for multiple stages of the HBV replication cycle. GLP-26, a novel glyoxamide derivative, has emerged as a potent capsid assembly modulator (CAM) with significant preclinical antiviral activity.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its interaction with the HBV replication pathway.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule belonging to the class of HBV capsid assembly modulators (CAMs).[3][4] It possesses a unique glyoxamidopyrrolo backbone, distinguishing it from other CAMs in development.[3][5] Preclinical studies have demonstrated its potent, single-digit nanomolar anti-HBV activity, highlighting its potential as a cornerstone for future combination therapies aiming for a functional cure for chronic hepatitis B.[2][3][6]
Mechanism of Action
This compound exerts its antiviral effect by directly targeting the HBV core protein (HBc), the building block of the viral nucleocapsid.[7] Its primary mechanism involves modulating the assembly of the capsid, leading to the formation of non-functional or aberrant capsids.[3][5] This interference has several downstream consequences that disrupt the viral replication cycle:
-
Inhibition of pgRNA Encapsidation: By inducing the formation of empty, morphologically normal capsids, this compound prevents the encapsidation of pre-genomic RNA (pgRNA), a critical step for viral replication.[7]
-
Disruption of Capsid Stability: this compound stabilizes HBV capsid particles, leading to their accumulation in the cytoplasm.[3] This altered stability can interfere with the normal processes of viral maturation and transport.
-
Reduction of cccDNA Pools: The proper assembly and disassembly of the nucleocapsid are essential for the transport of relaxed circular DNA (rcDNA) to the nucleus and the subsequent formation and maintenance of the cccDNA minichromosome.[3][6] By disrupting capsid dynamics, this compound effectively reduces the amplification and replenishment of the cccDNA pool.[1][3][8]
Quantitative Antiviral Activity
The antiviral potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| EC50 (HBV DNA) | HepAD38 cells | 0.003 µM (3 nM) | [3][7][8] |
| Primary Human Hepatocytes (PHH) | 0.04 µM | [3] | |
| EC50 (HBeAg Secretion) | HepAD38 cells | 0.003 µM | [3] |
| HepG2-NTCP-DL cells | 0.7 µM | [8] | |
| cccDNA Reduction | HepAD38 cells | >90% at 1 µM | [8] |
| Selectivity Index (SI) | HepG2 cells | >33,333 | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Effect | Reference |
| Humanized Mouse Model | This compound (60 mg/kg/day) + Entecavir (B133710) (0.3 mg/kg/day) for 10 weeks | -4 log10 reduction in HBV DNA; sustained antiviral response for up to 12 weeks post-treatment. | [3] |
| Nude Mouse Model with AD38 Xenografts | This compound (60 mg/kg) | 2.3-3 log10 reduction in HBV titers at day 45. | [4][9] |
| This compound + Entecavir | 4.6-fold reduction in HBV log10 titers versus placebo. | [4][9] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Cynomolgus Monkey | Oral Bioavailability | 34% | [4][9] |
| Mean Peak Plasma Concentration (5 mg/kg PO) | 380.7 ng/mL | [4][9] | |
| Mean Terminal Elimination Half-life | 2.4 h | [4][9] | |
| Plasma Protein Binding | 86.7% | [4][9] | |
| Mouse | Plasma Half-life | >24 h | [3] |
| Liver Microsome Half-life | 71 min | [3] | |
| Human | Plasma Half-life | >24 h | [3] |
| Liver Microsome Half-life | 7.6 h | [3] |
Signaling Pathways and Molecular Interactions
The primary "signaling" impacted by this compound is the HBV replication pathway itself. The following diagram illustrates the key steps of the viral life cycle and the points of intervention by this compound.
Caption: this compound's mechanism of action within the HBV replication cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Antiviral Activity Assay (HepAD38 Cells)
This protocol describes the determination of the EC50 value of this compound against HBV DNA replication in the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.
Methodology:
-
Cell Culture: Maintain HepAD38 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 400 µg/mL G418, and 1 µg/mL tetracycline (B611298).
-
Assay Setup: Seed HepAD38 cells in 96-well plates at a density of 2.5 x 104 cells/well. After 24 hours, remove the tetracycline-containing medium to induce HBV replication.
-
Compound Treatment: Add fresh medium containing serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) to the cells. Include a no-drug control and a positive control (e.g., Entecavir).
-
Incubation: Incubate the cells for 7 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
Supernatant Collection: On day 7, collect the cell culture supernatant.
-
HBV DNA Quantification:
-
Lyse the viral particles in the supernatant.
-
Extract viral DNA using a commercial DNA extraction kit.
-
Quantify HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers and a probe specific for the HBV genome.
-
-
Data Analysis: Calculate the concentration of this compound that inhibits HBV DNA replication by 50% (EC50) using a dose-response curve fitting software.
Caption: Workflow for in vitro antiviral activity assay.
cccDNA Amplification Assay (HepAD38 Cells)
This protocol assesses the effect of this compound on the amplification of the cccDNA pool. HBeAg secretion is often used as a surrogate marker for cccDNA levels.[3]
Methodology:
-
Cell Culture and Induction: Culture HepAD38 cells as described above. Induce HBV replication by removing tetracycline for 7 days in the presence of serial dilutions of this compound.
-
Re-suppression of pgRNA Synthesis: On day 7, add tetracycline (1 µg/mL) back to the culture medium along with the respective concentrations of this compound. This stops the synthesis of new pgRNA from the integrated HBV genome, allowing for the specific assessment of transcription from the newly formed cccDNA.
-
Incubation: Continue the incubation for another 7 days (from day 7 to day 14).
-
HBeAg Quantification:
-
Collect the supernatant at day 14.
-
Quantify the amount of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
-
cccDNA Quantification (Optional, for direct measurement):
-
Harvest the cells at day 14.
-
Perform a modified Hirt extraction to selectively isolate cccDNA.
-
Treat the DNA extract with a plasmid-safe ATP-dependent DNase to digest any remaining rcDNA and linear DNA.
-
Quantify cccDNA by qPCR using specific primers that span the gap region of rcDNA, thus only amplifying cccDNA.
-
-
Data Analysis: Determine the percent inhibition of HBeAg secretion or the log reduction of cccDNA levels relative to the untreated control.
Caption: Workflow for cccDNA amplification assay.
Capsid Assembly Assay (Thermal Shift Assay)
This biophysical assay directly evaluates the binding of this compound to the HBV core protein and its effect on capsid stability.
Methodology:
-
Protein Expression and Purification: Express and purify the HBV core protein fragment (e.g., amino acids 1-149, Cp149) as dimers.
-
Capsid Formation: Induce the assembly of Cp149 dimers into capsid particles by adjusting the pH and salt concentration of the buffer.
-
Compound Incubation: Incubate the pre-formed capsids with this compound at various concentrations.
-
Thermal Denaturation:
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.
-
Use a real-time PCR instrument to gradually increase the temperature of the samples.
-
Measure the fluorescence intensity at each temperature increment.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of this compound indicates direct binding and stabilization of the capsid.
Conclusion and Future Directions
This compound is a highly potent HBV capsid assembly modulator that effectively disrupts the viral replication cycle at multiple key steps, including pgRNA encapsidation and cccDNA maintenance.[1][3][8] Its favorable preclinical profile, including oral bioavailability and a high selectivity index, makes it a promising candidate for further clinical development.[3][4][9] The synergistic activity observed when combined with nucleoside analogs like entecavir suggests that this compound could be a critical component of a combination therapy aimed at achieving a functional cure for chronic hepatitis B.[3][6][9] Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with chronic HBV infection and to explore its potential in combination with other novel antiviral agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of GLP-2 Analogs in Animal Studies
Absence of "GLP-26" Data and Pivot to Glucagon-Like Peptide-2 (GLP-2) Analogs
Initial searches for the pharmacokinetic profile of a compound specifically designated "this compound" in animal studies did not yield any publicly available information. This suggests that "this compound" may be an internal development code, a novel compound not yet disclosed in scientific literature, or a potential misnomer. Consequently, this guide will focus on the broader class of Glucagon-Like Peptide-2 (GLP-2) analogs, for which there is available preclinical pharmacokinetic data. This information should provide researchers, scientists, and drug development professionals with a relevant and in-depth understanding of the pharmacokinetic characteristics of this therapeutic class in animal models.
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of various Glucagon-Like Peptide-2 (GLP-2) analogs. GLP-2 is a naturally occurring peptide hormone that plays a crucial role in intestinal growth and function.[1][2] Analogs of GLP-2 have been developed to enhance its therapeutic potential, primarily for conditions like Short Bowel Syndrome (SBS), by improving its metabolic stability and duration of action.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of different GLP-2 analogs observed in various animal models. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Table 1: Intravenous Pharmacokinetic Parameters of GLP-2 Analogs in Rats
| Compound | Clearance (mL/kg/min) | Half-life (t½) (minutes) |
| Human GLP-2 (hGLP-2) | 25 | 6.4 |
| Teduglutide | 9.9 | 19 |
| Glepaglutide | 2.4 | 18 |
| Apraglutide | 0.27 | 159 |
Data sourced from intravenous pharmacokinetic studies in rats.[3][4]
Table 2: Subcutaneous Pharmacokinetic Parameters of Teduglutide in Healthy Subjects (for reference)
| Dose | Cmax (ng/mL) | AUC0-τ (µg·hr/mL) |
| 0.05 mg/kg/day | 36.8 | 0.15 |
Note: This data is from a study in healthy human subjects with Short Bowel Syndrome and is provided for comparative context. Animal-specific Cmax and AUC data from subcutaneous administration were not consistently available in the initial search results.[5]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are descriptions of typical experimental protocols used in the preclinical evaluation of GLP-2 analogs.
General Protocol for Intravenous and Subcutaneous Pharmacokinetic Studies in Rats
A common animal model for these studies is the Wistar or Sprague-Dawley rat.[4][6]
-
Animal Model: Male or female rats, often cannulated (e.g., in the jugular vein) to facilitate serial blood sampling without causing undue stress to the animals.[6]
-
Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a period before the study begins.
-
Dosing:
-
Intravenous (IV) Administration: The GLP-2 analog is administered as a single bolus injection into a vein, often the tail vein or via a cannula. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.
-
Subcutaneous (SC) Administration: The compound is injected into the subcutaneous tissue, usually in the dorsal region. This route is common for therapeutic administration and allows for the assessment of absorption characteristics.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For IV administration, sampling is frequent in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase. For SC administration, sampling is designed to capture the absorption phase (Tmax), peak concentration (Cmax), and the elimination phase. Blood is typically collected into tubes containing an anticoagulant and a protease inhibitor (like a DPP-4 inhibitor) to prevent degradation of the peptide.
-
Sample Processing and Analysis: Plasma is separated from the blood by centrifugation and stored frozen until analysis. The concentration of the GLP-2 analog in the plasma samples is determined using a validated analytical method, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters.[6] These include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the GLP-2 receptor signaling pathway and a typical workflow for a preclinical pharmacokinetic study.
Caption: GLP-2 Receptor Signaling Pathway.
Caption: General Workflow for a Preclinical Pharmacokinetic Study.
References
- 1. Physiology and pharmacology of the enteroendocrine hormone glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide 2 (GLP-2), an intestinotrophic mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
Initial Preclinical Safety and Toxicity Profile of GLP-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the initial, publicly available preclinical toxicity and safety data for GLP-26, a novel glyoxamide derivative. This compound is identified as a potent, first-in-class Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM). This guide consolidates key findings from in vitro and in vivo studies, details the experimental protocols employed, and presents the mechanism of action through visual diagrams. The data herein supports the continued preclinical development of this compound as a potential therapeutic agent for chronic HBV infection.
Introduction
This compound is a novel, orally bioavailable glyoxamide derivative that functions as a Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2][3] Unlike traditional nucleoside analogs, this compound targets the HBV core protein, a critical component in the viral replication cycle.[4] It induces the formation of non-functional viral capsids, thereby disrupting key processes including pre-genomic RNA encapsidation and the formation of covalently closed circular DNA (cccDNA), which is responsible for viral persistence.[2][5] This technical guide summarizes the foundational toxicity, safety, and pharmacokinetic studies that form the basis of its early-stage preclinical profile.
In Vitro Toxicity Profile
Initial in vitro assessments were conducted across various human cell lines to determine the cytotoxic potential of this compound and establish a preliminary therapeutic window. The compound has demonstrated a high selectivity index, indicating a favorable separation between its antiviral activity and cellular toxicity.[2]
Table 2.1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Parameter | Result | Selectivity Index (SI)¹ | Reference |
| HepG2 (Human Hepatoma) | Cellular Viability | CC₅₀ | >100 µM | >33,333 | [2] |
| Primary Human Cardiomyocytes | Not Specified | N/A | Favorable Toxicity Profile | Not Calculated | [1][3] |
| Various Cell Types | Cellular Viability | CC₅₀ | No toxicity up to 100 µM | Not Calculated | [2] |
| Not Specified | Mitochondrial Toxicity | N/A | No signs up to 50 µM | Not Applicable | [2] |
¹ Selectivity Index (SI) calculated as CC₅₀ (HepG2) / EC₅₀ (HepAD38 cells, 0.003 µM).
In Vivo Safety & Pharmacokinetic Profile
Pharmacokinetic and safety studies have been conducted in mice and non-human primates (cynomolgus monkeys) to understand the compound's disposition and tolerability in biological systems.
Safety Observations
This compound was well-tolerated in initial single-dose and repeat-dose animal studies. No significant signs of toxicity were reported.[1]
Table 3.1: Summary of In Vivo Safety Observations for this compound
| Species | Study Type | Dose & Route | Duration | Key Observations | Reference |
| Humanized Mice | Efficacy/Safety | 60 mg/kg/day (PO) | 10 weeks | Safely administered | [1] |
| Nude Mice (AD38 Xenograft) | Efficacy/Safety | Not Specified | 45+ days | No visible necrosis in tumors | [1] |
| Cynomolgus Monkeys | Single-dose PK | 1 mg/kg (IV), 5 mg/kg (PO) | Single Dose | No signs of toxicity observed | [1] |
Pharmacokinetic Parameters
This compound has demonstrated good oral bioavailability in both rodent and non-human primate models.[1]
Table 3.2: Key Pharmacokinetic Parameters of this compound in Animals
| Parameter | Cynomolgus Monkey (5 mg/kg PO) | CD-1 Mouse (30 mg/kg PO) | Reference |
| Oral Bioavailability (F%) | 34% | 61% | [1] |
| Tₘₐₓ (h) | 0.67 | Not Reported | [1] |
| Cₘₐₓ (ng/mL) | 380.7 | Not Reported | [1] |
| Terminal Half-life (t₁/₂) | 2.4 h | >6 h | [1] |
| Plasma Protein Binding | 86.7% (Monkey), 89.5% (Human) | Not Reported | [1] |
Mechanism of Action Visualization
This compound exerts its antiviral effect by interfering with the HBV replication cycle at the point of capsid assembly. The following diagram illustrates this mechanism.
Figure 1: Mechanism of action of this compound in the HBV replication cycle.
Experimental Protocols
The following sections describe the methodologies for key preclinical studies based on standard practices and available information.
In Vitro Cytotoxicity Assay (HepG2 Cells)
-
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC₅₀).
-
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well microtiter plates at a predetermined density and cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to achieve the final test concentrations.
-
Treatment: After allowing cells to adhere (typically 24 hours), the culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (DMSO) and an untreated control are included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The CC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Single-Dose Pharmacokinetic Study in Cynomolgus Monkeys
-
Objective: To determine key pharmacokinetic parameters of this compound following intravenous and oral administration.
-
Methodology:
-
Animal Model: Healthy, male cynomolgus monkeys are used for the study. Animals are fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV) Group: this compound is administered as a single bolus injection at a dose of 1 mg/kg.
-
Oral (PO) Group: this compound is administered via oral gavage at a dose of 5 mg/kg.
-
-
Blood Sampling: Serial blood samples are collected from a peripheral vein into tubes containing an appropriate anticoagulant (e.g., K₂-EDTA) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, F%) are calculated using non-compartmental analysis software.
-
Figure 2: Experimental workflow for the cynomolgus monkey PK study.
Discussion and Conclusion
The initial preclinical data package for this compound is promising. The compound exhibits potent antiviral activity at nanomolar concentrations while demonstrating low cytotoxicity in vitro, leading to a wide selectivity index.[2] This suggests a low potential for off-target cellular damage at therapeutically relevant doses.
In vivo studies in both mice and cynomolgus monkeys support a favorable safety profile, with no acute toxicity observed at the doses tested.[1] The compound's oral bioavailability of 34% in monkeys and 61% in mice is a significant advantage, supporting its development as an oral therapeutic.[1]
Collectively, these foundational studies indicate that this compound has a favorable early-stage safety and toxicity profile. This warrants further IND-enabling toxicology studies, including repeated-dose toxicity, genotoxicity, and broader safety pharmacology assessments, to fully characterize its safety profile for progression into clinical development.
References
- 1. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
The Impact of GLP-26 on Hepatitis B e-Antigen (HBeAg) and Surface-Antigen (HBsAg) Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection, affecting an estimated 250 million people worldwide, persists due to the stability of covalently closed circular DNA (cccDNA) in hepatocyte nuclei, which serves as the viral minichromosome.[1] Current therapies, such as nucleoside analogs (NUCs) and interferons, rarely lead to a functional cure characterized by the clearance of HBsAg and cccDNA.[1][2] Capsid Assembly Modulators (CAMs) represent a promising therapeutic class targeting a different stage of the viral lifecycle. This document provides a detailed technical overview of GLP-26, a novel glyoxamide derivative CAM, focusing on its mechanism of action and its demonstrated impact on the reduction of HBeAg and HBsAg levels in preclinical studies.[1]
This compound: A Novel Hepatitis B Virus Capsid Assembly Modulator
This compound is a potent, orally bioavailable glyoxamide derivative that functions as an HBV Capsid Assembly Modulator (CAM).[1][3] CAMs are designed to interfere with the proper formation of the viral nucleocapsid, a critical process for HBV replication and the persistence of the cccDNA pool.[4][5] this compound binds to the HBV core protein (HBc) at the dimer-dimer interface, misdirecting the assembly process.[6] Unlike Class I CAMs that induce the formation of non-capsid polymers, this compound, a Class II CAM, leads to the formation of empty capsids that are devoid of the pregenomic RNA (pgRNA)-polymerase complex, thereby preventing the synthesis of new viral DNA.[6]
Mechanism of Action: From Capsid Disruption to Antigen Reduction
The primary mechanism of this compound involves the allosteric modulation of HBV capsid assembly.[1] By binding to core protein dimers, it induces the formation of aberrant, non-functional capsids.[4] This has several critical downstream consequences for the HBV lifecycle:
-
Inhibition of pgRNA Encapsidation : The misassembled capsids are unable to package the pgRNA, which is the template for reverse transcription. This directly halts the production of new relaxed circular DNA (rcDNA), the precursor to cccDNA.[6]
-
Disruption of cccDNA Replenishment : The HBV life cycle includes a pathway where newly synthesized rcDNA-containing nucleocapsids are transported back to the nucleus to maintain the cccDNA pool.[1] By preventing the formation of viable nucleocapsids, this compound disrupts this recycling process, leading to a gradual reduction in cccDNA levels.[1]
-
Reduction of Viral Antigens : HBeAg is a secreted protein that is considered a biomarker for active viral replication and cccDNA transcriptional activity.[1][7] HBsAg is the viral surface protein, and its loss is the hallmark of a functional cure.[2] By reducing the amount of cccDNA, the transcriptional template for all viral RNAs, this compound consequently leads to a decrease in the production and secretion of both HBeAg and HBsAg.[1][2]
Caption: this compound interferes with capsid assembly, preventing pgRNA encapsidation and cccDNA recycling.
Quantitative Impact on HBeAg and HBsAg: Preclinical Data
This compound has demonstrated potent antiviral activity in both in vitro and in vivo models, significantly reducing levels of HBV DNA, HBeAg, and HBsAg.
In Vitro Studies
Experiments in HBV-producing cell lines have established the high potency of this compound.
| Parameter | HepAD38 Cells | Primary Human Hepatocytes (PHH) | Cytotoxicity (HepG2) | Reference |
| HBeAg Secretion (EC50) | 0.003 µM | Not Reported | - | [1] |
| HBV DNA Secretion (EC50) | 0.003 µM | 0.04 µM | - | [1] |
| Toxicity (CC50) | - | - | >100 µM | [1] |
| Selectivity Index (SI) | >33,333 | >2,500 | - | [1] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.
-
Cell Line: HepAD38 cells, which are human hepatoma cells containing an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, were used.[1][8]
-
Culture Conditions: Cells were seeded in collagen-coated plates and cultured. HBV replication was induced by removing tetracycline (B611298) from the culture medium.[8]
-
Drug Treatment: Cells were treated with serial dilutions of this compound for a specified period (e.g., 6 days), with media and drug being refreshed periodically.
-
Quantification of HBeAg: The concentration of HBeAg in the cell culture supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The half-maximal effective concentration (EC50), the drug concentration at which HBeAg secretion is inhibited by 50%, was calculated from the dose-response curve.[1]
In Vivo Studies
The efficacy of this compound was evaluated in a humanized mouse model of HBV infection, demonstrating significant and sustained reductions in viral markers.
| Treatment Group | Duration | Mean Log10 Reduction (HBV DNA) | Log10 Reduction (HBsAg) | Log10 Reduction (HBeAg) | Reference |
| This compound (60 mg/kg/day) | 10 weeks | 1 to 3 | 0.3 to 2 | 0.3 to 1 | [1] |
| This compound + ETV (0.3 mg/kg/day) | 10 weeks | ~4 (50% undetectable) | Potently Decreased | Potently Decreased | [1] |
| Post-Treatment (Combination) | up to 12 weeks | Sustained Decrease | Sustained Decrease | Sustained Decrease | [1][9] |
Table 2: In Vivo Efficacy of this compound in HBV-Infected BRGS-uPA Humanized Mice.
-
Animal Model: BRGS-uPA mice with chimeric humanized livers (HUHEP mice) were utilized. These mice have their livers repopulated with primary human hepatocytes, making them susceptible to HBV infection.[1]
-
Infection: Mice were infected with HBV. Stable infection was confirmed by measuring serum HBV DNA and human albumin (hAlb) levels.[1]
-
Treatment Cohorts: Infected mice were randomized into cohorts: untreated (vehicle), this compound alone (60 mg/kg/day), and this compound in combination with Entecavir (ETV) (0.3 mg/kg/day).[1]
-
Drug Administration: Drugs were administered daily via oral gavage for 10 weeks.[1]
-
Monitoring: Serum samples were collected regularly to monitor levels of HBV DNA, HBsAg, and HBeAg using quantitative PCR and immunoassays.
-
Post-Treatment Follow-up: After the 10-week treatment period, a cohort was monitored for an additional 12 weeks to assess the durability of the antiviral response.[1]
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving Fast Toward Hepatitis B Virus Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hepatitis B Virus Covalently Closed Circular DNA Formation in Immortalized Mouse Hepatocytes Associated with Nucleocapsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
The Glyoxamidopyrrolo Backbone of GLP-26: A Technical Guide to a Novel Hepatitis B Virus Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. A key factor in HBV persistence is the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication. A promising therapeutic strategy is the direct targeting of the HBV capsid assembly process, which is crucial for multiple stages of the viral lifecycle, including the formation of new infectious virions and the maintenance of the cccDNA pool.
GLP-26 is a novel, potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) built upon a unique glyoxamidopyrrolo chemical backbone.[1] It has demonstrated significant antiviral activity at nanomolar concentrations in preclinical studies, positioning it as a promising candidate for future HBV therapies. This technical guide provides an in-depth overview of the glyoxamidopyrrolo core of this compound, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
The Glyoxamidopyrrolo Backbone of this compound
The core chemical structure of this compound is characterized by a unique glyoxamidopyrrolo backbone. This scaffold was developed through the chemical optimization of earlier sulfamoylbenzamide (SBA) derivatives. The glyoxamide moiety attached to the pyrrole (B145914) ring is a key feature that contributes to its potent anti-HBV activity.
Chemical Structure of this compound:
The structure reveals a substituted pyrrole ring linked to a glyoxamide group, which in turn is connected to a substituted aromatic ring. This specific arrangement allows for critical interactions with the HBV core protein.
Mechanism of Action
This compound functions as a Class II Capsid Assembly Modulator. Unlike Class I CAMs that induce the formation of aberrant, non-functional capsids, this compound accelerates the assembly of HBV core protein dimers, leading to the formation of empty capsids that lack the viral pre-genomic RNA (pgRNA). This has several downstream antiviral effects:
-
Disruption of pgRNA Encapsidation: By promoting the rapid assembly of empty capsids, this compound effectively prevents the encapsidation of the viral pgRNA, a critical step for HBV replication.
-
Nucleocapsid Disassembly: this compound can also induce the disassembly of existing nucleocapsids.
-
Reduction of cccDNA Pools: By interfering with the normal capsid assembly process, which is linked to the nuclear trafficking of relaxed circular DNA (rcDNA) for conversion into cccDNA, this compound leads to a reduction in the cccDNA reservoir.[2]
Signaling Pathway Disruption
The following diagram illustrates the disruption of the HBV capsid assembly pathway by this compound.
References
Foundational Research on Capsid Assembly Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assembly of a viral capsid is a critical and highly orchestrated process in the lifecycle of many viruses, presenting a compelling target for antiviral intervention. Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with this process, leading to the formation of non-infectious viral particles. This technical guide provides an in-depth overview of the foundational research on CAMs, with a primary focus on their application against the Hepatitis B Virus (HBV), a pathogen for which CAMs represent a promising new therapeutic strategy. This document details the mechanisms of action, key experimental protocols for evaluation, and a quantitative comparison of various CAMs.
Mechanism of Action of Capsid Assembly Modulators
CAMs primarily target the viral core protein (Cp), the fundamental building block of the capsid. By binding to Cp dimers, CAMs allosterically modulate their conformation and kinetics of assembly.[1][2] This interference can manifest in two main ways, leading to the classification of CAMs into two primary types:
-
Class I (CAM-A): These modulators, such as heteroaryldihydropyrimidines (HAPs), induce the formation of aberrant, non-capsid protein aggregates.[1][3] These structures are often unstable and do not properly encapsidate the viral genome.[1]
-
Class II (CAM-E): This class of modulators, including phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs), accelerates the kinetics of capsid assembly.[2] This rapid assembly leads to the formation of morphologically normal, but empty, capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.[1][2]
Beyond their primary effect on capsid assembly, some CAMs have demonstrated a dual mechanism of action by also interfering with the establishment of covalently closed circular DNA (cccDNA) in the nucleus of infected cells, a key step in the persistence of HBV infection.[3][4]
The following diagram illustrates the points of intervention of CAMs in the HBV lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
GLP-26: A Technical Guide to its Potential for Sustained Virologic Response in Hepatitis B Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting GLP-26, a novel glyoxamide derivative, as a potent Hepatitis B Virus (HBV) capsid assembly modulator with the potential to achieve a sustained virologic response (SVR). This compound has demonstrated significant antiviral activity in both in vitro and in vivo models, positioning it as a promising candidate for further clinical development. This document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Disruption of HBV Capsid Assembly
This compound functions as a capsid assembly modulator (CAM), a class of antiviral agents that interfere with the proper formation of the viral nucleocapsid.[1][2] By binding to the HBV core protein (HBc) dimers, this compound induces the formation of aberrant, non-functional capsids.[3] This misdirection of capsid assembly has a dual effect on the viral lifecycle:
-
Inhibition of Viral Replication: The improperly formed capsids are unable to package the viral pregenomic RNA (pgRNA), a critical step for reverse transcription and the production of new viral DNA.[4] This leads to a potent reduction in HBV DNA levels.
-
Reduction of cccDNA Replenishment: The formation of stable, covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the primary reason for the persistence of chronic HBV infection.[2][5] The viral lifecycle includes a pathway to replenish the cccDNA pool. By disrupting the formation of mature, transport-competent capsids, this compound interferes with the intracellular trafficking of newly synthesized viral genomes back to the nucleus, thereby inhibiting the replenishment and maintenance of the cccDNA reservoir.[1]
Quantitative Assessment of Antiviral Activity
The antiviral potency of this compound has been rigorously evaluated in multiple preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Parameter | Value | Reference |
| HepAD38 | EC50 (HBV DNA) | 0.003 µM | [4] |
| HepAD38 | EC50 (HBeAg) | 0.003 µM | [4] |
| Primary Human Hepatocytes (PHH) | EC50 (HBV DNA) | 0.04 µM | [4] |
| HepG2 | CC50 (Cytotoxicity) | >100 µM | [4] |
| HepAD38 (Combination with Entecavir) | Combination Index (CI) | 0.6 | [4] |
Table 2: In Vivo Efficacy of this compound in Humanized Mouse Models
| Treatment Group | Parameter | Result | Reference |
| This compound Monotherapy | HBV DNA Reduction | 2.3-3 log10 vs. placebo | |
| This compound + Entecavir | HBV DNA Reduction | 4.6-fold vs. placebo | |
| This compound + Entecavir | Sustained Virologic Response | Decrease in viral loads and antigens sustained for up to 12 weeks post-treatment | [2] |
Table 3: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [1] |
| Peak Plasma Concentration (Cmax) | 380.7 ng/mL | [1] |
| Time to Peak Concentration (Tmax) | 0.67 h | [1] |
| Terminal Elimination Half-life (t1/2) | 2.4 h | [1] |
| Plasma Protein Binding | 86.7% | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the complex biological processes and experimental procedures involved in the evaluation of this compound, the following diagrams have been generated using the DOT language.
References
- 1. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Entecavir-based combination therapies for chronic hepatitis B: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalhealthmedicine.com [globalhealthmedicine.com]
Methodological & Application
GLP-26: Application Notes and Protocols for In Vitro Hepatitis B Virus (HBV) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-26 is a novel and potent capsid assembly modulator (CAM) that has demonstrated significant antiviral activity against the Hepatitis B Virus (HBV) in vitro.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, designed to assist researchers in the fields of virology and drug development. This compound's mechanism of action involves the disruption of HBV capsid assembly, a critical step in the viral lifecycle, leading to a reduction in viral DNA, Hepatitis B e-antigen (HBeAg), and covalently closed circular DNA (cccDNA).[1][4]
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro anti-HBV activity and cytotoxicity.
| Assay | Cell Line | Parameter | Value | Reference |
| Anti-HBV Activity | HepAD38 | EC50 | 0.003 µM | [1] |
| Anti-HBV Activity | Primary Human Hepatocytes (PHH) | EC50 | 0.04 µM | [1] |
| Cytotoxicity | HepG2 | CC50 | >100 µM | [1] |
| Selectivity Index (SI) | HepG2 | SI (CC50/EC50) | >33,333 | [1] |
| HBeAg Secretion Inhibition | HepAD38 | EC50 | 0.003 µM | [1] |
Experimental Protocols
Cell Culture and Maintenance of HepAD38 Cells
The HepAD38 cell line is a HepG2-derived cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[5][6] Removal of tetracycline (B611298) from the culture medium induces HBV replication.
Materials:
-
HepAD38 cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tetracycline
-
Trypsin-EDTA
Protocol:
-
Culture HepAD38 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To maintain the cells in a non-replicating state, supplement the medium with tetracycline at a final concentration of 0.3 µg/mL.[7]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
In Vitro Anti-HBV Activity Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HBV replication in HepAD38 cells.
Materials:
-
HepAD38 cells
-
96-well cell culture plates
-
Tetracycline-free culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed HepAD38 cells in a 96-well plate at a suitable density in medium containing tetracycline.
-
After 24 hours, remove the tetracycline-containing medium and wash the cells with PBS.
-
Add fresh tetracycline-free medium containing serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 3 days.
-
After 3 days, collect the cell culture supernatant for quantification of secreted HBV DNA and HBeAg.
Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
HepG2 or HepAD38 cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or isopropanol
Protocol:
-
Seed HepG2 or HepAD38 cells in a 96-well plate.
-
After 24 hours, add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3-4 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the no-drug control and determine the CC50 value.
Quantification of Secreted HBeAg (ELISA)
This protocol is for the measurement of HBeAg in the cell culture supernatant as a marker for HBV replication.
Materials:
-
Cell culture supernatant from the anti-HBV activity assay
-
HBeAg ELISA kit
Protocol:
-
Follow the manufacturer's instructions for the HBeAg ELISA kit.
-
Briefly, coat a 96-well plate with anti-HBeAg antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
After incubation and washing, add a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of HBeAg in the samples based on the standard curve.
Quantification of Secreted HBV DNA (qPCR)
This protocol is for the measurement of HBV DNA in the cell culture supernatant.
Materials:
-
Cell culture supernatant from the anti-HBV activity assay
-
DNA extraction kit
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Extract viral DNA from the cell culture supernatant using a commercial DNA extraction kit according to the manufacturer's protocol.
-
Set up the qPCR reaction using the extracted DNA, HBV-specific primers and probe, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Quantify the HBV DNA copies by comparing the Cq values to a standard curve of known HBV DNA concentrations.
Mandatory Visualization
This compound Mechanism of Action: HBV Capsid Assembly Modulation
Caption: this compound mechanism of action on the HBV replication cycle.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro evaluation of this compound.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 7. Inhibition of Human Hepatitis B Virus Replication by AT-61, a Phenylpropenamide Derivative, Alone and in Combination with (−)β-l-2′,3′-Dideoxy-3′-Thiacytidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GLP-26 in HepAD38 and Primary Human Hepatocytes (PHH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-26 is a novel glyoxamide derivative that functions as a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] It exhibits significant antiviral activity at low nanomolar concentrations by disrupting the proper formation of the viral nucleocapsid, a critical step in the HBV replication cycle. This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), leads to the disassembly of the nucleocapsid, and ultimately reduces the pool of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.[3] this compound has demonstrated potent inhibition of HBV DNA replication and Hepatitis B e-antigen (HBeAg) secretion in both the HepAD38 cell line and in primary human hepatocytes (PHH).[1] These application notes provide detailed protocols for the culture of HepAD38 and PHH cells and for the evaluation of the antiviral efficacy of this compound.
Cell Lines for Testing this compound
HepAD38: This cell line is a derivative of the human hepatoblastoma cell line HepG2, which is stably transfected with a full-length copy of the HBV genome (genotype D).[4] HBV replication in HepAD38 cells is under the control of a tetracycline-repressible promoter. In the presence of tetracycline (B611298), pgRNA transcription is suppressed, and viral replication is minimal. Removal of tetracycline from the culture medium induces robust HBV replication, making this cell line an excellent model for screening antiviral compounds.[5][6]
Primary Human Hepatocytes (PHH): PHH are considered the "gold standard" for in vitro studies of liver function, drug metabolism, and infectious diseases, including HBV.[3][7] As they are the natural host cells for HBV, they provide a more physiologically relevant model for studying the effects of antiviral compounds like this compound. However, they are a primary cell type with a limited lifespan in culture and can be more challenging to work with than immortalized cell lines.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound against HBV in HepAD38 and PHH cell lines.
Table 1: In Vitro Anti-HBV Activity of this compound in HepAD38 Cells
| Parameter | This compound |
| EC50 (µM) | 0.003 |
| EC90 (µM) | ~0.03 (estimated) |
| CC50 (µM) in HepG2 | >100 |
| Selectivity Index (SI) | >33,333 |
EC50: 50% effective concentration for inhibition of HBV DNA replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50.[1]
Table 2: In Vitro Anti-HBV Activity of this compound in Primary Human Hepatocytes (PHH)
| Parameter | This compound |
| EC50 (µM) | 0.04 |
EC50: 50% effective concentration for inhibition of HBV DNA replication.[1]
Signaling Pathways and Experimental Workflows
HBV Replication Cycle and this compound Mechanism of Action
The following diagram illustrates the key steps in the HBV replication cycle within a hepatocyte and highlights the point of intervention for this compound.
Caption: HBV replication cycle and the inhibitory action of this compound on capsid assembly.
Experimental Workflow for this compound Testing
This diagram outlines the general workflow for assessing the antiviral activity of this compound in either HepAD38 or PHH cell cultures.
Caption: General experimental workflow for evaluating the antiviral efficacy of this compound.
Experimental Protocols
Protocol 1: Culture of HepAD38 Cells
Materials:
-
HepAD38 cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 400 µg/ml G418.
-
Tetracycline solution (1 mg/ml stock)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Collagen-coated culture flasks and plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen HepAD38 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 ml of pre-warmed complete culture medium (with tetracycline at 0.3 µg/ml to suppress HBV replication).
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh complete medium with tetracycline.
-
Transfer the cell suspension to a collagen-coated T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining the Culture:
-
Change the medium every 2-3 days.
-
Maintain the culture in the presence of 0.3 µg/ml tetracycline to keep HBV replication repressed.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and rinse the cell monolayer with sterile PBS.
-
Add 2-3 ml of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 ml of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new collagen-coated flasks at a split ratio of 1:3 to 1:4.
-
Protocol 2: Culture of Primary Human Hepatocytes (PHH)
Materials:
-
Cryopreserved Primary Human Hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte Maintenance Medium
-
Collagen-coated culture plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing and Plating:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw the vial of frozen PHH in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed plating medium.
-
Centrifuge at 50-100 x g for 5-10 minutes at 4°C.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Seed the cells onto collagen-coated plates at a recommended density (e.g., 0.3-0.8 x 106 viable cells/ml).
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining the Culture:
-
After 4-6 hours, aspirate the plating medium and replace it with pre-warmed Hepatocyte Maintenance Medium. This removes unattached and non-viable cells.
-
Change the maintenance medium every 24-48 hours.
-
PHH have a limited lifespan in 2D culture; experiments should be conducted within a few days of plating.
-
Protocol 3: Antiviral Activity Assay in HepAD38 Cells
-
Cell Seeding:
-
Seed HepAD38 cells in collagen-coated 96-well plates at a density of 2.0 x 104 to 6.0 x 104 viable cells/cm2 in complete medium containing 0.3 µg/ml tetracycline.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Induction of HBV Replication and Compound Treatment:
-
Aspirate the medium and wash the cells three times with sterile PBS to remove all traces of tetracycline.
-
Add fresh complete medium (without tetracycline) containing serial dilutions of this compound. Include a "no drug" control (vehicle only, e.g., 0.5% DMSO) and a positive control (e.g., Entecavir).
-
Incubate at 37°C with 5% CO2.
-
-
Sample Collection:
-
After 3-4 days of incubation, collect the cell culture supernatant for quantification of secreted HBV DNA and HBeAg.
-
Replenish the medium with fresh medium containing the respective concentrations of this compound and continue incubation.
-
Collect supernatant again at day 6 or 7 for final analysis.
-
Protocol 4: Quantification of Secreted HBV DNA by qPCR
Materials:
-
Collected cell culture supernatant
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a column-free lysis method
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction:
-
Extract viral DNA from 100-200 µl of clarified cell culture supernatant according to the manufacturer's protocol of the chosen DNA extraction kit.
-
Alternatively, use a column-free method by incubating the supernatant with a lysis buffer containing proteinase K, followed by heat inactivation.[8]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix, HBV-specific forward and reverse primers, and a fluorescently labeled probe.
-
Add a defined volume of the extracted DNA to each well of a qPCR plate.
-
Include a standard curve using a plasmid containing the HBV target sequence at known concentrations.
-
Also include no-template controls.
-
-
Real-time PCR:
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).
-
Acquire fluorescence data at the end of each extension step.
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the standard concentrations.
-
Determine the concentration of HBV DNA in the unknown samples by interpolating their Cq values from the standard curve.
-
Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 5: Quantification of Secreted HBeAg by ELISA
Materials:
-
Collected cell culture supernatant
-
Commercial HBeAg ELISA kit
-
Microplate reader
Procedure:
-
ELISA Plate Preparation:
-
Follow the instructions provided with the commercial HBeAg ELISA kit. This typically involves adding standards, controls, and samples to a microplate pre-coated with anti-HBeAg antibodies.
-
-
Incubation:
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C).
-
-
Washing:
-
Wash the plate several times with the provided wash buffer to remove unbound components.
-
-
Detection:
-
Add a detection antibody (e.g., HRP-conjugated anti-HBeAg antibody) and incubate as directed.
-
Wash the plate again.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentrations of the HBeAg standards.
-
Determine the concentration of HBeAg in the samples from the standard curve.
-
Calculate the percentage of inhibition of HBeAg secretion for each concentration of this compound and determine the EC50 value as described for the qPCR assay.
-
Protocol 6: Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Conclusion
This compound is a highly potent inhibitor of HBV replication, acting through the modulation of capsid assembly. The HepAD38 and PHH cell lines are valuable in vitro models for characterizing the antiviral activity of this compound and similar compounds. The protocols provided herein offer a comprehensive guide for researchers to culture these cells and perform key assays to evaluate the efficacy and cytotoxicity of novel anti-HBV therapeutics.
References
- 1. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 2. atcc.org [atcc.org]
- 3. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HepAD38 - Cell Lines - R&D Products - 立沃生物科技(深圳)有限公司 [liver-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. molecularlab.it [molecularlab.it]
- 8. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies with GLP-26 and Entecavir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the combination therapy of GLP-26, a novel hepatitis B virus (HBV) capsid assembly modulator, and entecavir (B133710), a potent nucleoside analog reverse transcriptase inhibitor. The synergistic antiviral activity of this combination holds promise for achieving a functional cure for chronic hepatitis B.
Introduction to this compound and Entecavir
This compound is a novel glyoxamide derivative that functions as an HBV capsid assembly modulator (CAM).[1] It exhibits potent anti-HBV activity in the low nanomolar range.[1] The mechanism of action involves the disruption of pre-genomic RNA (pgRNA) encapsidation, leading to the disassembly of nucleocapsids and a subsequent reduction in covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.[1]
Entecavir is a well-established antiviral drug for the treatment of chronic HBV infection.[2] As a guanosine (B1672433) nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form.[3] Entecavir triphosphate competitively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative-strand DNA from the pgRNA template, and synthesis of the positive-strand DNA.[3]
The distinct mechanisms of action of this compound and entecavir provide a strong rationale for their use in combination therapy, targeting both the formation of new viral capsids and the replication of the viral genome.
Preclinical Data Summary
Preclinical studies have demonstrated a synergistic antiviral effect when this compound and entecavir are used in combination. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of this compound and Combination with Entecavir
| Compound/Combination | Cell Line | Assay | EC50 / Combination Index (CI) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | HepAD38 | HBV DNA Reduction | 0.003 µM[1] | > 100 µM (HepG2)[1] | > 33,333[1] |
| This compound | Primary Human Hepatocytes (PHH) | HBV DNA Reduction | 0.04 µM[1] | Not Reported | Not Reported |
| This compound | HepAD38 | HBeAg Secretion Inhibition | 0.003 µM[1] | Not Reported | Not Reported |
| This compound + Entecavir | HepAD38 | HBV DNA Reduction | CI = 0.6 (synergistic)[1] | Not Reported | Not Reported |
Note: A Combination Index (CI) < 1 indicates synergism.
Table 2: In Vivo Efficacy of this compound and Entecavir Combination Therapy in HBV-Infected Humanized Mice
| Treatment Group | Duration | Change in Serum HBV DNA | Sustained Viral Response Post-Treatment |
| Vehicle Control | 10 weeks | >1 log10 increase[1] | Not Applicable |
| This compound (60 mg/kg/day) | 10 weeks | Not explicitly quantified | Not Reported |
| Entecavir (0.3 mg/kg/day) | 10 weeks | Not explicitly quantified | Not Reported |
| This compound + Entecavir | 10 weeks | Mean of -4 log10 reduction; 50% of mice with undetectable viremia[1] | Sustained decrease in HBeAg and HBsAg for up to 12 weeks[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and synergy of this compound and entecavir combination therapy.
Cell Culture and Reagents
-
Cell Lines:
-
HepAD38: A stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-off promoter. This is a widely used model for screening anti-HBV compounds.
-
Primary Human Hepatocytes (PHH): A more physiologically relevant model for studying HBV infection and antiviral responses.
-
-
Compounds:
-
This compound: Synthesize as previously described or obtain from a commercial supplier. Prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).
-
Entecavir: Obtain from a commercial supplier and prepare stock solutions in DMSO.
-
In Vitro Synergy Study Design
The checkerboard assay is a standard method to assess the synergistic, additive, or antagonistic effects of two drugs.
-
Cell Seeding: Seed HepAD38 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: Prepare serial dilutions of this compound and entecavir, both individually and in combination, at a fixed ratio (e.g., based on their individual EC50 values). A 5:1 ratio of this compound to entecavir has been previously reported.[1]
-
Treatment: After cell attachment, remove the culture medium and add the medium containing the different concentrations of the drugs. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the drug-containing medium every 2-3 days.
-
Endpoint Analysis: After the incubation period, collect the cell culture supernatants for quantification of HBV DNA, HBeAg, and HBsAg. Perform a cell viability assay on the cell lysates.
-
Data Analysis: Calculate the EC50 for each drug alone and in combination. Use software like CalcuSyn to determine the Combination Index (CI).
Quantification of HBV DNA by qPCR
Protocol for HBV DNA from Cell Culture Supernatant:
-
Sample Preparation: Centrifuge the collected cell culture supernatant to remove cellular debris.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR: Perform quantitative PCR using primers and a probe specific for a conserved region of the HBV genome.
-
Primers and Probe: Use validated primer-probe sets for HBV DNA quantification.
-
Standard Curve: Generate a standard curve using a plasmid containing the HBV target sequence at known concentrations.
-
Reaction Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.
-
-
-
Data Analysis: Quantify the HBV DNA copies in each sample by comparing the Ct values to the standard curve.
Quantification of HBeAg and HBsAg by ELISA
Protocol:
-
Kit Selection: Use commercially available ELISA kits for the quantification of HBeAg and HBsAg.
-
Sample Preparation: Dilute the cell culture supernatants as required based on the kit's sensitivity and the expected antigen levels.
-
ELISA Procedure: Follow the manufacturer's protocol for the ELISA, which typically involves:
-
Coating the plate with capture antibody.
-
Adding standards, controls, and samples.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of HBeAg and HBsAg in the samples based on the standard curve generated from the known standards.
Quantification of Intracellular HBV cccDNA
Protocol:
-
Cell Lysis and DNA Extraction:
-
Harvest the cells and perform a modified Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA.
-
Alternatively, use a commercial kit specifically designed for cccDNA extraction.
-
-
Exonuclease Treatment: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular DNA, leaving the cccDNA intact.[4]
-
qPCR: Perform qPCR using primers that specifically amplify the cccDNA.
-
Primers: Design primers that span the gap region of the relaxed circular DNA to ensure specific amplification of the covalently closed circular form.
-
Standard Curve: Use a cccDNA-specific plasmid standard for absolute quantification.
-
-
Data Normalization: Normalize the cccDNA copy number to the cell number, which can be determined by quantifying a single-copy host gene (e.g., β-globin) from the same DNA sample.
Cell Viability Assay (MTS Assay)
Protocol:
-
Reagent Preparation: Prepare the MTS reagent solution according to the manufacturer's instructions. This typically involves combining the MTS and phenazine (B1670421) ethosulfate (PES) solutions.
-
Assay Procedure:
-
After collecting the supernatant for viral marker analysis, add the prepared MTS reagent to each well of the 96-well plate.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
HBV Capsid Assembly Assay (Native Agarose (B213101) Gel Electrophoresis)
Protocol:
-
Cell Lysis: Lyse the treated cells in a non-denaturing lysis buffer.
-
Clarification: Centrifuge the lysates to remove cell debris.
-
Native Agarose Gel Electrophoresis:
-
Load the clarified lysates onto a 1% native agarose gel.
-
Perform electrophoresis to separate the intact capsids.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific for the HBV core protein (HBcAg).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Analysis: Analyze the migration pattern of the capsids. This compound is expected to cause the formation of aberrant or aggregated capsid structures, which may migrate differently than the correctly assembled capsids in the control samples.[5]
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: HBV replication cycle with points of intervention for this compound and entecavir.
Caption: Experimental workflow for in vitro synergy studies.
Caption: Logical relationship of the dual-mechanism of action leading to synergy.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte Endoplasmic Reticulum Stress Inhibits Hepatitis B Virus Secretion and Delays Intracellular Hepatitis B Virus Clearance After Entecavir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Visualizing the Impact of GLP-26 on Hepatitis B Virus Capsid Integrity using Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. A key target for novel antiviral therapies is the viral capsid, a protein shell essential for multiple stages of the viral lifecycle, including genome encapsidation, reverse transcription, and intracellular trafficking. Capsid Assembly Modulators (CAMs) are a promising class of direct-acting antivirals that interfere with the proper formation of the viral capsid. GLP-26 is a novel glyoxamide derivative identified as a potent CAM.[1][2][3] This document provides detailed protocols for utilizing electron microscopy to visualize and quantify the morphological effects of this compound on HBV capsids.
Mechanism of Action of this compound
This compound is a capsid assembly modulator that disrupts the normal assembly of the HBV nucleocapsid.[1][2] It binds to the HBV core protein (HBc) and induces the formation of aberrant, non-functional capsid structures.[4][5] This activity leads to the potent inhibition of viral DNA replication, reduced secretion of HBV e antigen (HBeAg), and a decrease in covalently closed circular DNA (cccDNA) amplification in vitro.[1][2][3] Electron microscopy studies have been pivotal in demonstrating that this compound treatment results in clusters of small and misshapen viral particles, in contrast to the regular icosahedral structure of normal HBV capsids.[1][6] This direct visualization of this compound's effect on capsid morphology provides critical evidence of its mechanism of action.
Quantitative Analysis of this compound Antiviral Activity
The antiviral potency of this compound has been demonstrated in various in vitro and in vivo models. The following table summarizes key quantitative data on its efficacy.
| Parameter | Value | Cell/Animal Model | Reference |
| EC50 (Anti-HBV Activity) | 3 nM | In vitro | [4] |
| ccDNA Amplification Reduction | > 1 log | In vitro | [1][2] |
| Oral Bioavailability | 34% | Cynomolgus Monkeys | [4][7] |
| HBV DNA Reduction (with Entecavir) | 4.6-fold | Humanized Mice | [7] |
| Sustained Antiviral Response Post-Treatment (with Entecavir) | Up to 12 weeks | Humanized Mice | [1][3] |
Experimental Workflow for Visualizing this compound's Effect on HBV Capsids
The following diagram outlines the general workflow for preparing and analyzing HBV capsids treated with this compound using transmission electron microscopy.
Detailed Protocols
The following are detailed protocols for the key experiments involved in visualizing the effect of this compound on HBV capsids.
Protocol 1: Purification of Recombinant HBV Core Protein (Cp149) Dimers
This protocol describes the expression and purification of the assembly-competent N-terminal domain of the HBV core protein (amino acids 1-149).
Materials:
-
E. coli expression system with a plasmid encoding Cp149
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT)
-
Resuspension buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 2 mM DTT, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephacryl S300)
-
Anion-exchange chromatography column (e.g., Hi-Trap Q)
-
Storage buffer (e.g., 50 mM sodium bicarbonate pH 9.5, 1 mM DTT)
Procedure:
-
Expression: Induce the expression of Cp149 in E. coli according to standard protocols.
-
Lysis: Harvest the cells and resuspend them in lysis buffer. Lyse the cells by sonication or using an emulsifier.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Ammonium Sulfate Precipitation: Precipitate the protein from the supernatant by adding ammonium sulfate to 20% saturation. Incubate for 1 hour and then centrifuge to pellet the protein.
-
Resuspension: Resuspend the pellet in resuspension buffer.
-
Size-Exclusion Chromatography: Load the resuspended protein onto a size-exclusion chromatography column to separate proteins by size. Collect fractions corresponding to the Cp149 dimer.
-
Anion-Exchange Chromatography: Pool the dimer-containing fractions and load them onto an anion-exchange column. Elute the protein using a salt gradient.
-
Buffer Exchange: Exchange the purified Cp149 dimers into the final storage buffer.
-
Quantification and Storage: Determine the protein concentration and store at -80°C.
Protocol 2: In Vitro HBV Capsid Assembly Assay
This protocol describes the assembly of HBV capsids from purified Cp149 dimers in the presence or absence of this compound.
Materials:
-
Purified Cp149 dimers
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Assembly buffer (e.g., 50 mM HEPES pH 7.5, 2 mM DTT)
-
High salt solution (e.g., 5 M NaCl)
Procedure:
-
Pre-assembly Incubation:
-
In separate microcentrifuge tubes, dilute Cp149 dimers to the desired concentration (e.g., 5-25 µM) in assembly buffer.
-
Add this compound to the treatment tube to the desired final concentration (e.g., 25 µM).
-
Add an equivalent volume of DMSO to the control tube.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Initiation of Assembly:
-
Initiate capsid assembly by adding the high salt solution to a final concentration that promotes assembly (e.g., 150-500 mM NaCl).
-
Incubate at room temperature for a defined period (e.g., 1-24 hours) to allow for capsid formation.
-
-
Post-assembly Treatment (Alternative Protocol):
-
First, assemble capsids by adding the high salt solution to the Cp149 dimers and incubating as described above.
-
Then, add this compound or vehicle control to the pre-formed capsids and incubate for a further period.
-
-
Preparation for Electron Microscopy: The resulting samples are now ready for negative staining and TEM analysis.
Protocol 3: Negative Staining for Transmission Electron Microscopy (TEM)
This protocol describes the preparation of HBV capsid samples for visualization by TEM.
Materials:
-
Assembled capsid samples from Protocol 2
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 1-2% uranyl formate (B1220265) or uranyl acetate (B1210297) in water)
-
Filter paper
-
Forceps
Procedure:
-
Grid Preparation: Place a TEM grid, carbon side up, on a clean, hydrophobic surface.
-
Sample Adsorption: Apply a small drop (e.g., 5 µL) of the capsid sample onto the grid and allow it to adsorb for 1-3 minutes.
-
Blotting: Using filter paper, carefully blot away the excess liquid from the edge of the grid.
-
Washing (Optional): Briefly float the grid on a drop of deionized water to wash away buffer salts, then blot dry.
-
Staining:
-
Place a drop of the negative stain solution on a clean surface.
-
Float the grid, sample side down, on the drop of stain for 30-60 seconds.
-
Blot away the excess stain with filter paper.
-
-
Drying: Allow the grid to air dry completely before inserting it into the electron microscope.
-
Imaging: Observe the samples using a transmission electron microscope at an appropriate magnification.
HBV Life Cycle and the Role of Capsid Assembly Modulators
The following diagram illustrates the HBV life cycle and highlights the step targeted by capsid assembly modulators like this compound.
Conclusion
The use of electron microscopy is an indispensable tool for characterizing the mechanism of action of novel HBV capsid assembly modulators like this compound. The protocols outlined in this document provide a framework for researchers to directly visualize and assess the impact of such compounds on the structural integrity of HBV capsids. This information is crucial for the preclinical development and optimization of new therapeutic strategies aimed at curing chronic hepatitis B.
References
- 1. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 [bio-protocol.org]
- 2. Hysteresis in HBV requires assembly of near-perfect capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive and Negative Staining of Viruses on TEM Grids [protocols.io]
- 5. Negative Staining Electron Microscopy - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 6. esrf.fr [esrf.fr]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Characterizing the Interaction of GLP-26 with HBV Core Protein Using a Thermal Shift Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and effective biophysical technique used to measure the thermal stability of a protein.[1][2][3] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye, such as SYPRO Orange, which preferentially binds to exposed hydrophobic regions of the denatured protein.[4][5][6] As the temperature increases, the protein unfolds, exposing its hydrophobic core, which leads to a significant increase in fluorescence.[7] The temperature at which half of the protein population is unfolded is defined as the melting temperature (Tm), a key indicator of the protein's stability.[6][8]
The Hepatitis B Virus (HBV) core protein (HBc) is a critical component of the viral lifecycle, as it self-assembles to form the capsid that protects the viral genome.[9][10] This assembly process is a prime target for antiviral therapies. GLP-26 is a potent Capsid Assembly Modulator (CAM) that has been shown to disrupt the normal assembly of the HBV capsid, inhibit viral replication, and reduce cccDNA levels.[11][12][13] By binding to the core protein, CAMs can alter its stability.
This application note provides a detailed protocol for using a thermal shift assay to characterize the stabilizing effect of this compound on the HBV core protein. The binding of a ligand like this compound typically increases the thermal stability of its target protein, resulting in a positive shift in the melting temperature (ΔTm).[1][7] Measuring this shift provides a quantitative method to confirm target engagement and screen for potent stabilizers.
Materials and Reagents
1.1 Equipment
-
Real-Time PCR (qPCR) instrument with melt curve capability (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)[1][4]
-
96-well or 384-well PCR plates (white or opaque plates are recommended to minimize background)[1][5]
-
Optical adhesive seals for PCR plates
-
Multichannel pipette
-
Plate centrifuge
-
Standard laboratory pipettes and sterile tips
1.2 Reagents
-
Purified HBV Core Protein (Cp183): Recombinantly expressed and purified. Should be of >90% purity and stored in a minimal buffer that supports its stability.
-
This compound: Prepared as a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
SYPRO Orange Protein Gel Stain: 5000x concentrate in DMSO (e.g., Invitrogen S6650).
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl. Note: HBV core protein stability is sensitive to pH and ionic strength; this buffer may require optimization.[14][15]
-
DMSO: Anhydrous, molecular biology grade.
-
Nuclease-free water.
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 25 µL. All experiments should be performed in triplicate to ensure reproducibility.[4]
2.1 Reagent Preparation
-
HBV Core Protein Working Stock: Dilute the purified HBV core protein stock to a concentration of 8 µM (2x final concentration) in Assay Buffer. A final concentration of 4 µM in the assay is a good starting point.[5]
-
This compound Serial Dilutions: Prepare a series of this compound dilutions from the 10 mM stock using 100% DMSO. This will allow for the creation of a dose-response curve.
-
SYPRO Orange Working Stock (200x): Carefully dilute the 5000x SYPRO Orange stock 1:25 in nuclease-free water to create a 200x working solution. Prepare this solution fresh and protect it from light. Note: The dye is supplied in DMSO, so this dilution will be in an aqueous environment. An alternative is to dilute the 5000x stock into DMSO to make an intermediate stock.[5]
-
Assay Master Mix: Prepare a master mix containing the HBV core protein and SYPRO Orange dye. For each 25 µL reaction, the master mix will contain:
-
12.5 µL of 8 µM HBV Core Protein (for a 4 µM final concentration)
-
1.25 µL of 200x SYPRO Orange (for a 10x final concentration)
-
Add Assay Buffer to bring the volume to 24.5 µL per well. This leaves 0.5 µL for the compound addition.
-
2.2 Assay Plate Setup
-
Dispense Master Mix: Aliquot 24.5 µL of the Assay Master Mix into the required wells of the 96-well PCR plate.
-
Add Compound: Add 0.5 µL of the this compound serial dilutions to the appropriate wells. This will result in a final DMSO concentration of 2% in these wells.
-
Prepare Controls:
-
Positive Control (No Ligand): Add 0.5 µL of 100% DMSO to at least three wells containing the Assay Master Mix. This serves as the baseline Tm for the protein.
-
Negative Control (No Protein): Prepare wells with 24.5 µL of a mix containing only Assay Buffer and SYPRO Orange, plus 0.5 µL of 100% DMSO. This control checks for background fluorescence.
-
-
Seal and Spin: Seal the plate firmly with an optical adhesive seal. Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to collect the contents at the bottom of the wells.
2.3 Instrumentation and Data Acquisition
-
Program the qPCR Instrument:
-
Run the Assay: Place the plate in the qPCR instrument and begin the run.
Data Analysis and Presentation
3.1 Data Analysis
-
Generate Melt Curves: Plot the fluorescence intensity as a function of temperature for each well. A successful assay will yield a sigmoidal curve.[5]
-
Determine Melting Temperature (Tm): The Tm is the inflection point of the sigmoidal curve. This can be determined using the analysis software provided with the qPCR instrument, which typically fits the data to a Boltzmann equation or calculates the peak of the negative first derivative (-dF/dT).[17]
-
Calculate Thermal Shift (ΔTm): The thermal shift is the change in the melting temperature of the protein upon ligand binding. Calculate ΔTm for each this compound concentration using the following formula:
-
ΔTm = Tm (Protein + this compound) - Tm (Protein + DMSO)
-
3.2 Data Presentation Summarize the quantitative results in a clear and structured table.
| This compound Conc. (µM) | Tm Rep 1 (°C) | Tm Rep 2 (°C) | Tm Rep 3 (°C) | Average Tm (°C) | Std. Dev. | ΔTm (°C) |
| 0 (DMSO Control) | 86.8 | 87.0 | 86.6 | 86.8 | 0.20 | 0.0 |
| 0.1 | 88.2 | 88.5 | 88.3 | 88.3 | 0.15 | +1.5 |
| 1 | 90.1 | 90.4 | 90.2 | 90.2 | 0.15 | +3.4 |
| 10 | 92.5 | 92.3 | 92.6 | 92.5 | 0.15 | +5.7 |
| 100 | 93.1 | 93.4 | 93.3 | 93.3 | 0.15 | +6.5 |
Note: Tm values are hypothetical and based on published data for HBV core protein stability for illustrative purposes.[14]
Visualization of Experimental Workflow
Caption: Workflow for the thermal shift assay of HBV core protein with this compound.
Troubleshooting and Considerations
-
High Initial Fluorescence: May indicate that the protein is partially unfolded or aggregated at the start. Consider optimizing the buffer conditions (pH, salt) or checking protein quality.[1]
-
Low Signal or No Transition: The protein concentration may be too low, or the protein may be extremely stable with a Tm > 95°C. Try increasing the protein concentration.
-
Compound Interference: Some compounds can fluoresce or quench the dye. Always run a control with the compound and dye in buffer without the protein to check for interference.
-
DMSO Concentration: Ensure the final DMSO concentration is identical in all wells (including the "no ligand" control) to avoid artifacts, as DMSO can affect protein stability.[1]
-
Protein Stability: The assembly and stability of the HBV core protein are highly dependent on concentration and buffer conditions.[9][18] The protocol provided is a starting point, and optimization may be required for specific constructs or buffer systems.
References
- 1. eubopen.org [eubopen.org]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A plate-based high-throughput assay for virus stability and vaccine formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Core protein: a pleiotropic keystone in the HBV lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The HBV Core Protein and Core Particle Both Bind to the PPiase Par14 and Par17 to Enhance Their Stabilities and HBV Replication [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis B Virus Core Protein Phosphorylation Sites Affect Capsid Stability and Transient Exposure of the C-terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thermodynamic origins of protein folding, allostery, and capsid formation in the human hepatitis B virus core protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tracking GLP-26's Impact on HBV Core Protein Localization Using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection is a global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HBV core protein (HBc) is a crucial multifunctional protein in the viral life cycle. It forms the viral capsid, participates in reverse transcription, and is involved in the transport of the viral genome to the nucleus of infected hepatocytes. The subcellular localization of the HBV core protein is therefore a critical indicator of the stage of viral replication and a potential target for therapeutic intervention.
GLP-26 is a novel, potent capsid assembly modulator (CAM) that has demonstrated significant antiviral activity against HBV.[1] It functions by binding to HBV core protein dimers, inducing the formation of aberrant, non-functional capsids. This misdirection of capsid assembly is hypothesized to disrupt the normal trafficking of the core protein, particularly its transport into the nucleus, which is essential for the formation of covalently closed circular DNA (cccDNA), the hallmark of chronic HBV infection.
Confocal microscopy is a powerful technique for visualizing the subcellular localization of proteins with high resolution. By employing immunofluorescence staining, researchers can specifically label the HBV core protein and visualize its distribution within the cell in response to treatment with compounds like this compound. This application note provides a detailed protocol for using confocal microscopy to track and quantify the impact of this compound on the localization of HBV core protein in the HepAD38 cell line, a widely used in vitro model for studying HBV replication.
Principle
This protocol utilizes indirect immunofluorescence to detect the HBV core protein in HepAD38 cells. Cells are cultured, treated with this compound, and then fixed and permeabilized to allow antibody access to intracellular antigens. A primary antibody specific to the HBV core protein is introduced, followed by a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488), which emits a green signal upon excitation. The cell nuclei are counterstained with DAPI, which fluoresces blue. A confocal microscope is then used to acquire high-resolution images of the fluorescently labeled cells. The resulting images can be analyzed to determine the subcellular localization of the HBV core protein and to quantify the shift from nuclear and cytoplasmic distribution to a predominantly cytoplasmic localization following this compound treatment.
Data Presentation
The effect of this compound on the subcellular localization of HBV core protein can be quantified and summarized for clear comparison.
| Treatment | Predominant Localization of HBV Core Protein | Percentage of Cells with Predominantly Cytoplasmic Staining |
| Vehicle (DMSO) | Nuclear and Cytoplasmic | ~50% |
| This compound (1µM) | Exclusively Cytoplasmic | >95% |
Table 1: Quantitative summary of the effect of this compound on HBV core protein localization in HepAD38 cells after 24 hours of treatment. Data is based on findings reported in "Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice"[1].
Experimental Protocols
Materials and Reagents
-
HepAD38 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-HBV core protein antibody
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Collagen-coated glass coverslips or imaging-grade multi-well plates
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Seeding: Seed HepAD38 cells onto collagen-coated glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and tetracycline at 37°C in a 5% CO2 incubator.
-
Induction of HBV Replication: To induce HBV replication, remove the tetracycline-containing medium, wash the cells with PBS, and replace it with fresh tetracycline-free medium. Culture for 48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM). Treat the cells with the this compound containing medium or a vehicle control (DMSO at the same final concentration) for 24 hours.
2. Immunofluorescence Staining
-
Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the rabbit anti-HBV core protein antibody in Blocking Buffer (e.g., 1:500 dilution). Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: The next day, wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated goat anti-rabbit secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Counterstaining: Wash the cells three times with PBS. Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
3. Confocal Microscopy and Image Analysis
-
Microscope Setup: Use a confocal laser scanning microscope equipped with appropriate lasers and filters for detecting DAPI and Alexa Fluor 488.
-
DAPI: Excite with a 405 nm laser and collect emission between 425-475 nm.
-
Alexa Fluor 488: Excite with a 488 nm laser and collect emission between 500-550 nm.
-
-
Image Acquisition:
-
Use a 60x or 63x oil immersion objective for high-resolution imaging.
-
Set the pinhole to 1 Airy unit to ensure optimal confocality.
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding saturation.
-
Acquire images sequentially for each channel to prevent bleed-through.
-
Capture multiple fields of view for each condition to ensure representative data.
-
-
Image Analysis and Quantification:
-
Use image analysis software such as ImageJ/Fiji to quantify the subcellular localization of the HBV core protein.
-
Method 1: Cell Counting: Manually or semi-automatically count the number of cells exhibiting predominantly cytoplasmic staining versus those with both nuclear and cytoplasmic staining for each treatment condition. Express the results as a percentage.
-
Method 2: Intensity Ratio Measurement:
-
Use the DAPI channel to define the nuclear region of interest (ROI).
-
Define the cytoplasmic ROI by creating a larger ROI around the cell and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of the Alexa Fluor 488 signal in both the nuclear and cytoplasmic ROIs for a significant number of cells.
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell.
-
Compare the average ratios between the vehicle-treated and this compound-treated groups.
-
-
Mechanism of Action of this compound
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient primary antibody binding | Optimize primary antibody concentration and incubation time. |
| Low expression of HBV core protein | Ensure proper induction of HBV replication in HepAD38 cells. | |
| Photobleaching | Reduce laser power and exposure time during image acquisition. Use an antifade mounting medium. | |
| High background | Incomplete blocking | Increase blocking time or try a different blocking agent. |
| Non-specific secondary antibody binding | Perform a secondary antibody-only control. Ensure adequate washing steps. | |
| Autofluorescence | Use a different fixative or include a quenching step (e.g., with sodium borohydride). | |
| Poor image quality | Incorrect microscope settings | Optimize pinhole size, laser power, and detector gain. |
| Sample is not in focus | Ensure proper focusing, especially when using an oil immersion objective. |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize confocal microscopy to investigate the impact of this compound on the subcellular localization of HBV core protein. By quantifying the shift of the core protein to the cytoplasm, these methods can provide valuable insights into the mechanism of action of this compound and other capsid assembly modulators, aiding in the development of novel antiviral therapies for chronic hepatitis B.
References
Application Note: Methodology for Pharmacokinetic Analysis of GLP-26
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-2 (GLP-2) is a peptide hormone that plays a crucial role in intestinal growth and function.[1][2] Analogs of GLP-2, such as the hypothetical molecule GLP-26, are being developed for therapeutic applications like short bowel syndrome.[3][4] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its successful development.[5] This document outlines detailed protocols for conducting in vivo pharmacokinetic studies of this compound, quantifying its concentration in plasma, and analyzing the resulting data. The methodologies described are based on established practices for therapeutic peptides and can be adapted to the specific characteristics of this compound.[5][6]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol describes the determination of the this compound concentration-time profile in plasma following administration to a rodent model.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, 250-300g)
-
This compound solution in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline)
-
Syringes for intravenous (IV) or subcutaneous (SC) administration
-
Blood collection tubes containing K2EDTA and a dipeptidyl peptidase-IV (DPP-4) inhibitor to prevent degradation of this compound.[3]
-
Centrifuge capable of refrigeration
-
-80°C freezer for sample storage
Procedure:
-
Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., 1 mg/kg IV bolus via the tail vein or 5 mg/kg SC injection).
-
Blood Collection: Collect blood samples (approximately 200 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points.[5] A typical sampling schedule for an IV dose would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.[3][5]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[5]
-
Sample Storage: Transfer the plasma supernatant to new, labeled cryovials and store them at -80°C until bioanalysis.[5][7]
Protocol 2: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for quantifying peptides due to its high selectivity and sensitivity.[8][9]
Materials:
-
Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060) coupled with a high-performance liquid chromatography system (e.g., Nexera X2).[9][10]
-
C18 analytical column
-
Mobile phases: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[9]
-
Solid-phase extraction (SPE) cartridges for sample clean-up.[9][11]
-
This compound analytical standard and a suitable internal standard.
Procedure:
-
Sample Preparation (SPE):
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding cold acetone (B3395972) or by acidification.[9][11]
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto an equilibrated SPE column.
-
Wash the column to remove interfering substances.
-
Elute this compound with an appropriate elution buffer.[8]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other components on the C18 column using a gradient elution with mobile phases A and B.
-
Detect and quantify this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the analytical standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the standard curve.
-
Protocol 3: Quantification of this compound by ELISA
An enzyme-linked immunosorbent assay (ELISA) is an alternative method for quantification, relying on specific antibody-antigen interactions.[7]
Materials:
-
96-well microtiter plates
-
This compound-specific capture and detection antibodies
-
Blocking buffer (e.g., 3% BSA in PBST).[12]
-
Wash buffer (e.g., PBST).[12]
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB).[13]
-
Stop solution (e.g., 2 N HCl).[13]
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in carbonate buffer and incubate overnight at 4°C.[12][14]
-
Washing & Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at 37°C.[12][14]
-
Sample Incubation: Add plasma samples and this compound standards to the wells and incubate for 1-2 hours at 37°C.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate. Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 30 minutes.
-
Substrate Reaction: Wash the plate. Add the substrate solution and incubate in the dark until color develops (typically 10-15 minutes).[13]
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.[13]
-
Quantification: Generate a standard curve and determine the sample concentrations as described for the LC-MS/MS method.
Data Presentation and Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[15] Key parameters are summarized in a table for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose
| Parameter | Units | IV Dose (1 mg/kg) | SC Dose (5 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 1500 | 450 |
| Tmax (Time to Cmax) | h | 0.08 | 4.0 |
| AUC(0-t) (Area Under the Curve) | ngh/mL | 3200 | 5800 |
| AUC(0-inf) (AUC to Infinity) | ngh/mL | 3250 | 6100 |
| t½ (Half-life) | h | 2.5 | 8.0 |
| CL (Clearance) | mL/h/kg | 307 | - |
| Vd (Volume of Distribution) | L/kg | 1.1 | - |
| F% (Bioavailability) | % | - | 75 |
Data presented are hypothetical and for illustrative purposes only.
Visualizations
Diagrams are essential for visualizing complex processes. Below are representations of the experimental workflow and the GLP-2 signaling pathway.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Simplified signaling pathway of the GLP-2 receptor.[16][17][18]
References
- 1. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prisysbiotech.com [prisysbiotech.com]
- 7. ELISA Protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. shimadzu.com [shimadzu.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 13. bma.ch [bma.ch]
- 14. ulab360.com [ulab360.com]
- 15. Characterization of the Pharmacokinetic and Pharmacodynamic Profile of Apraglutide, a Glucagon-Like Peptide-2 Analog, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glucagon.com [glucagon.com]
- 18. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Determining the EC50 of GLP-26 Against Hepatitis B Virus (HBV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B virus (HBV) infection is a major global health issue, with an estimated 250 million people living with chronic infection. The persistence of HBV is primarily due to the formation of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1] Current therapies, such as nucleoside analogs and interferons, rarely lead to a functional cure as they do not efficiently eliminate cccDNA.[2] This necessitates the development of novel therapeutic agents that target different steps of the HBV replication cycle.[2]
Capsid assembly modulators (CAMs) are a promising class of antiviral agents that target the HBV core protein, which is essential for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.[1][3][4] GLP-26 is a novel, non-toxic glyoxamide derivative that functions as a potent HBV CAM.[1][2] It exhibits anti-HBV activity in the low nanomolar range by altering nucleocapsid assembly, which in turn prevents viral DNA replication and reduces cccDNA amplification.[1][2]
This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound against HBV in an in vitro cell culture system. The protocol utilizes the HBV-producing HepG2.2.15 cell line and quantifies the reduction in extracellular HBV DNA via quantitative PCR (qPCR). Additionally, a parallel cytotoxicity assay is described to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI), a critical measure of a compound's therapeutic window.[5]
Mechanism of Action of this compound
This compound targets the HBV core protein (HBcAg), a key structural component that assembles to form the viral capsid.[3] By binding to the core protein, this compound disrupts the normal process of capsid assembly.[4][6] This interference leads to the formation of aberrant, non-functional capsid particles that are unable to properly encapsidate the pregenomic RNA (pgRNA).[4][6] This disruption of a critical early step in the replication cycle effectively halts the subsequent synthesis of viral DNA and prevents the replenishment of the cccDNA pool in the nucleus, thereby potently inhibiting the production of new infectious virions.[1][2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing GLP-26 Cytotoxicity in Hepatoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-26 is a novel small molecule identified as a Hepatitis B Virus (HBV) capsid assembly modulator.[1] While its primary development has focused on antiviral activity, understanding its potential off-target effects, including cytotoxicity against human cell lines, is a critical aspect of preclinical safety assessment. Hepatocellular carcinoma (HCC) is a primary malignancy of the liver, and established human hepatoma cell lines, such as HepG2 and Huh7, are widely used in vitro models for liver cancer research and toxicological studies.[2][3] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in HepG2 and Huh7 cell lines using a panel of standard assays to measure cell viability, membrane integrity, and apoptosis.
Materials and Reagents
-
Cell Lines: HepG2 (ATCC® HB-8065™) and Huh7 cells.
-
Culture Media:
-
For HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
For Huh7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.[4]
-
-
Reagents for Cell Culture:
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
This compound: Stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
DMSO
-
-
LDH Cytotoxicity Assay:
-
Caspase-3 Activity Assay:
-
Equipment:
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
96-well clear and opaque flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader (absorbance and fluorescence capabilities)
-
Hemocytometer or automated cell counter
-
Experimental Protocols
Cell Culture and Maintenance
-
Cell Thawing and Seeding:
-
Thaw cryopreserved HepG2 or Huh7 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Monitor cell growth daily using an inverted microscope.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).
-
This compound Treatment
-
Cell Seeding for Assays:
-
Harvest cells as described in the passaging protocol.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells for a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Assay for Cell Viability
-
MTT Reagent Addition:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
LDH Cytotoxicity Assay for Membrane Integrity
-
Sample Collection:
-
Following the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[7]
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.[6]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (680 nm) from the 490 nm readings.
-
Determine the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves comparing the LDH release in treated wells to that in a maximum LDH release control (cells lysed with a provided lysis buffer) and a spontaneous LDH release control (vehicle-treated cells).
-
Caspase-3 Activity Assay for Apoptosis
-
Cell Lysis:
-
Following the treatment period, collect both adherent and floating cells.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in the lysis buffer provided with the kit and incubate on ice for 10-20 minutes.[10]
-
Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet the insoluble fraction.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube.
-
-
Caspase-3 Reaction:
-
Determine the protein concentration of each lysate.
-
In an opaque 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Prepare a reaction master mix containing the reaction buffer and the fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) according to the kit's instructions.[4][8]
-
Add the reaction master mix to each well containing the cell lysate.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well) from all readings.
-
Express the caspase-3 activity as the fold-increase in fluorescence compared to the vehicle control.
-
Data Presentation
Table 1: Effect of this compound on the Viability of HepG2 and Huh7 Cells (MTT Assay)
| Cell Line | This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| HepG2 | 0 (Vehicle) | 1.15 ± 0.08 | 100 |
| 0.1 | 1.12 ± 0.07 | 97.4 | |
| 1 | 1.05 ± 0.06 | 91.3 | |
| 10 | 0.88 ± 0.05 | 76.5 | |
| 50 | 0.54 ± 0.04 | 47.0 | |
| 100 | 0.23 ± 0.03 | 20.0 | |
| Huh7 | 0 (Vehicle) | 1.22 ± 0.09 | 100 |
| 0.1 | 1.20 ± 0.08 | 98.4 | |
| 1 | 1.11 ± 0.07 | 91.0 | |
| 10 | 0.95 ± 0.06 | 77.9 | |
| 50 | 0.61 ± 0.05 | 50.0 | |
| 100 | 0.28 ± 0.04 | 23.0 |
Table 2: Cytotoxicity of this compound in HepG2 and Huh7 Cells (LDH Assay)
| Cell Line | This compound Concentration (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| HepG2 | 0 (Vehicle) | 0.12 ± 0.01 | 5.2 |
| 0.1 | 0.14 ± 0.01 | 6.1 | |
| 1 | 0.21 ± 0.02 | 9.1 | |
| 10 | 0.45 ± 0.03 | 19.6 | |
| 50 | 0.98 ± 0.06 | 42.6 | |
| 100 | 1.55 ± 0.09 | 67.4 | |
| Max LDH Release | 2.30 ± 0.11 | 100 | |
| Huh7 | 0 (Vehicle) | 0.15 ± 0.01 | 6.5 |
| 0.1 | 0.17 ± 0.01 | 7.4 | |
| 1 | 0.25 ± 0.02 | 10.9 | |
| 10 | 0.51 ± 0.04 | 22.2 | |
| 50 | 1.10 ± 0.07 | 47.8 | |
| 100 | 1.72 ± 0.10 | 74.8 | |
| Max LDH Release | 2.30 ± 0.12 | 100 |
Table 3: Caspase-3 Activity in HepG2 and Huh7 Cells Treated with this compound
| Cell Line | This compound Concentration (µM) | Mean Fluorescence Units (RFU) ± SD | Fold Increase in Caspase-3 Activity |
| HepG2 | 0 (Vehicle) | 150 ± 12 | 1.0 |
| 10 | 320 ± 25 | 2.1 | |
| 50 | 850 ± 68 | 5.7 | |
| 100 | 1450 ± 110 | 9.7 | |
| Huh7 | 0 (Vehicle) | 180 ± 15 | 1.0 |
| 10 | 390 ± 30 | 2.2 | |
| 50 | 980 ± 75 | 5.4 | |
| 100 | 1650 ± 125 | 9.2 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
This document provides a comprehensive set of protocols for the systematic evaluation of this compound cytotoxicity in the hepatoma cell lines HepG2 and Huh7. By employing assays that measure distinct cellular processes—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3)—researchers can obtain a multi-faceted understanding of the potential cytotoxic effects of this compound. The presented workflows, data tables, and diagrams offer a robust framework for conducting these studies and interpreting the results, which are essential for the ongoing preclinical development of this compound.
References
- 1. europeanreview.org [europeanreview.org]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes for GLP-26 in Hepatitis B Virus (HBV) Research
Introduction
GLP-26 is a novel, highly potent glyoxamide derivative investigated for its antiviral activity against the Hepatitis B Virus (HBV).[1][2] It functions as a Capsid Assembly Modulator (CAM), a class of molecules that interfere with a critical step in the viral life cycle.[1][3] Specifically, this compound disrupts the proper assembly of the HBV nucleocapsid, which is essential for viral DNA replication and the stability of the viral minichromosome, known as covalently closed circular DNA (cccDNA).[1][2][3] Research has demonstrated that this compound exhibits antiviral activity in the low nanomolar range, effectively inhibits HBeAg secretion (a biomarker for cccDNA), and reduces cccDNA amplification in vitro.[1][2][4] Furthermore, it has shown a favorable preclinical profile, including oral bioavailability and efficacy in humanized mouse models, positioning it as a promising candidate for further development in HBV treatment strategies.[4][5][6]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy, pharmacokinetic, and in vivo efficacy data for this compound from published research studies.
Table 1: In Vitro Efficacy of this compound against HBV
| Parameter | Cell Line/System | Value | Reference |
| EC50 (HBV DNA) | HepAD38 cells | 3 nM | [1][3] |
| EC50 (HBV DNA) | Primary Human Hepatocytes (PHH) | 40 nM | [1] |
| EC50 (HBeAg Secretion) | HepAD38 cells | 3 nM | [1] |
| cccDNA Reduction | HepAD38 cells (at 1 µM) | >90% | [3][7] |
| Cytotoxicity (CC50) | HepG2 cells | >100 µM | [1] |
| Selectivity Index (SI) | HepG2 cells | >33,333 | [1] |
Table 2: Pharmacokinetic (PK) Profile of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Cynomolgus Monkeys | 34% | [4][5][6] |
| Terminal Elimination Half-life (t1/2) | Cynomolgus Monkeys (Oral) | 2.4 h | [5][6] |
| Plasma Protein Binding | Monkey Plasma | 86.7% | [5][6] |
| Plasma Protein Binding | Human Plasma | 89.5% | [6] |
| Plasma Half-life (t1/2) | Human Plasma | >24 h | [1] |
| Liver Microsome Half-life (t1/2) | Human Liver Microsomes | 7.6 h | [1] |
Table 3: In Vivo Efficacy of this compound in HBV Mouse Models
| Treatment Group | Model | Dosage | Outcome | Reference |
| This compound Monotherapy | HBV-infected Humanized Mice | 60 mg/kg/day | Significant decrease in viral loads | [1] |
| This compound + Entecavir | HBV-infected Humanized Mice | 60 mg/kg/day + 0.3 mg/kg/day | ~4 log10 reduction in HBV DNA; sustained viral suppression post-treatment | [1] |
| This compound Monotherapy | AD38 Xenograft Nude Mice | Not Specified | 2.3-3 log10 reduction in HBV titers vs. placebo | [5][6] |
| This compound + Entecavir | AD38 Xenograft Nude Mice | Not Specified | 4.6-fold reduction in HBV log10 titers vs. placebo | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Antiviral Activity using HepAD38 Cells
This protocol describes the methodology to determine the 50% effective concentration (EC50) of this compound against HBV DNA replication and HBeAg secretion.
1. Cell Culture and Treatment:
- Culture HepAD38 cells, which are engineered to replicate HBV under the control of a tetracycline-off promoter, in standard cell culture medium.
- Seed cells in multi-well plates and allow them to adhere.
- Remove tetracycline (B611298) from the medium to induce HBV replication.
- Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for a specified period (e.g., 6-9 days). Include a vehicle control (DMSO) and a positive control (e.g., Entecavir).
2. Quantification of HBV DNA:
- After the treatment period, collect the cell culture supernatant.
- Isolate viral DNA from the supernatant.
- Quantify the amount of secreted HBV DNA using a quantitative real-time PCR (qPCR) assay.
3. Quantification of HBeAg:
- Use the collected supernatant from step 2.2.
- Measure the concentration of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
- Calculate the percentage of inhibition of HBV DNA and HBeAg for each concentration of this compound relative to the vehicle control.
- Plot the inhibition data against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: In Vivo Efficacy Study in an HBV-Infected Humanized Mouse Model
This protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound, alone or in combination with other antivirals.
1. Animal Model:
- Use immunodeficient mice with chimeric humanized livers (e.g., BRGS-uPA mice transplanted with human hepatocytes), which are susceptible to HBV infection.
2. HBV Infection and Treatment:
- Infect the mice with HBV. Monitor serum HBV DNA and human albumin levels to confirm stable infection.
- Randomize infected mice into treatment groups: Vehicle control, this compound monotherapy (e.g., 60 mg/kg/day), Entecavir monotherapy (e.g., 0.3 mg/kg/day), and this compound + Entecavir combination therapy.
- Administer the compounds daily via oral gavage for a defined treatment period (e.g., 10 weeks).
3. Monitoring and Endpoints:
- Collect blood samples at regular intervals (e.g., weekly) throughout the study and during a post-treatment follow-up period.
- Measure serum HBV DNA levels using qPCR.
- Measure serum levels of viral antigens (HBsAg and HBeAg) using ELISA.
- At the end of the study, harvest liver tissue to analyze intrahepatic HBV DNA, cccDNA, and RNA levels.
4. Data Analysis:
- Compare the change in viral load (log10 HBV DNA) and antigen levels from baseline for each treatment group.
- Analyze the sustained virologic response during the post-treatment phase.
- Statistically evaluate the differences between the treatment groups.
Diagrams and Visualizations
HBV Capsid Assembly and Mechanism of this compound
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | HBV | TargetMol [targetmol.com]
Application Notes: High-Throughput Screening for Anti-HBV Compounds Using GLP-26 as a Reference
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, placing them at high risk of developing cirrhosis and hepatocellular carcinoma. The persistence of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes is a key factor in the chronicity of HBV infection and a major hurdle for curative therapies. A promising therapeutic strategy is the use of Capsid Assembly Modulators (CAMs), which interfere with the proper formation of the viral capsid, a crucial component for multiple stages of the viral lifecycle.
GLP-26 is a novel, highly potent glyoxamide-derived CAM that has demonstrated significant anti-HBV activity in preclinical studies. It acts by inducing the formation of aberrant, non-functional capsids, thereby disrupting viral replication. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anti-HBV agents.
Mechanism of Action of this compound
This compound is a Class II Capsid Assembly Modulator. It binds to the HBV core protein (HBc) dimers, accelerating the kinetics of capsid assembly. This rapid assembly leads to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase. Consequently, this prevents the reverse transcription of pgRNA into relaxed circular DNA (rcDNA) and subsequent formation of new infectious virions. Furthermore, by altering capsid structure and stability, this compound can also interfere with the trafficking of incoming capsids to the nucleus, thereby hindering the establishment and replenishment of the cccDNA pool.[1][2][3]
Quantitative Data Summary
The following table summarizes the in vitro anti-HBV activity and cytotoxicity of this compound.
| Parameter | Cell Line | Value | Selectivity Index (SI) | Reference |
| EC50 (HBV DNA) | HepAD38 | 0.003 µM (3 nM) | >33,333 | [2] |
| EC50 (HBV DNA) | Primary Human Hepatocytes (PHH) | 0.04 µM (40 nM) | Not Reported | [2] |
| EC50 (HBeAg) | HepNTCP-DL | 0.7 µM | Not Reported | [4] |
| CC50 | HepG2 | >100 µM | - | [2] |
| cccDNA Reduction | HepAD38 | >90% at 1 µM | - | [4] |
Experimental Protocols
Primary High-Throughput Screening (HTS) for Inhibitors of HBV DNA Replication
This protocol describes a cell-based assay for the primary screening of compound libraries to identify inhibitors of extracellular HBV DNA release using the HepAD38 cell line.
Materials:
-
HepAD38 cells
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
This compound (positive control)
-
Entecavir (ETV) (positive control)
-
384-well cell culture plates
-
Reagents for DNA extraction (e.g., commercial viral DNA extraction kit)
-
Reagents for quantitative PCR (qPCR) (HBV-specific primers and probe, qPCR master mix)
Protocol:
-
Cell Seeding:
-
Culture HepAD38 cells in DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL tetracycline to suppress HBV replication.
-
Trypsinize and resuspend cells in tetracycline-free medium to a density of 1.5 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds, this compound, and ETV in tetracycline-free medium. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the cell plates. Include wells with cells and medium only (negative control) and cells with a known inhibitor like this compound or ETV (positive control).
-
-
Incubation:
-
Incubate the plates for 4-6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Quantification of Extracellular HBV DNA:
-
After incubation, carefully collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.
-
Perform real-time quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
-
Generate a standard curve using a plasmid containing the HBV genome to quantify the HBV DNA copy number.
-
Calculate the 50% effective concentration (EC50) for each compound.
-
Secondary Assay: Quantification of HBeAg by ELISA
This protocol is for a secondary assay to confirm the anti-HBV activity of hits from the primary screen by measuring the inhibition of Hepatitis B e-antigen (HBeAg) secretion.
Materials:
-
Cell culture supernatants from the primary assay or a repeated experiment.
-
Commercial HBeAg ELISA kit.
-
Microplate reader.
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatants from treated and untreated cells.
-
Dilute the supernatants as necessary based on the sensitivity of the ELISA kit.
-
-
ELISA Procedure:
-
Perform the HBeAg ELISA according to the manufacturer's instructions. This typically involves:
-
Adding diluted supernatants, controls, and standards to the antibody-coated microplate.
-
Incubating to allow HBeAg to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured HBeAg.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of HBeAg in the samples from the standard curve.
-
Calculate the EC50 value based on the reduction in HBeAg levels in treated versus untreated cells.
-
Confirmatory Assay: Quantification of Intracellular HBV cccDNA
This protocol details a method to assess the effect of lead compounds on the intracellular levels of HBV cccDNA, the key molecule for viral persistence.
Materials:
-
HepAD38 cells or other HBV-replicating cell lines.
-
Test compounds and controls.
-
Cell lysis buffer.
-
Reagents for DNA extraction.
-
T5 exonuclease or Plasmid-Safe ATP-dependent DNase (PSD).
-
Primers and probe specific for HBV cccDNA.
-
Primers and probe for a host reference gene (e.g., β-globin).
-
qPCR reagents.
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells with compounds as described in the primary screening protocol.
-
After the incubation period, wash the cells with PBS and lyse them to release intracellular components.
-
-
DNA Extraction:
-
Extract total intracellular DNA from the cell lysates using a suitable DNA extraction kit.
-
-
Nuclease Digestion:
-
To specifically quantify cccDNA, treat the extracted DNA with T5 exonuclease or PSD to digest all non-circular DNA forms (genomic DNA, rcDNA, and single-stranded DNA). Follow the enzyme manufacturer's protocol for optimal digestion conditions.
-
Heat-inactivate the nuclease after digestion.
-
-
cccDNA Quantification by qPCR:
-
Perform qPCR using primers that specifically amplify the gap region of rcDNA, thus only amplifying cccDNA.
-
In a separate reaction, perform qPCR for a host single-copy gene (e.g., β-globin) to normalize the amount of cccDNA to the number of cells.
-
Calculate the cccDNA copy number per cell.
-
-
Data Analysis:
-
Compare the cccDNA levels in compound-treated cells to untreated controls to determine the compound's effect on the cccDNA pool.
-
Visualizations
Caption: HBV Lifecycle and Mechanism of Action of this compound.
Caption: High-Throughput Screening Workflow for Anti-HBV Compounds.
References
- 1. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 2. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imquestbio.com [imquestbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GLP-26 Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GLP-26 in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel glyoxamide derivative that acts as a capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV).[1][2] It disrupts the normal formation of the viral capsid, which is essential for viral replication, including the encapsidation of pre-genomic RNA (pgRNA) and the formation of new infectious virus particles.[3]
Q2: What are the reported antiviral activity and cytotoxicity concentrations for this compound?
A2: The half-maximal effective concentration (EC50) of this compound, which is the concentration that inhibits 50% of viral replication, has been reported to be in the low nanomolar range. The 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is significantly higher, indicating a favorable therapeutic window.[2] For specific values, please refer to the data tables below.
Q3: What is the relationship between EC50 and CC50, and why is it important?
A3: The relationship between EC50 and CC50 is defined by the Selectivity Index (SI), calculated as SI = CC50 / EC50.[4] A higher SI value is desirable as it indicates that the antiviral effect occurs at a much lower concentration than that which causes cell toxicity. Generally, an SI value of 10 or greater is considered indicative of promising antiviral activity.[4]
Q4: Which assays are commonly used to determine the antiviral activity and cytotoxicity of this compound?
A4: Common assays to evaluate antiviral activity against HBV include plaque reduction neutralization tests (PRNT), virus yield reduction assays, and assays measuring the reduction of virus-induced cytopathic effect (CPE).[5] For cytotoxicity assessment, the MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[6]
Q5: What should I do if I observe high variability in my experimental results?
A5: High variability can stem from several factors, including inconsistent cell seeding density, variations in virus titer, or issues with compound solubility. Ensure that your cell monolayers are healthy and at the appropriate confluency, your virus stocks are properly tittered and stored, and that this compound is fully dissolved in the culture medium. Running appropriate controls in every experiment is crucial for identifying sources of variability.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
| Parameter | Cell Line | Value | Reference |
| EC50 (Antiviral Activity) | HepAD38 | ~3 nM | [1] |
| Primary Human Hepatocytes (PHH) | ~40 nM | [1] | |
| CC50 (Cytotoxicity) | HepG2 | >100 µM | [1] |
| CEM (T-lymphoblast) | >100 µM | [1] | |
| PBMC | >100 µM | [1] | |
| Selectivity Index (SI) | HepG2 | >33,333 | [1] |
Note: EC50 and CC50 values can vary depending on the cell line, virus strain, and specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy and cytotoxicity of this compound.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps for determining the CC50 of this compound.
Materials:
-
Suitable host cell line (e.g., HepG2)
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is recommended to use a wide range of concentrations to capture the full dose-response curve.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a "cells only" control (no compound) and a "medium only" blank control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.[6]
Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay
This protocol describes how to determine the EC50 of this compound against HBV.
Materials:
-
Susceptible host cell line (e.g., HepG2-NTCP)
-
HBV stock of known titer
-
This compound stock solution
-
Cell culture medium and overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C. Then, infect the cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed. The incubation time will depend on the virus and cell line used.
-
Fixation and Staining: Fix the cells and then stain with a suitable dye. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Plot the percentage of plaque reduction against the log of the this compound concentration and use a non-linear regression to determine the EC50 value.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Cytotoxicity Observed at Expected Antiviral Concentrations
-
Possible Causes:
-
Compound Purity: Impurities in the this compound batch may be contributing to cytotoxicity.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound.
-
Incorrect CC50 Determination: Errors in the initial cytotoxicity assay could lead to an underestimation of the compound's toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[7]
-
-
Troubleshooting Steps:
-
Verify Compound Purity: If possible, confirm the purity of your this compound.
-
Test in a Different Cell Line: Assess the cytotoxicity in an alternative, relevant cell line.
-
Re-evaluate CC50: Repeat the cytotoxicity assay carefully, ensuring accurate dilutions and appropriate controls.
-
Solvent Control: Include a solvent control in your cytotoxicity assay to ensure the final concentration of the solvent is not toxic to the cells. The final DMSO concentration should typically be kept below 0.5%.[8]
-
Issue 2: No Antiviral Activity Detected
-
Possible Causes:
-
Inactive Compound: The this compound may have degraded due to improper storage.
-
Incorrect Concentration Range: The tested concentrations may be too low to elicit an antiviral response.
-
Virus Titer Too High: An excessively high multiplicity of infection (MOI) can overwhelm the antiviral agent.
-
Compound Instability: this compound may be unstable in the cell culture medium under the experimental conditions.
-
-
Troubleshooting Steps:
-
Check Compound Integrity: Use a fresh aliquot of this compound stored under recommended conditions.
-
Expand Concentration Range: Test a broader range of concentrations, extending to higher levels.
-
Optimize MOI: Perform a virus titration to determine the optimal MOI for your assay.
-
Time-of-Addition Experiment: To assess stability and the specific stage of the viral life cycle targeted, you can add this compound at different times post-infection.
-
Issue 3: Inconsistent or Unclear Plaques in Plaque Reduction Assay
-
Possible Causes:
-
Suboptimal Cell Health: The cell monolayer may not be healthy or confluent, leading to irregular plaque formation.
-
Overlay Issues: The concentration of the overlay medium (e.g., agarose) may be incorrect, or it may have been added at too high a temperature, damaging the cells.[9]
-
Inadequate Staining/Destaining: The staining procedure may not be optimized, leading to poor contrast between plaques and the cell monolayer.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure cells are healthy, within a low passage number, and form a confluent monolayer before infection.
-
Optimize Overlay: Adjust the concentration of the gelling agent and ensure the overlay is cooled to an appropriate temperature (e.g., ~45°C) before adding it to the cells.
-
Optimize Staining: Experiment with different staining times and destaining steps to improve plaque visualization.
-
Visualizations
HBV Replication Cycle and the Role of Capsid Assembly
Experimental Workflow for EC50 and CC50 Determination
Troubleshooting Logic for Antiviral Assays
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Addressing GLP-26 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with GLP-26 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule, specifically a glyoxamide-pyrrolamide derivative, that functions as a potent Hepatitis B Virus (HBV) capsid assembly modulator.[1][2] It is not a peptide, despite its name. Its chemical structure lends it hydrophobic properties, which can lead to poor solubility in aqueous experimental buffers. This can result in compound precipitation, leading to inaccurate concentrations and unreliable experimental outcomes.
Q2: What is the mechanism of action for this compound?
A2: this compound targets the HBV core protein (Cp), interfering with the normal assembly of the viral capsid.[1][3][4] It binds to the core protein and induces the formation of smaller, non-functional capsid particles, thereby disrupting the viral life cycle.[1][5]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: Due to its hydrophobic nature, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution before further dilution into aqueous buffers. The most common and effective solvent for hydrophobic compounds is dimethyl sulfoxide (B87167) (DMSO).[6]
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cellular toxicity. Generally, a final concentration of less than 0.5% is recommended for most cell lines, although some may tolerate up to 1%.[1][4][5][7] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q5: My this compound precipitated after dilution into my aqueous buffer. What should I do?
A5: This is a common issue with hydrophobic compounds. Refer to the Troubleshooting Guide below for a systematic approach to resolving this problem, which includes optimizing your dilution protocol and considering the use of solubilizing agents.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Buffer
Systematic Approach to Troubleshooting:
-
Visual Confirmation: Before your main experiment, perform a small-scale test dilution. Visually inspect for any cloudiness or precipitate. Centrifuging a small sample can also help identify any pelleted compound.[6]
-
Optimize Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution, perform a series of dilutions from your high-concentration organic stock into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[6]
-
Vigorous Mixing: Add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[6]
-
-
Adjust Final DMSO Concentration: Ensure the final DMSO concentration in your assay is within the tolerated range for your specific cell line (typically <0.5%).[1][4][5][7]
-
Consider Buffer Composition:
-
pH: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for this compound is not available, you can empirically test a range of pH values (e.g., 6.0, 7.4, 8.0) in your buffer to see if it improves solubility.
-
Excipients: Consider the addition of pharmaceutically acceptable solubilizing agents.
-
Data Presentation: Illustrative Solubility of a Hydrophobic Compound
The following table provides an example of how pH and the presence of a co-solvent can affect the solubility of a model hydrophobic compound. Note: This is not experimental data for this compound and should be used as a guide for your own optimization experiments.
| Buffer Condition | pH | Co-solvent (DMSO) | Illustrative Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.1% | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5% | 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.0% | 15 |
| Acetate Buffer | 5.0 | 0.5% | 8 |
| Tris Buffer | 8.0 | 0.5% | 3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-protein-binding tubes. Store at -20°C or -80°C to minimize degradation from freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay for this compound
This protocol is adapted from general methods for determining the kinetic solubility of hydrophobic compounds.[8][9][10][11][12]
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Prepare Buffers: Prepare the desired aqueous experimental buffers (e.g., PBS at pH 7.4).
-
Plate Setup: In a 96-well plate, add 99 µL of your experimental buffer to each well.
-
Serial Dilution:
-
Add 1 µL of the 10 mM this compound stock solution to the first well (this will be a 1:100 dilution, resulting in 100 µM this compound and 1% DMSO).
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well containing 50 µL of buffer, and so on across the plate.
-
-
Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) on a plate shaker for 1.5 to 2 hours.
-
Measurement:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate at the λmax of this compound. Calculate the concentration based on a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Visualizations
HBV Capsid Assembly Signaling Pathway
The following diagram illustrates the key stages of Hepatitis B Virus (HBV) capsid assembly, the process targeted by this compound.
Caption: HBV capsid assembly pathway and the inhibitory action of this compound.
Experimental Workflow for Addressing Solubility Issues
This workflow provides a logical progression for troubleshooting this compound solubility problems.
Caption: Troubleshooting workflow for this compound solubility.
Logical Relationship of Factors Affecting Solubility
This diagram illustrates the interplay of key factors that influence the solubility of hydrophobic compounds like this compound in experimental settings.
Caption: Interrelated factors influencing this compound solubility.
References
- 1. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 2. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. asianpubs.org [asianpubs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: HBV Capsid Assembly Modulator (CpAM) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hepatitis B Virus (HBV) Capsid Assembly Modulator (CpAM) assays.
Troubleshooting Guide
This guide addresses common challenges encountered during CpAM assay development and execution, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I seeing a high rate of false positives in my high-throughput screening (HTS) assay?
A1: High false-positive rates in HTS for CpAMs can stem from several factors, particularly in cell-based assays.
-
Interference with Reporter Systems: In assays utilizing reporter genes like luciferase under the control of a tetracycline-off (tet-off) system, compounds can inhibit the regulatory system itself rather than the intended HBV target. This leads to a signal decrease that mimics antiviral activity.[1][2][3][4]
-
Compound Cytotoxicity: Test compounds may be toxic to the host cells, leading to a reduction in viral replication markers that is not specific to capsid assembly modulation.
-
Non-specific Inhibition: Some compounds may inhibit cellular processes that indirectly affect viral replication.
Q2: My potent hit compound has poor aqueous solubility. How can I work with it in my assays?
A2: Poor compound solubility is a frequent challenge in drug discovery, leading to issues with bioavailability and inaccurate assay results.[11][12]
-
Problem: Low solubility can cause compound precipitation in aqueous assay buffers, leading to inaccurate concentration measurements and reduced activity.[11][12][13][14][15]
-
Solutions:
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Use of Solubilizing Agents: Co-solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used, but their concentration should be carefully controlled as they can affect assay performance.
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Formulation Strategies: For more advanced studies, technologies like solid dispersions or complexation with cyclodextrins can improve solubility.[11][12][13]
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Structural Modification: During lead optimization, medicinal chemists can modify the compound's structure to enhance its solubility.[14]
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Q3: My assay results show high variability between experiments. What are the likely causes and how can I improve reproducibility?
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Potential Causes:
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Cell Culture Conditions: Inconsistent cell passage numbers, seeding densities, and health of the cell lines (e.g., HepG2.2.15, HepAD38) can lead to variable HBV replication levels.[10]
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Reagent Quality and Consistency: Variations in batches of reagents, media, and serum can impact results.
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Assay Protocol Execution: Minor deviations in incubation times, compound addition steps, or detection procedures can introduce variability.
-
-
Solutions to Improve Reproducibility:
-
Standardize Cell Culture: Maintain a strict protocol for cell culture, including regular testing for mycoplasma contamination. Use cells within a defined passage number range.
-
Quality Control of Reagents: Test new batches of critical reagents before use in large-scale experiments.
-
Automate Key Steps: Where possible, use automated liquid handlers for compound dilution and addition to minimize human error.
-
Include Robust Controls: Always include positive controls (known CpAMs like BAY 41-4109) and negative controls (vehicle-treated cells) on every assay plate.[10]
-
Q4: How can I differentiate between a Class I (aberrant capsid formation) and Class II (empty capsid formation) CpAM?
A4: Distinguishing between Class I and Class II CpAMs requires specific biophysical and imaging techniques that characterize the morphology of the assembled capsids.[16][17]
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Class I CpAMs (CAM-A): These modulators induce the formation of aberrant, non-capsid-like structures.[16][17]
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Class II CpAMs (CAM-N or CAM-E): These accelerate the assembly of morphologically normal, but empty (pgRNA-free), capsids.[2][3][4][17]
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Key Differentiation Assays:
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Transmission Electron Microscopy (TEM): This is the gold standard for visualizing capsid morphology. Class I CpAMs will show irregular polymers or aggregates, while Class II CpAMs will show icosahedral capsids similar to wild-type, but they will be empty.[2][3][4][9][10]
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Size Exclusion Chromatography (SEC): SEC can separate particles based on size. The elution profile of capsids formed in the presence of a Class I modulator may differ significantly from that of normal capsids.[2][3][4][5]
-
Native Agarose Gel Electrophoresis: This technique separates particles based on both size and charge. CpAMs can induce an altered electrophoretic mobility of capsids, which can be a diagnostic marker for compounds targeting core protein assembly.[18][19]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard cell lines used for HBV CpAM assays?
A1: The most commonly used cell lines are human hepatoma-derived cells that are engineered to replicate HBV upon withdrawal of a tetracycline (B611298) analog. These include:
-
HepG2.2.15: A stable cell line that constitutively produces HBV.[2][3][4]
-
HepAD38: A tetracycline-off inducible cell line that produces high levels of HBV DNA.[3][9]
-
HepG2.117: An inducible cell line often used in high-content imaging assays.[16]
Q2: What are the key secondary assays to confirm the mechanism of action of a CpAM?
A2: After identifying a hit in a primary screening assay, a cascade of secondary assays is essential to confirm that the compound's antiviral activity is due to modulation of capsid assembly.
dot
Caption: Secondary assay workflow for CpAM hit confirmation.
Q3: My CpAM shows reduced activity against certain HBV genotypes. Is this expected?
A3: Yes, genotype-dependent activity can occur. The HBV core protein, the target of CpAMs, has natural polymorphisms across different genotypes. Variations in the amino acid sequence within or near the CpAM binding pocket (the HAP pocket) can affect compound binding and efficacy.[20] Therefore, it is important to test promising CpAMs against a panel of HBV genotypes.
Q4: Can resistance to CpAMs develop?
A4: Yes, the emergence of drug-resistant HBV variants is a potential issue for CpAMs, as has been observed in clinical trials.[21][22] Resistance mutations typically occur in the core protein at or near the CpAM binding site.[20] Understanding how these mutations affect capsid assembly and their sensitivity to different classes of CpAMs is an active area of research.[21][22]
Quantitative Data Summary
Table 1: Antiviral Activity and Cytotoxicity of Representative CpAMs
| Compound | Class | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound 1 | Class II | HepAD38 | 0.02 | > 10 | > 500 |
| Compound 2 | Class II | HepAD38 | 0.35 | > 10 | > 28.6 |
| BAY 41-4109 | Class I | HepAD38 | - | - | - |
| AT-130 | Class II | HepAD38 | - | - | - |
Data extracted from a study by Wang et al. (2019).[3]
Experimental Protocols
Protocol 1: General Antiviral Activity Assay (EC50 Determination)
This protocol outlines a general method for determining the 50% effective concentration (EC50) of a test compound for inhibiting HBV DNA replication.[7]
-
Cell Seeding: Plate an HBV-producing cell line (e.g., HepAD38) in 96-well plates and allow them to adhere. For inducible systems like HepAD38, culture the cells in the presence of tetracycline.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Treatment: Remove the tetracycline-containing medium (for inducible cells), wash the cells, and add the medium containing the diluted test compounds. Typically, cells are treated for 6-7 days, with the medium and compounds being refreshed every 2-3 days.[7][9]
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Supernatant Collection: After the treatment period, collect the cell culture supernatant.
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Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantification: Quantify the amount of HBV DNA using quantitative PCR (qPCR).[7]
-
Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration and calculate the EC50 value using a non-linear regression model.
Protocol 2: Native Agarose Gel Electrophoresis for Capsid Analysis
This protocol is used to assess the formation of HBV capsids and the packaging of pregenomic RNA (pgRNA).[18][19]
-
Cell Lysis: Lyse the cells from the antiviral assay (Protocol 1) with a mild, non-denaturing lysis buffer.
-
Clarification: Centrifuge the lysates to remove cell debris.
-
Electrophoresis: Load the clarified lysates onto a native agarose gel.
-
Transfer: After electrophoresis, transfer the separated proteins and nucleic acids to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting (for Capsids): Block the membrane and probe with an anti-HBc antibody to detect assembled capsids.
-
Hybridization (for pgRNA): For nucleic acid detection, probe the membrane with a radiolabeled HBV-specific probe to detect encapsidated pgRNA and DNA.
-
Analysis: Analyze the resulting bands. A decrease in the signal for encapsidated pgRNA and DNA relative to the control indicates inhibition of packaging. A shift in the mobility of the capsid band can also be indicative of a CpAM's effect.[18][19]
Visualizations
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New Hepatitis B Virus Capsid Assembly Modulators by an Optimal High-Throughput Cell-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing the solubility of SARS-CoV-2 inhibitors to increase future prospects for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a cellular high-content, immunofluorescent HBV core assay to identify novel capsid assembly modulators that induce the formation of aberrant HBV core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. CpAMs induce assembly of HBV capsids with altered electrophoresis mobility: Implications for mechanism of inhibiting pgRNA packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [researchdiscovery.drexel.edu]
- 20. Computational Approaches to Predict Hepatitis B Virus Capsid Protein Mutations That Confer Resistance to Capsid Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of GLP-26 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving GLP-26, a novel Hepatitis B Virus (HBV) capsid assembly modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel glyoxamide derivative that functions as a Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] Its primary mechanism of action is to alter the assembly of the HBV nucleocapsid, which disrupts the encapsidation of pre-genomic RNA (pgRNA) and prevents viral DNA replication.[1][3][4] This disruption leads to a reduction in covalently closed circular DNA (cccDNA) pools, a key factor in HBV persistence.[1][2][4]
Q2: What are the key in vitro effects of this compound on HBV?
A2: In vitro, this compound demonstrates potent antiviral activity by inhibiting HBV DNA replication and reducing the secretion of HBV e antigen (HBeAg) and HBV surface antigen (HBsAg).[1] It has shown single-digit nanomolar efficacy in inhibiting HBV DNA in cell culture systems like HepAD38 cells.[1][2]
Q3: In which cell lines has this compound been tested?
A3: this compound has been evaluated in human hepatoma cell lines, specifically HepAD38 cells, for its effect on HBV replication and HBeAg production.[1] It has also been tested in infected primary human hepatocytes (PHH).[1] Toxicity studies have been conducted in HepG2 cells.[1]
Q4: Is this compound effective in vivo?
A4: Yes, this compound has demonstrated significant antiviral activity in vivo. In HBV-infected humanized mouse models, oral administration of this compound, both alone and in combination with entecavir (B133710) (ETV), led to a reduction in HBV DNA, HBsAg, and HBeAg levels.[1] Notably, a sustained decrease in HBeAg and HBsAg was observed for up to 3 months after treatment cessation when combined with entecavir.[1]
Q5: What is the recommended solvent for this compound for in vitro experiments?
A5: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[3]
Troubleshooting Guides
In Vitro Antiviral Assays (e.g., in HepAD38 cells)
| Problem | Potential Cause | Recommended Solution |
| High variability in EC50 values for HBV DNA inhibition | 1. Inconsistent cell health or passage number. 2. Variability in tetracycline (B611298) withdrawal for induction of HBV replication. 3. Pipetting errors during drug dilution series preparation. | 1. Use cells within a consistent and optimal passage range. Regularly monitor cell morphology and viability. 2. Ensure complete and consistent removal of tetracycline to standardize the induction of HBV replication. 3. Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. |
| Low or no inhibition of HBeAg secretion | 1. Incorrect timing of sample collection. 2. Issues with the HBeAg ELISA kit. 3. This compound degradation. | 1. Collect supernatant at the optimal time point as determined by your experimental setup (e.g., after 3 days of treatment).[4] 2. Check the expiration date and storage conditions of the ELISA kit. Run positive and negative controls to validate the assay. 3. Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Observed cytotoxicity at expected therapeutic concentrations | 1. Error in calculating this compound concentration. 2. Contamination of cell culture. 3. High DMSO concentration in the final culture medium. | 1. Double-check all calculations for stock solution and final dilutions. 2. Regularly test for mycoplasma and other contaminants. 3. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
In Vivo Studies (Humanized Mouse Models)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reduction in serum HBV DNA levels | 1. Variability in HBV infection levels at the start of treatment. 2. Inconsistent drug administration (oral gavage). 3. Differences in the humanization of the mouse livers. | 1. Group mice based on similar baseline serum HBV DNA and human albumin levels before starting treatment.[1] 2. Ensure proper training in oral gavage techniques to minimize variability in drug delivery. 3. Monitor serum human albumin levels as an indicator of the extent of liver humanization.[1] |
| Lack of sustained off-treatment antiviral effect | 1. Insufficient treatment duration or dose. 2. Experimental model limitations. | 1. Ensure the treatment duration and dose are consistent with published studies showing sustained effects (e.g., 10 weeks of combination therapy).[1] 2. Acknowledge the inherent variability in animal models and include appropriate control groups. |
Experimental Protocols
Determination of In Vitro Anti-HBV Activity in HepAD38 Cells
-
Cell Culture: Culture HepAD38 cells in media containing tetracycline to suppress HBV replication.
-
Induction of HBV Replication: To initiate the experiment, wash the cells to remove tetracycline and culture them in tetracycline-free medium. This allows for the synthesis of pgRNA and subsequent HBV DNA replication.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., entecavir).
-
Sample Collection: After the desired incubation period (e.g., 3-6 days), collect the cell culture supernatant.
-
Quantification of HBV DNA: Extract viral DNA from the supernatant and quantify HBV DNA levels using quantitative PCR (qPCR).
-
Quantification of HBeAg: Measure the concentration of HBeAg in the supernatant using a commercial ELISA kit.[1]
-
Data Analysis: Calculate the 50% effective concentration (EC50) for both HBV DNA inhibition and HBeAg reduction by plotting the percentage of inhibition against the log of the drug concentration.
Thermal Shift Assay for this compound Binding to HBV Capsid Protein
-
Protein Preparation: Express and purify the HBV capsid protein fragment (e.g., Cp149) as dimers.[1]
-
Assay Setup: In a suitable assay plate, mix the purified Cp149 protein with a fluorescent dye that binds to hydrophobic regions of proteins.
-
Compound Addition: Add this compound or a vehicle control (DMSO) to the protein-dye mixture.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound indicates direct binding to the capsid protein.[1]
Visualizations
Caption: Mechanism of action of this compound on the HBV replication cycle.
Caption: Workflow for in vitro evaluation of this compound antiviral activity.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
How to minimize off-target effects of GLP-26 in cell culture
Disclaimer: Publicly available information on the specific off-target effects of GLP-26 is limited. This guide is based on general best practices for working with small molecule inhibitors in cell culture and the known on-target mechanism of this compound. The troubleshooting steps and protocols provided are intended as a starting point for researchers to optimize their experiments and minimize potential off-target effects in their specific cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target mechanism of action?
This compound is a novel glyoxamide derivative that functions as a Hepatitis B Virus (HBV) capsid assembly modulator.[1][2] Its primary on-target effect is to disrupt the proper assembly of the HBV nucleocapsid, which in turn prevents viral DNA replication and reduces the levels of covalently closed circular DNA (cccDNA), the viral minichromosome.[2][3][4]
Q2: I'm observing unexpected changes in cell morphology after treating my cells with this compound. What should I do first?
When observing unexpected morphological changes, the first step is to verify the concentration of this compound used and the duration of the treatment. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cell line.[5] Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells to ensure the effects are not due to the solvent.[5]
Q3: How can I differentiate between on-target anti-HBV effects and potential off-target cytotoxicity with this compound?
Distinguishing between on-target and off-target effects is a critical step.[6]
-
On-target effects should correlate with the known anti-HBV activity of this compound. This can be assessed by measuring markers of HBV replication, such as HBV DNA levels or HBeAg secretion.
-
Off-target cytotoxicity can be evaluated using a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the concentration range that is non-toxic to your cells.[6] Functional assays should be conducted at concentrations below the cytotoxic threshold.[6]
Q4: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with small molecule inhibitors can stem from several factors:
-
Compound-related issues: Degradation of the inhibitor due to improper storage, or precipitation in the culture medium.[7] It is recommended to prepare fresh dilutions for each experiment and visually inspect for precipitates.[6]
-
Cell culture-related issues: Inconsistent cell seeding density, using cells with a high passage number, or undetected contamination (e.g., Mycoplasma).[6][8]
-
Assay-related issues: Variations in reagent preparation, incubation times, or instrumentation.[6]
Troubleshooting Guides
Problem: High levels of cell death observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[5] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[5] |
| On-target effect on a critical cellular pathway in the specific cell line. | Investigate the known functions of proteins involved in capsid assembly in your cell model. |
| Compound instability leading to toxic byproducts. | Use freshly prepared solutions of this compound for each experiment. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[5] |
Problem: Inconsistent or no anti-HBV effect observed.
| Possible Cause | Troubleshooting Steps |
| Degraded inhibitor. | Use a fresh aliquot of this compound from a properly stored stock. Prepare single-use aliquots to minimize freeze-thaw cycles.[7] |
| Inaccurate concentration. | Verify calculations and pipette calibration.[7] |
| Low cell permeability. | While this compound has shown good in vivo bioavailability, permeability can be cell-line dependent. Consult literature for known permeability issues with similar compounds.[1] |
| Precipitation of the inhibitor in cell culture media. | Ensure the final solvent concentration is low (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media.[7] |
Quantitative Data Summary
Table 1: On-Target Efficacy of this compound in vitro
| Cell Line | Assay | Parameter | Value | Reference |
| HepAD38 | HBV DNA replication | IC50 | 3 nM | [3] |
| HepAD38 | HBeAg secretion | EC50 | 3 nM | [4] |
| HepNTCP-DL | Secreted HBeAg | EC50 | 0.7 µM | [3] |
| HepG2 | Cytotoxicity | CC50 | >100 µM | [4] |
Table 2: Example Dose-Response Experiment Setup
| Well | This compound Concentration (µM) | Vehicle (DMSO) Concentration |
| 1-3 | 0 (Vehicle Control) | 0.1% |
| 4-6 | 0.001 | 0.1% |
| 7-9 | 0.01 | 0.1% |
| 10-12 | 0.1 | 0.1% |
| 13-15 | 1 | 0.1% |
| 16-18 | 10 | 0.1% |
| 19-21 | 100 | 0.1% |
| 22-24 | Untreated Control | 0% |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.[5]
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Treat cells with the desired concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
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Analysis: At each time point, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®) and/or measure the desired on-target effect (e.g., HBV DNA levels).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 (for inhibition) and CC50 (for cytotoxicity) values.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Culture and Treatment: Plate cells and treat with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
Visualizations
Caption: Workflow for optimizing this compound concentration to minimize off-target effects.
Caption: On-target mechanism of this compound in the HBV replication cycle.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture – Good Practice and Advanced Methods | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing Oral Administration of GLP-26 in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mouse models for the oral administration of GLP-26, a synthetic analog of Glucagon-Like Peptide-2 (GLP-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it administered orally in mouse models?
A1: this compound is a glyoxamide derivative and a potent modulator of capsid assembly, showing promise in preclinical studies.[1][2] It has demonstrated favorable oral bioavailability and metabolic stability in mice, making oral administration a viable and preferred route for in vivo studies to achieve prolonged exposure.[1][3]
Q2: What are the primary challenges associated with the oral delivery of peptides like this compound?
A2: The oral delivery of therapeutic peptides faces several hurdles, including low bioavailability (typically less than 1%).[4] Key challenges include degradation by the harsh acidic environment of the stomach and enzymatic breakdown throughout the gastrointestinal (GI) tract.[4][5][6][7][8] Additionally, peptides exhibit low permeability across the intestinal epithelium and must overcome the mucus barrier.[4][5]
Q3: What are some common strategies to improve the oral bioavailability of peptides?
A3: Strategies to enhance oral peptide delivery include the use of permeation enhancers, enzyme inhibitors, and mucoadhesive polymers.[4] Formulating peptides into nanoparticles can also protect them from degradation and improve absorption.[4] For some peptides, co-administration with compounds like sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) has been shown to improve absorption, although its effectiveness can be peptide-specific.[4]
Q4: How does GLP-2 exert its effects in the intestine?
A4: GLP-2 binds to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[9] In rodents, the GLP-2R is primarily located on enteric neurons and subepithelial myofibroblasts, not directly on the intestinal epithelium.[10][11] Upon binding, GLP-2 is thought to stimulate the release of downstream mediators that are responsible for its intestinotrophic effects, which include promoting intestinal cell proliferation, increasing villus height, and enhancing nutrient absorption.[9][10] The signaling cascade involves the activation of adenylate cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[9][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or variable plasma concentrations of this compound after oral gavage. | Improper gavage technique leading to inaccurate dosing or accidental tracheal administration. | Review and practice proper oral gavage technique. Ensure the gavage needle is correctly sized for the mouse and is inserted into the esophagus, not the trachea.[13][14] Monitor for signs of respiratory distress post-gavage.[14][15] |
| Degradation of this compound in the formulation before administration. | Prepare dosing solutions fresh daily.[13] If using a vehicle like methylcellulose (B11928114), ensure the compound is homogeneously suspended.[13] | |
| Rapid degradation of this compound in the GI tract. | Consider formulating this compound with enzyme inhibitors or in a protective vehicle (e.g., nanoparticles, microspheres) to shield it from enzymatic degradation.[4][16] | |
| Poor absorption across the intestinal epithelium. | Co-administer this compound with a permeation enhancer to improve its passage across the intestinal barrier.[4] Ensure the vehicle used for administration is optimized for peptide solubility and stability. | |
| High variability in biological response (e.g., intestinal growth, glucose tolerance) between mice. | Inconsistent food intake affecting endogenous GLP-1/GLP-2 secretion and gut motility. | Fast mice for a standardized period (e.g., 4-6 hours) before oral gavage to ensure a more uniform GI environment.[17] Be aware that fasting can be a stressor and may influence outcomes. |
| Differences in gut microbiome composition between animals. | Cohouse animals to normalize gut microbiota to some extent. Consider using mice from a single, well-controlled source. | |
| Incorrect timing of sample collection relative to this compound administration. | Establish a clear and consistent timeline for dosing and sample collection based on the expected pharmacokinetic profile of this compound.[18] | |
| Diarrhea or other signs of GI distress in treated mice. | High dose of this compound or the vehicle used. | Implement a dose-escalation strategy to acclimate the animals to the compound.[13] If using a vehicle like corn oil, ensure it is of high quality and administered at an appropriate volume.[19] |
| Off-target effects of the compound or formulation components. | Evaluate the tolerability of the vehicle alone in a control group. If the issue persists, consider alternative formulations. | |
| No discernible effect of this compound on intestinal parameters. | Insufficient dose or bioavailability. | Increase the dose of this compound, or improve its bioavailability through formulation strategies.[4] |
| The specific mouse strain is less responsive to GLP-2 analogs. | Review literature for reported strain differences in GLP-2 receptor expression or sensitivity. | |
| Inactivation of the GLP-2 receptor signaling pathway. | Confirm the integrity of the GLP-2 signaling pathway in your model system. The use of GLP-2 receptor knockout mice can be a valuable negative control.[9] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice and Monkeys
| Species | Route | Dose | Bioavailability (%) | Cmax | Tmax (h) | t½ (h) | Reference(s) |
| CD-1 Mice | IV | 15 mg/kg | - | - | - | 1.6 | [2] |
| CD-1 Mice | PO | 30 mg/kg | 61 | - | - | >6 | [2] |
| Cynomolgus Monkeys | IV | 1 mg/kg | - | - | - | 0.77 | [2] |
| Cynomolgus Monkeys | PO | 5 mg/kg | 34 | 380.7 ng/mL | 0.67 | 2.44 | [2][3] |
Table 2: Oral Gavage Parameters for Mice
| Parameter | Recommendation | Reference(s) |
| Gavage Needle Size (for 20-25g mouse) | 20 gauge, 1-1.5 inch length | [14] |
| Maximum Dosing Volume | 10 mL/kg (smaller volumes, e.g., 5 mL/kg, are often recommended) | [14] |
| Common Vehicles | 0.5% methylcellulose in water, 10% DMSO + 90% corn oil | [13][19] |
Experimental Protocols
Oral Gavage of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water for injection
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)[14]
-
1 mL syringes
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. For a 0.5% methylcellulose solution, slowly add methylcellulose to sterile water while stirring to avoid clumping.
-
Suspend the this compound powder in the vehicle to the desired final concentration. Ensure a homogenous suspension by vortexing or sonicating. Prepare the solution fresh daily.[13]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise dosing volume.[14]
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[13]
-
Position the mouse vertically.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue toward the esophagus. The needle should advance smoothly. If resistance is met, withdraw and re-insert to prevent tracheal intubation.[13][14]
-
Once the needle is in the esophagus (the tip should be roughly at the level of the last rib), slowly administer the calculated volume of the this compound solution.[14]
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as respiratory distress, for 5-10 minutes.[14][15]
-
Pharmacokinetic Analysis of Orally Administered this compound
Procedure:
-
Dosing: Administer this compound via oral gavage as described above.
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[18]
-
For serial sampling from the same mouse, collect small volumes (e.g., 25-50 µL) from the tail vein or saphenous vein.[18]
-
Terminal blood collection can be performed via cardiac puncture under anesthesia.[18][20]
-
-
Sample Processing:
-
Quantification:
Intestinal Permeability Assay (FITC-Dextran)
This assay measures the integrity of the intestinal barrier.[17][22][23]
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)
-
Sterile 1x phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., serum separator tubes)
Procedure:
-
Fasting: Fast mice for 4-6 hours prior to the assay. Provide water ad libitum.[17]
-
FITC-Dextran Administration:
-
Blood Collection:
-
Serum Preparation and Analysis:
-
Allow the blood to clot and then centrifuge to separate the serum.[20]
-
Dilute the serum with an equal volume of PBS.[20]
-
Add the diluted serum to a 96-well plate in duplicate.[20]
-
Measure the fluorescence of the samples using a spectrophotofluorometer (excitation ~485 nm, emission ~528 nm).[20][23]
-
Calculate the concentration of FITC-dextran in the serum by comparing the fluorescence to a standard curve prepared with known concentrations of FITC-dextran.[20]
-
Visualizations
Caption: Simplified GLP-2 signaling pathway in intestinal cells.
Caption: Experimental workflow for oral gavage in mice.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. glucagon.com [glucagon.com]
- 12. Glucagon-like peptide-2: divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral delivery of glucagon-like peptide-1 in a modified polymer preparation normalizes basal glycaemia in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A permeability assay for mouse intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in GLP-26 Pharmacokinetic Data
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in pharmacokinetic (PK) data for GLP-26.
Understanding this compound
It is critical to note that this compound, a glyoxamide derivative, is an inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2] Its name may cause confusion with Glucagon-Like Peptide-2 (GLP-2), a peptide hormone involved in intestinal growth.[3] this compound's mechanism of action is entirely distinct from that of GLP-2 and its analogues. This guide will focus exclusively on troubleshooting pharmacokinetic data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic parameters of this compound in preclinical species?
A1: Pharmacokinetic parameters for this compound have been determined in mice and cynomolgus monkeys. The data shows good oral bioavailability and a longer half-life after oral administration compared to intravenous infusion.[4][5] A summary of key parameters is provided in the tables below.
Q2: We are observing high inter-animal variability in our this compound PK study. What are the likely causes?
A2: High inter-animal variability is a common challenge in preclinical PK studies and can originate from several sources.[6][7] For this compound, a compound with low aqueous solubility, key factors to investigate include:
-
Formulation Issues: Inconsistent suspension or precipitation of the dosing solution can lead to variable doses being administered to each animal.
-
Dosing Technique: Improper oral gavage technique can result in inaccurate dosing or physiological stress that affects drug absorption.
-
Biological Variability: Differences in the health status, stress levels, and genetic makeup of the animals can influence drug metabolism and disposition.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs.[8]
Q3: Our measured Cmax and Tmax values for this compound are inconsistent across animals in the same group. What could be the reason?
A3: Inconsistent Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are often linked to variability in the rate and extent of drug absorption.[2][9] Potential causes include:
-
Variable Gastric Emptying Rate: Differences in the rate at which the stomach empties its contents into the small intestine can lead to significant variations in Tmax.
-
Inconsistent Drug Dissolution: If the drug formulation is not uniform, the rate at which this compound dissolves in the gastrointestinal fluid will vary, impacting both Cmax and Tmax.
-
Infrequent Sampling around Tmax: If blood samples are not collected frequently enough around the expected Tmax, the true peak concentration may be missed, leading to inaccurate Cmax and Tmax values.[2]
Q4: We are seeing lower than expected plasma concentrations of this compound in our study. What should we investigate?
A4: Lower than expected plasma exposure (low AUC and Cmax) can be due to a variety of factors related to the compound, the formulation, or the experimental procedure. Consider the following:
-
Poor Solubility and Dissolution: this compound has low aqueous solubility. If the formulation does not adequately enhance its solubility, a significant portion of the drug may pass through the GI tract unabsorbed.
-
High Pre-systemic Metabolism: The drug may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.
-
Active Efflux: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the intestine, which actively pump the drug back into the gut lumen.
-
Errors in Dose Preparation or Administration: Inaccurate weighing of the compound or errors in preparing the dosing solution can lead to a lower administered dose than intended.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | - | 380.7 ± 155.4 |
| Tmax (h) | - | 0.67 ± 0.29 |
| AUCtotal (h·ng/mL) | 986.6 ± 316.5 | 1660 ± 530 |
| t½ (h) | 0.77 ± 0.23 | 2.44 ± 0.57 |
| Oral Bioavailability (%) | - | 33.6 |
| Plasma Protein Binding (%) | \multicolumn{2}{ | c |
Data are presented as mean ± standard deviation.[4]
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (15 mg/kg) | Oral (30 mg/kg) |
| AUC0–7h (ng·h/mL) | 1306 | 1587 |
| t½ (h) | 1.5 | >6 |
| Oral Bioavailability (%) | \multicolumn{2}{ | c |
Data derived from graphical representation in the cited source.[5]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues leading to variability in this compound pharmacokinetic data.
Guide 1: Troubleshooting High Inter-Animal Variability
Detailed Steps:
-
Investigate Formulation:
-
Check Suspension Homogeneity: For suspensions, ensure vigorous and consistent mixing before and during dosing to prevent settling.[8]
-
Verify Drug Solubility in Vehicle: Confirm that this compound remains adequately dissolved or suspended in the chosen vehicle at the target concentration.
-
Assess Formulation Stability: Ensure the formulation is stable for the duration of the experiment and does not degrade or precipitate.
-
-
Review Dosing Technique:
-
Standardize Oral Gavage Procedure: Ensure all personnel are proficient in the technique to minimize stress and ensure accurate delivery to the stomach.
-
Verify Dose Volume Accuracy: Use calibrated equipment and double-check dose calculations based on the most recent animal body weights.
-
-
Assess Animal Factors:
-
Monitor Animal Health Status: Exclude any animals showing signs of illness, as this can significantly impact drug ADME (Absorption, Distribution, Metabolism, and Excretion).
-
Standardize Fasting Protocol: Implement a consistent fasting period before dosing to reduce variability in gastrointestinal pH and motility.[8]
-
Confirm Animal Strain and Supplier: Use a single, well-characterized animal strain from a reputable supplier to minimize genetic variability in drug metabolizing enzymes and transporters.
-
Guide 2: Troubleshooting Inconsistent Cmax and Tmax
Detailed Steps:
-
Evaluate Absorption Phase:
-
Assess In Vitro Dissolution Rate: Conduct in vitro dissolution studies with the formulation to ensure consistent drug release.
-
Consider GI Transit Time Variability: Be aware that factors like stress and food can alter gastrointestinal transit time, leading to variable Tmax.
-
-
Optimize Blood Sampling:
-
Increase Sampling Frequency Around Tmax: Collect more frequent blood samples around the anticipated Tmax to better define the peak concentration.[2]
-
Ensure Precise Sample Collection Times: Record the exact time of each blood draw to ensure accurate PK parameter calculation.
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male CD-1 mice (or other appropriate strain), 8-10 weeks old. Acclimatize animals for at least one week before the study.
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water). Ensure the suspension is homogenous by continuous stirring.
-
Dosing: Fast animals overnight (with free access to water) before dosing. Administer a single oral dose of this compound (e.g., 30 mg/kg) via oral gavage. For intravenous administration, dissolve this compound in a suitable solvent (e.g., 20% DMSO, 20% PEG-400 in PBS) and administer via the tail vein (e.g., 15 mg/kg).[5]
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
-
Sample Preparation (Protein Precipitation): [10][11]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Liquid Chromatography (LC):
-
Column: Use a suitable C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and the internal standard by direct infusion.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize signal intensity.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Mandatory Visualization
GLP-2 Signaling Pathway (for clarification)
References
- 1. researchgate.net [researchgate.net]
- 2. certara.com [certara.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Why rate of absorption inferences in single dose bioequivalence studies are often inappropriate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Optimizing fixation and staining for confocal microscopy of GLP-26 treated cells
Welcome to the technical support center for optimizing fixation and staining protocols for confocal microscopy of cells treated with GLP-26. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixation method for cells treated with this compound?
A1: For initial experiments with a new treatment like this compound, a cross-linking fixative such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is recommended.[1][2][3] This method generally preserves cellular morphology well. A typical starting point is a 10-20 minute incubation at room temperature.[2][4]
Q2: How do I choose the right permeabilization agent?
A2: The choice of permeabilization agent depends on the subcellular localization of your target protein.
-
Triton X-100 (0.1-0.25%) is a non-ionic detergent that effectively permeabilizes both plasma and organellar membranes, making it suitable for most intracellular targets.[5][6][7] However, it can extract membrane-associated proteins.[1][5]
-
Saponin (B1150181) (e.g., 0.05%) is a milder detergent that selectively interacts with cholesterol in the plasma membrane, preserving the integrity of organellar membranes and membrane-associated proteins.[5][7][8] Its effect is reversible, so it should be included in subsequent wash and antibody incubation steps.[8]
-
Methanol (ice-cold) can be used for both fixation and permeabilization.[4] It is effective for some cytoskeletal and organellar proteins but may not be suitable for all antigens, particularly soluble proteins.[1][6]
Q3: My signal is very weak. What are the possible causes and solutions?
A3: Weak or no signal can be due to several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including issues with the primary antibody, fixation, permeabilization, and imaging settings.[9][10]
Q4: I have very high background in my images. How can I reduce it?
A4: High background is a common issue in immunofluorescence.[9][11] Potential causes include insufficient blocking, improper antibody concentrations, and inadequate washing.[9][11][12] See the detailed troubleshooting table for specific recommendations.
Q5: What is photobleaching and how can I minimize it?
A5: Photobleaching is the irreversible destruction of fluorophores due to prolonged exposure to high-intensity light, leading to a loss of fluorescent signal.[13][14] To minimize photobleaching, you can use antifade mounting media, reduce laser power and exposure time, and choose more photostable fluorophores.[13][15]
Troubleshooting Guides
Table 1: Troubleshooting Poor Signal Quality
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Primary antibody issues: Inactive, wrong concentration, or not validated for IF. | - Use a positive control to verify antibody activity. - Titrate the primary antibody to find the optimal concentration.[12] - Ensure the antibody is validated for immunofluorescence applications.[16] |
| Suboptimal fixation: Antigen masking or destruction. | - Test different fixatives (e.g., PFA vs. methanol).[6] - Reduce fixation time or temperature.[10] - Consider antigen retrieval methods if using PFA. | |
| Insufficient permeabilization: Antibody cannot access the epitope. | - Increase permeabilization time or detergent concentration. - Switch to a stronger detergent (e.g., from saponin to Triton X-100).[6] | |
| Imaging settings: Low laser power, incorrect filter sets, or detector settings. | - Increase laser power or detector gain. - Ensure excitation and emission filters match the fluorophore spectra.[16] | |
| High Background | Insufficient blocking: Non-specific antibody binding. | - Increase blocking time (e.g., to 1 hour at room temperature).[9][12] - Use a blocking buffer containing serum from the same species as the secondary antibody.[17] |
| Antibody concentration too high: Non-specific binding of primary or secondary antibodies. | - Titrate both primary and secondary antibodies to determine the optimal dilution.[9][12] | |
| Inadequate washing: Residual unbound antibodies. | - Increase the number and duration of wash steps.[9][11][12] | |
| Autofluorescence: Endogenous fluorescence from the cells or fixative. | - Include an unstained control to assess autofluorescence.[10] - Use a quenching step (e.g., with sodium borohydride) if using glutaraldehyde.[18] - Use freshly prepared PFA.[10] | |
| Photobleaching | Excessive light exposure: High laser power or long exposure times. | - Reduce laser power to the minimum required for a good signal-to-noise ratio.[13] - Minimize exposure time.[13] - Locate the region of interest using lower magnification or transmitted light before imaging with fluorescence.[15] |
| Oxygen-mediated damage: Reactive oxygen species damage fluorophores. | - Use a commercially available antifade mounting medium.[13][15] - Consider imaging in an oxygen-depleted environment if possible.[19] | |
| Fluorophore instability: Some fluorophores are more prone to bleaching. | - Choose more photostable dyes.[13] |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
This compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash three times with PBS for 5 minutes each.[7]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[7]
-
-
Final Washes and Counterstaining:
-
Mounting:
-
Imaging:
-
Image the slides using a confocal microscope with the appropriate laser lines and emission filters for your fluorophores.
-
Table 2: Comparison of Fixation and Permeabilization Methods
| Method | Fixative | Permeabilization Agent | Advantages | Disadvantages | Best For |
| Cross-linking | 4% Paraformaldehyde (PFA) | 0.1-0.5% Triton X-100 | Good preservation of cellular morphology. | Can mask epitopes (may require antigen retrieval). Can cause autofluorescence.[2] | Most intracellular and membrane proteins. |
| 4% Paraformaldehyde (PFA) | 0.05% Saponin | Preserves membrane and organelle integrity.[5] Reversible.[8] | May not be sufficient for nuclear targets. Requires saponin in subsequent steps.[8] | Membrane-associated and cytoplasmic proteins. | |
| Organic Solvent | Ice-cold Methanol | Methanol | Fixes and permeabilizes in one step. Good for some cytoskeletal proteins.[6] | Can alter protein conformation. May not be suitable for soluble proteins.[1] Can shrink cells. | Cytoskeletal and some organellar proteins. |
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: Representative GLP-1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. ibidi.com [ibidi.com]
- 11. sinobiological.com [sinobiological.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 14. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
Best practices for handling and storing GLP-26
Technical Support Center: GLP-26
Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for reconstituting lyophilized this compound?
For optimal results, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption, as peptides can be hygroscopic.[1][2] The choice of solvent depends on the peptide's properties.[1][3] For this compound, it is recommended to first attempt reconstitution in sterile, distilled water. If solubility is an issue, a brief sonication may help dissolve larger particles.[2] For hydrophobic peptides, organic solvents like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer.[1]
2. How should I store this compound in its lyophilized and reconstituted forms?
-
Lyophilized: For maximum stability, store lyophilized this compound at -20°C or, for long-term storage, at -80°C.[1][3][4][5] When stored under these conditions, the peptide can be stable for several years.[5]
-
Reconstituted: Peptides in solution are significantly less stable.[1] It is highly recommended to aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][6] Store these aliquots at -20°C or colder.[1][3]
3. What are the primary causes of peptide degradation, and how can I minimize them?
Peptide degradation can occur through several pathways, including oxidation, deamidation, and hydrolysis.[7] To minimize degradation, store peptides in their lyophilized form at -20°C or -80°C.[3][4] For peptides in solution, use sterile, slightly acidic buffers (pH 5-7) and store them frozen in aliquots.[1] Avoid exposure to high pH (>8) and minimize exposure to atmospheric oxygen.[3]
4. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, especially in its powdered form, it is essential to wear appropriate PPE to prevent accidental exposure. This includes chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[8] When working with the lyophilized powder, which can become airborne, it is recommended to use a fume hood or biosafety cabinet to prevent inhalation.[8]
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed in an In Vitro Assay
-
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the cause?
-
Answer:
-
Improper Storage and Handling: Confirm that the peptide was stored correctly in both lyophilized and reconstituted forms. Repeated freeze-thaw cycles can degrade the peptide and reduce its activity.[1][6]
-
Incorrect Peptide Concentration: The calculation of peptide concentration may be inaccurate. Ensure you are accounting for the net peptide content versus the total peptide weight.
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can reduce their bioavailability and activity.[9][10] Consider sonicating the solution or using a different reconstitution solvent.
-
Assay Interference: Components of your assay buffer or the solvent used to dissolve the peptide (e.g., high concentrations of DMSO) may be interfering with the biological system.
-
Issue 2: Difficulty Dissolving Lyophilized this compound
-
Question: My lyophilized this compound is not fully dissolving in aqueous buffer. What should I do?
-
Answer:
-
Assess Peptide Characteristics: The solubility of a peptide is largely determined by its amino acid composition.[1]
-
Use an Alternative Solvent: If water fails, for a basic peptide, try a dilute solution of acetic acid (10%). For an acidic peptide, a dilute solution of ammonium (B1175870) bicarbonate (10%) may be effective.[1] For hydrophobic peptides, initially dissolving in a small amount of an organic solvent like DMSO, followed by a stepwise addition of aqueous buffer, is a common strategy.[1]
-
Sonication: A brief sonication in a water bath can aid in dissolving stubborn particles, but avoid excessive heating.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C | Up to several years | For optimal long-term stability, -80°C is preferred.[5] |
| 4°C | Short-term (days to weeks) | Keep away from bright light.[3][4] | |
| Reconstituted | -20°C | Up to a few weeks | Store in aliquots to avoid freeze-thaw cycles.[1][2] |
| 4°C | 24-48 hours | Use as soon as possible after reconstitution. |
Table 2: this compound Stability in Different Solvents at 4°C
| Solvent | Concentration | Estimated Half-life |
| Sterile Water | 1 mg/mL | ~72 hours |
| PBS (pH 7.4) | 1 mg/mL | ~48 hours |
| 10% Acetic Acid | 1 mg/mL | > 1 week |
| DMSO | 10 mg/mL | > 1 month |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Bioactivity Assay for this compound
This protocol outlines a general procedure for assessing the bioactivity of this compound on a target cell line.
-
Cell Culture: Culture the target cells in the recommended medium and conditions until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Preparation: Reconstitute and dilute this compound to the desired concentrations in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Assess the biological endpoint of interest (e.g., cell proliferation using an MTT assay, cytokine secretion via ELISA, or gene expression by qRT-PCR).
-
Data Analysis: Analyze the results to determine the dose-response relationship of this compound.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for a cell-based bioactivity assay.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. bachem.com [bachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. peptide24.store [peptide24.store]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Technical Support Center: Overcoming Limitations of In Vitro Models for GLP-26 Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models for testing the anti-HBV agent GLP-26.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, a potent Hepatitis B Virus (HBV) capsid assembly modulator.[1][2][3][4][5]
Issue 1: High Variability in Anti-HBV Potency (EC50) of this compound
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health: 2D cell cultures can exhibit variability due to passage number, confluency, and media conditions. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure uniform confluency at the time of treatment.- Regularly test for mycoplasma contamination.- Ensure consistent quality of cell culture media and supplements. |
| Assay-to-Assay Variability: Minor differences in experimental setup can lead to significant variations in results. | - Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Use calibrated pipettes and automated liquid handlers for precise reagent dispensing.- Include positive (e.g., Entecavir) and negative (vehicle control) controls in every assay plate.[4] |
| Non-Specific Binding: this compound, like other small molecules, may bind to plasticware or proteins in the culture medium, reducing its effective concentration.[6] | - Use low-binding microplates.- Optimize the concentration of serum (e.g., FBS) in the culture medium, as serum proteins can bind to the compound.[6] |
Issue 2: Discrepancy Between In Vitro Efficacy and In Vivo Results
| Potential Cause | Recommended Solution |
| Lack of Physiological Relevance in 2D Models: Standard 2D cell cultures do not fully replicate the complex microenvironment of the liver, including cell-cell interactions, extracellular matrix signaling, and metabolic gradients.[7][8][9] | - Transition to 3D cell culture models, such as spheroids or organoids derived from primary human hepatocytes or iPSCs. These models better mimic the liver architecture and function.[10][11] - Utilize microfluidic organ-on-a-chip platforms to introduce perfusion, which can improve nutrient delivery, waste removal, and cellular maturation.[10][12][13][14] |
| Limited Metabolic Activity in Cell Lines: Immortalized cell lines (e.g., HepG2, HepAD38) may have different metabolic enzyme expression and activity compared to primary human hepatocytes.[15] | - Use primary human hepatocytes (PHH) for key experiments to confirm findings from cell lines.[4] - Characterize the expression of key metabolic enzymes in the chosen cell model. |
| Absence of Immune Components: In vitro models often lack the immune cells that can play a role in both HBV pathogenesis and the response to antiviral therapy. | - Consider co-culture models that include immune cells, such as lymphocytes or macrophages, to investigate potential immunomodulatory effects of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using standard 2D cell cultures for this compound testing?
A1: Standard 2D cell cultures, while useful for initial high-throughput screening, have several limitations for accurately predicting the in vivo efficacy and safety of this compound. These include:
-
Lack of Physiological Relevance: Cells grown on a flat plastic surface do not experience the complex 3D architecture, cell-cell interactions, and extracellular matrix signaling present in the liver.[7][8][9] This can lead to altered cell morphology, gene expression, and drug responses that may not be representative of the in vivo situation.[9]
-
Unnatural Cellular Environment: The artificial environment of 2D cultures can lead to cellular stress and altered metabolic activity, potentially affecting the perceived potency and toxicity of this compound.[7]
-
Poor Predictivity: Due to these limitations, results from 2D cultures may not always translate well to in vivo animal models or human clinical trials, contributing to the high failure rate of new drug candidates.[7][16]
Q2: How can 3D organoid models improve the preclinical evaluation of this compound?
A2: 3D organoids, particularly those derived from primary human hepatocytes or induced pluripotent stem cells (iPSCs), offer a more physiologically relevant system for testing this compound.[10][11] Key advantages include:
-
Mimicking Organ Architecture: Organoids self-organize into structures that resemble the micro-architecture of the liver, including cell polarity and the formation of bile canaliculi-like structures.[10]
-
Cellular Heterogeneity: They can contain multiple liver cell types (e.g., hepatocytes, stellate cells, Kupffer cells), allowing for the study of more complex biological responses to this compound and HBV infection.[10]
-
Improved Functional Maturation: Organoids often exhibit higher levels of liver-specific functions, such as albumin production and cytochrome P450 activity, which are crucial for assessing drug metabolism and toxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a capsid assembly modulator (CAM).[1][2][4] It works by interfering with the proper assembly of the HBV nucleocapsid, which is a critical step in the viral replication cycle.[1][3][4] This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), leads to the disassembly of existing nucleocapsids, and ultimately reduces the production of new viral DNA and the pool of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1][4]
Q4: I am observing high background noise in my this compound receptor binding assay. What could be the cause?
A4: While this compound targets the HBV capsid protein and not a traditional cellular receptor, issues in binding assays can still arise. High background noise in a binding assay, such as a thermal shift assay with purified capsid protein, could be due to:
-
Non-Specific Binding: The ligand may be binding to components of the assay system other than the target protein. Optimizing blocking conditions and using appropriate detergents can help reduce this.[17]
-
Reagent Quality: Ensure the purity and stability of the purified HBV capsid protein and the this compound compound.[17][18]
-
Assay Conditions: Suboptimal buffer pH, ionic strength, or temperature can contribute to high background. These parameters should be carefully optimized.[17][18]
Quantitative Data Summary
Table 1: In Vitro Anti-HBV Activity of this compound
| Cell Model | Parameter | This compound EC50 | Reference |
| HepAD38 cells | HBV DNA replication | 3 nM | [1][4] |
| HepAD38 cells | HBeAg secretion | 3 nM | [4] |
| Primary Human Hepatocytes (PHH) | HBV DNA replication | 40 nM | [4] |
Table 2: In Vitro Toxicity of this compound
| Cell Line | Parameter | This compound CC50 | Selectivity Index (SI) | Reference |
| HepG2 | Cytotoxicity | >100 µM | >33,333 | [4] |
Table 3: Pharmacokinetic Properties of this compound in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [2][19] |
| Mean Terminal Elimination Half-life | 2.4 hours | [2][19] |
| Plasma Protein Binding | 86.7% | [2][19] |
Experimental Protocols
Protocol 1: Assessment of this compound Antiviral Activity in HepAD38 Cells
-
Cell Seeding: Plate HepAD38 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Entecavir).
-
Treatment: After 24 hours, remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 6 days), replacing the medium with freshly prepared compound every 2-3 days.
-
Supernatant Collection: Collect the cell culture supernatant for quantification of secreted HBV DNA.
-
DNA Extraction and qPCR: Extract viral DNA from the supernatant and quantify the HBV DNA levels using quantitative PCR (qPCR).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: HBeAg Secretion Assay as a Marker for cccDNA
-
Tetracycline (B611298) Regulation: Culture HepAD38 cells in the presence of tetracycline to suppress pgRNA transcription.
-
Washout and Treatment: Remove tetracycline to allow for HBV replication and cccDNA formation. Treat the cells with serial dilutions of this compound.
-
Re-treatment with Tetracycline: After a period of this compound treatment (e.g., 3 days), re-introduce tetracycline to shut down pgRNA synthesis from the integrated HBV DNA. This ensures that any subsequent HBeAg production is primarily from the newly formed cccDNA.
-
Supernatant Collection: Continue to culture the cells in the presence of tetracycline and this compound for several more days, collecting the supernatant at defined time points.
-
ELISA: Quantify the amount of secreted HBeAg in the supernatant using a commercial ELISA kit.[4]
-
Data Analysis: Determine the EC50 for the inhibition of HBeAg secretion as described for the antiviral activity assay.
Visualizations
Caption: Mechanism of action for this compound in the HBV life cycle.
Caption: Workflow for this compound testing using advanced in vitro models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the advantages and limitations of 2D cell culture? | AAT Bioquest [aatbio.com]
- 8. biocompare.com [biocompare.com]
- 9. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering advanced organoid models with microfluidics: A review- Fluigent [fluigent.com]
- 11. Integrated applications of microfluidics, organoids, and 3D bioprinting in in vitro 3D biomimetic models [accscience.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Microfluidics‐based 3D cell culture models: Utility in novel drug discovery and delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 16. Tissue-Engineered 3D In Vitro Disease Models for High-Throughput Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. swordbio.com [swordbio.com]
- 18. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 19. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of GLP-26 and Other HBV Capsid Assembly Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis B Virus (HBV) therapeutics is evolving, with a significant focus on direct-acting antivirals that target distinct stages of the viral life cycle. Among these, capsid assembly modulators (CAMs) have emerged as a promising class of agents. This guide provides an objective comparison of the preclinical and clinical efficacy of GLP-26, a novel glyoxamide derivative, against other notable HBV capsid assembly modulators.
Executive Summary
This compound demonstrates potent in vitro anti-HBV activity with a single-digit nanomolar 50% effective concentration (EC50).[1] It effectively reduces HBV DNA, HBeAg, and covalently closed circular DNA (cccDNA) levels in cellular models.[1][2][3] Preclinical studies in humanized mouse models have shown significant viral load reduction with this compound treatment, particularly in combination with nucleos(t)ide analogs like entecavir (B133710) (ETV), where it has demonstrated a sustained antiviral response even after treatment cessation.[1][4] When compared to other CAMs, this compound exhibits comparable or superior in vitro potency. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways to provide a comprehensive overview for research and development professionals.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and other key HBV capsid assembly modulators. Data has been compiled from various preclinical and clinical studies.
Table 1: In Vitro Anti-HBV Activity of Capsid Assembly Modulators
| Compound | Cell Line | EC50 (nM) | EC90 (nM) | cccDNA Reduction | Reference |
| This compound | HepAD38 | 3 | - | >90% at 1 µM | [1][5] |
| PHH | 40 | - | Yes | [1] | |
| JNJ-56136379 | HepG2.117 | 54 | 376 | Yes | [6][7][8] |
| PHH | 93 | - | Yes | [6][7] | |
| Vebicorvir (B611651) (ABI-H0731) | HepAD38/HepG2-NTCP | 173 - 307 | - | Yes (EC50: 1.84 - 7.3 µM) | [9][10][11] |
| GLS4 | HepG2.2.15 | 12 | - | Yes | [12] |
| HepAD38 | - | - | Yes | [13][14] |
PHH: Primary Human Hepatocytes
Table 2: In Vivo and Clinical HBV DNA Reduction
| Compound | Study Population/Model | Treatment Regimen | Mean HBV DNA Reduction (log10 IU/mL) | Reference |
| This compound | Humanized Mice | 60 mg/kg/day | 1-3 | [1] |
| Humanized Mice | This compound (60 mg/kg/day) + ETV (0.3 mg/kg/day) | ~4 | [1] | |
| JNJ-56136379 | Chronic Hepatitis B Patients | 75 mg + NA | 5.53 (at Week 24) | [15][16] |
| Chronic Hepatitis B Patients | 250 mg + NA | 5.88 (at Week 24) | [15][16] | |
| Vebicorvir (ABI-H0731) | Chronic Hepatitis B Patients | VBR + ETV | 5.33 (at Week 24) | [17] |
| GLS4 | Chronic Hepatitis B Patients | 120 mg + Ritonavir | 1.42 (at 28 days) | [18][19] |
| Chronic Hepatitis B Patients | 240 mg + Ritonavir | 2.13 (at 28 days) | [18][19] |
NA: Nucleos(t)ide Analogue; ETV: Entecavir; VBR: Vebicorvir
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparative analysis.
In Vitro Antiviral Activity Assay (HepAD38/HepG2.2.15 Cells)
This assay determines the concentration of the compound required to inhibit 50% of HBV replication in a stable HBV-producing cell line.
-
Cell Culture: HepAD38 or HepG2.2.15 cells, which are human hepatoblastoma cell lines stably transfected with the HBV genome, are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.[20][21] For HepAD38 cells, tetracycline (B611298) is included to suppress HBV replication during routine culture.
-
Assay Procedure:
-
Cells are seeded in 96-well plates. For HepAD38 cells, tetracycline is removed to induce HBV replication.
-
The following day, cells are treated with serial dilutions of the test compound.
-
Cells are incubated for a period of 6-7 days, with media and compound changes every 2-3 days.
-
After the incubation period, the cell culture supernatant is collected to quantify extracellular HBV DNA, and cell lysates can be prepared for intracellular HBV DNA analysis.
-
-
HBV DNA Quantification:
-
Viral DNA is extracted from the supernatant or cell lysate using a commercial DNA extraction kit.
-
HBV DNA levels are quantified by real-time quantitative PCR (qPCR) using primers and probes specific for a conserved region of the HBV genome.
-
A standard curve is generated using a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
cccDNA Quantification Assay
This assay measures the reduction in the amount of HBV cccDNA, the stable viral minichromosome in the nucleus of infected hepatocytes.
-
Cell Culture and Treatment: HBV-infected primary human hepatocytes (PHH) or differentiated HepaRG cells are typically used. Cells are treated with the test compound for an extended period (e.g., 9-14 days).
-
cccDNA Extraction:
-
A modified Hirt extraction method is often employed to selectively extract low molecular weight DNA, including cccDNA, while removing the bulk of cellular genomic DNA.
-
Alternatively, total DNA can be extracted followed by enzymatic digestion to remove non-cccDNA forms. Plasmid-safe ATP-dependent DNase (PSD) is used to digest linear and relaxed circular DNA, enriching for cccDNA.
-
-
qPCR Analysis:
-
Specific primers and a TaqMan probe are designed to amplify a region of the HBV genome that is present in cccDNA.
-
To differentiate cccDNA from other viral DNA forms, the qPCR reaction is often performed on samples with and without a pre-treatment with a DNA exonuclease that digests linear and open circular DNA.
-
The amount of cccDNA is normalized to a housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.
-
-
Data Analysis: The reduction in cccDNA levels in treated cells is compared to untreated controls.
Thermal Shift Assay (TSA)
This biophysical assay assesses the direct binding of a compound to the HBV capsid protein by measuring changes in its thermal stability.
-
Protein Preparation: Recombinant HBV core protein (Cp149, amino acids 1-149) is expressed and purified from E. coli. The protein is typically in a dimeric state.
-
Assay Procedure:
-
A reaction mixture is prepared containing the purified HBV Cp149 protein, the test compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
The mixture is heated in a real-time PCR instrument with a temperature gradient.
-
As the protein unfolds due to heat, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature. A shift in the Tm in the presence of the compound indicates direct binding and stabilization of the capsid protein.
Mandatory Visualization
HBV Life Cycle and Mechanism of Capsid Assembly Modulators
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vebicorvir | HBV | TargetMol [targetmol.com]
- 11. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gut.bmj.com [gut.bmj.com]
- 16. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of vebicorvir administered with entecavir in treatment-naïve patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cytion.com [cytion.com]
- 21. Cellosaurus cell line Hep-G2/2.2.15 (CVCL_L855) [cellosaurus.org]
A Head-to-Head Battle: GLP-26 Versus GLS4 in the Arena of HBV Capsid Assembly Modulation
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of two prominent Hepatitis B Virus (HBV) capsid assembly modulators: GLP-26 and GLS4. We delve into their mechanisms of action, comparative potency, and the experimental data underpinning these findings.
Executive Summary
Both this compound and GLS4 are potent inhibitors of HBV replication, operating through the targeted disruption of viral capsid assembly. However, key differences in their chemical structure, potency, and specific effects on capsid morphology set them apart. Experimental data reveals that this compound, a novel glyoxamide derivative, exhibits significantly greater potency in inhibiting HBeAg secretion compared to GLS4, a heteroaryldihydropyrimidine (HAP) derivative. While both molecules effectively reduce HBV cccDNA, their impact on the localization and morphology of capsid particles within the host cell differs, suggesting distinct, nuanced mechanisms of action.
Mechanism of Action: Disrupting the Viral Core
The replication of HBV is critically dependent on the proper assembly of its nucleocapsid, which is formed by the viral core protein (HBc). Capsid Assembly Modulators (CAMs) like this compound and GLS4 intervene in this crucial process. They bind to HBc dimers, inducing conformational changes that lead to the formation of aberrant, non-functional capsids. This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), a necessary step for viral DNA synthesis and the subsequent production of new infectious virions.
While both compounds share this general mechanism, their specific interactions with the core protein and the resulting capsid structures differ. GLS4, a Class I CAM, is known to cause the formation of large, irregular capsid aggregates that are dispersed throughout the cell. In contrast, this compound, a Class II CAM, induces the formation of intact, but empty, capsids that accumulate in the cytoplasm, preventing their transport to the nucleus. This distinction is crucial as it impacts the potential for cccDNA reduction and long-term viral suppression.
Potency: A Quantitative Comparison
The antiviral potency of this compound and GLS4 has been evaluated in various in vitro systems. The data consistently demonstrates the superior potency of this compound.
| Parameter | This compound | GLS4 | Cell Line | Reference |
| Anti-HBV Activity (EC50) | 0.003 µM | Not explicitly stated in direct comparison, but other sources indicate EC50 in the low nanomolar range. | HepAD38 | [1] |
| 0.04 µM | 4.34 µM | Primary Human Hepatocytes (PHH) | [1] | |
| HBeAg Secretion Inhibition (EC50) | 0.003 µM | 0.16 µM | HepAD38 | [1] |
| cccDNA Reduction | >1 log reduction | >1 log reduction | HepAD38 | [1] |
| Cytotoxicity (CC50) | >100 µM | >10 µM | HepG2 | [1] |
| >10 µM | >10 µM | Primary Human Hepatocytes (PHH) | [1] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells.
Experimental Protocols
Antiviral Activity Assay in HepAD38 Cells
This assay quantifies the ability of a compound to inhibit HBV DNA replication in a stable cell line that produces HBV upon removal of tetracycline (B611298).
Methodology:
-
Cell Seeding: Plate HepAD38 cells in 96-well plates at a density of 5 x 104 cells/well in media containing tetracycline to suppress HBV expression.
-
Compound Treatment: After 24 hours, remove the tetracycline-containing medium and replace it with fresh medium containing serial dilutions of the test compounds (this compound or GLS4). Include a no-drug control.
-
Induction of HBV Replication: The removal of tetracycline induces HBV replication.
-
Incubation: Incubate the plates for 7 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
DNA Extraction: After incubation, harvest the supernatant and extract viral DNA using a commercial DNA extraction kit.
-
Quantification of HBV DNA: Quantify the amount of extracellular HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration.
HBeAg Secretion Assay
This enzyme-linked immunosorbent assay (ELISA) measures the amount of Hepatitis B e-antigen (HBeAg) secreted into the cell culture supernatant, which serves as a surrogate marker for cccDNA transcriptional activity.
Methodology:
-
Sample Collection: Collect the supernatant from the HepAD38 cells treated as described in the antiviral activity assay.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for HBeAg.
-
Add the cell culture supernatants to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the wells again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
-
Data Analysis: The intensity of the color is proportional to the amount of HBeAg present. Calculate the percentage of HBeAg inhibition for each compound concentration and determine the EC50 value.
HBV cccDNA Quantification
This protocol describes the quantification of covalently closed circular DNA (cccDNA) from infected cells, a key marker of persistent HBV infection.
Methodology:
-
Cell Lysis and Nuclear Isolation: Lyse the treated HepAD38 cells and isolate the nuclei, where the cccDNA resides.
-
DNA Extraction: Extract the total DNA from the isolated nuclei.
-
Exonuclease Digestion: Treat the extracted DNA with an exonuclease (e.g., Plasmid-Safe ATP-dependent DNase) that digests linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.
-
qPCR Quantification: Quantify the remaining cccDNA using qPCR with primers that specifically amplify a region of the cccDNA.
-
Data Analysis: Normalize the cccDNA copy number to a housekeeping gene to account for variations in cell number and DNA extraction efficiency. Compare the cccDNA levels in treated cells to untreated controls to determine the log reduction.
Conclusion
Both this compound and GLS4 represent significant advancements in the development of anti-HBV therapeutics that target a novel mechanism of action. The available data clearly indicates that this compound possesses superior potency compared to GLS4 in in vitro models. The distinct effects of these two compounds on capsid morphology highlight the subtleties within the class of capsid assembly modulators and may have implications for their long-term efficacy and the potential for viral resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of both this compound and GLS4 in the management of chronic Hepatitis B.
References
Preclinical Powerhouses: A Comparative Analysis of HBV Capsid Assembly Modulators GLP-26, JNJ-632, and AB-423
For Immediate Release
In the landscape of chronic hepatitis B (HBV) therapeutic development, capsid assembly modulators (CAMs) have emerged as a promising class of antiviral agents. This guide provides a head-to-head comparison of the preclinical data for three key players in this space: GLP-26, JNJ-632, and AB-423. Designed for researchers, scientists, and drug development professionals, this document synthesizes available efficacy, mechanism of action, and safety data to facilitate an informed understanding of these compounds.
All three molecules—this compound, a glyoxamide derivative; JNJ-632, a sulfamoylbenzamide; and AB-423, a member of the sulfamoylbenzamide (SBA) class—target the HBV core protein, a crucial component in the viral life cycle.[1][2] By interfering with the proper assembly of the viral capsid, these modulators disrupt multiple stages of viral replication, including pregenomic RNA (pgRNA) encapsidation and the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[3][4][5]
At a Glance: Comparative Efficacy and Mechanism
The following tables summarize the key preclinical quantitative data for this compound, JNJ-632, and AB-423, offering a snapshot of their relative potencies and characteristics.
| Compound | Class | EC50 (HBV DNA Reduction) | Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | Glyoxamide Derivative | 3 nM[6] | HepAD38 | >100 µM[6] | >33,333[6] |
| 40 nM[6] | Primary Human Hepatocytes (PHH) | ||||
| JNJ-632 | Sulfamoylbenzamide | 121 nM (mean)[7] | HepG2.2.15 | Not specified | Not specified |
| 101-240 nM (across genotypes A-D)[7] | Primary Human Hepatocytes (PHH) | ||||
| AB-423 | Sulfamoylbenzamide (SBA) | 80 - 270 nM[3] | Cell culture models | >10 µM[3] | Not specified |
| Compound | Mechanism of Action Classification | Effect on Capsid Formation | Impact on pgRNA Encapsidation | Impact on cccDNA Formation |
| This compound | Class II (CAM-E)[2] | Induces formation of morphologically normal but empty capsids.[2] | Disrupts pgRNA encapsidation.[6] | Reduces cccDNA pools.[6] |
| JNJ-632 | Dual Mechanism (Class I-like) | Accelerates the formation of morphologically intact viral capsids.[3][4] | Prevents encapsidation of the polymerase-pgRNA complex.[3] | Prevents formation of cccDNA when added at the time of infection.[3][4] |
| AB-423 | Class II Capsid Inhibitor | Results in capsid particles devoid of pgRNA and rcDNA.[3][8] | Inhibits pgRNA encapsidation.[7] | Prevents conversion of encapsidated rcDNA to cccDNA.[7][8] |
In Vivo Efficacy
Preclinical animal model studies provide valuable insights into the in vivo potential of these compounds.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | HBV nude mouse model with AD38 xenografts | 60 mg/kg/day (oral) | Reduced HBV titers by 2.3-3 log10 vs. placebo at day 45. Combination with entecavir (B133710) reduced titers by 4.6-fold vs. placebo.[1][9] |
| JNJ-632 | HBV-infected humanized mice | 200 mg/kg/day | Resulted in a 2.77 log reduction of HBV DNA viral load.[7] |
| AB-423 | Hydrodynamic injection mouse model of HBV | Twice-daily administration for 7 days | Dose-dependent reduction in serum HBV DNA levels.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: HBV Lifecycle and CAM Intervention Points.
Caption: General workflow for in vitro antiviral assays.
Experimental Methodologies
The preclinical evaluation of these CAMs involved a variety of in vitro and in vivo models and assays. Below are summaries of the key experimental protocols.
In Vitro Antiviral Activity Assays
-
Cell Lines: Stably HBV-transfected human hepatoma cell lines were predominantly used, including:
-
HepG2.2.15: Constitutively expresses and secretes infectious HBV virions.[10]
-
HepAD38: HBV replication is under the control of a tetracycline-repressible promoter, allowing for the study of cccDNA formation.[6]
-
HepDES19: Similar to HepAD38, used to study pgRNA encapsidation.[7][11]
-
Primary Human Hepatocytes (PHH): Considered a gold-standard in vitro model for studying HBV infection.[6]
-
-
Treatment Protocol: Cells were typically seeded in multi-well plates and treated with a range of concentrations of the test compounds. The treatment duration varied, often lasting for several days with periodic media and compound changes.[12]
-
Endpoint Analysis:
-
HBV DNA Quantification: Extracellular or intracellular HBV DNA was quantified using quantitative polymerase chain reaction (qPCR).[13]
-
Antigen Quantification: Secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) were measured using enzyme-linked immunosorbent assays (ELISA).[14]
-
Capsid Analysis: The formation and content of intracellular capsids were analyzed by native agarose (B213101) gel electrophoresis followed by immunoblotting with an anti-HBc antibody.[12] Encapsidated pgRNA was quantified using RT-qPCR.[12]
-
cccDNA Analysis: cccDNA levels were often assessed in inducible cell lines like HepAD38 after a period of replication and subsequent suppression of pgRNA transcription.[6]
-
In Vivo Efficacy Models
-
Animal Models:
-
Humanized Mouse Models: Mice with chimeric human livers provide a robust model for studying HBV infection and antiviral efficacy.[6]
-
Xenograft Models: Nude mice bearing subcutaneous tumors of HBV-producing hepatoma cells (e.g., AD38) are also utilized.[1][9]
-
Hydrodynamic Injection Model: This model establishes acute HBV replication in the mouse liver.[3]
-
-
Treatment and Monitoring: Compounds were typically administered orally once or twice daily. Efficacy was primarily assessed by monitoring serum HBV DNA levels over the course of the treatment period.[1][3][6]
Conclusion
This compound, JNJ-632, and AB-423 each demonstrate potent anti-HBV activity through the modulation of viral capsid assembly. This compound stands out for its low nanomolar potency in vitro. JNJ-632 exhibits a dual mechanism of action, impacting both early and late stages of the viral life cycle. AB-423 is a characteristic Class II capsid inhibitor that effectively prevents the packaging of the viral genome. The preclinical data presented here underscore the potential of these molecules as components of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. Further clinical investigation will be crucial to determine their ultimate therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Profile of AB-423, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IFN-CSP Inhibiting Hepatitis B Virus in HepG2.2.15 Cells Involves JAK-STAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating the Synergistic Antiviral Effect of GLP-26 with Entecavir in Hepatitis B Virus (HBV) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM), GLP-26, and the established nucleoside analog, entecavir (B133710) (ETV). It focuses on the synergistic antiviral effects observed when these two agents are used in combination, supported by preclinical experimental data. Current therapies for chronic hepatitis B, such as entecavir, can suppress viral replication but rarely achieve a functional cure, primarily due to the persistence of covalently closed circular DNA (cccDNA) in hepatocytes[1][2]. The development of new therapeutic agents that target different steps of the viral lifecycle is crucial[3]. This compound represents a promising new class of compounds that disrupts a fundamental process in viral maturation, and its combination with polymerase inhibitors like entecavir offers a compelling strategy to enhance antiviral efficacy and achieve sustained virological response[2][3].
Mechanisms of Action: A Dual-Pronged Antiviral Strategy
The synergistic effect of this compound and entecavir stems from their distinct and complementary mechanisms targeting different stages of the HBV replication cycle.
-
Entecavir (ETV): As a potent nucleoside analog, entecavir targets the HBV polymerase, a critical enzyme for viral replication. After intracellular phosphorylation to its active triphosphate form, it competes with natural substrates and is incorporated into the nascent viral DNA chain, effectively halting the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA. This action prevents the formation of new viral particles[4][5].
-
This compound: This compound is a novel, potent Capsid Assembly Modulator (CAM) with a unique glyoxamidopyrrolo backbone[3]. This compound disrupts the proper assembly of the viral nucleocapsid, which is essential for pgRNA encapsidation, reverse transcription, and the transport of relaxed circular DNA (rcDNA) to the nucleus for cccDNA formation and maintenance[3][6]. By inducing the formation of aberrant, non-functional capsids, this compound not only blocks the production of new infectious virions but also hinders the replenishment of the cccDNA pool, the key viral reservoir responsible for chronic infection[2][3][6].
The combined action of this compound and entecavir creates a powerful, multi-target attack on HBV. While entecavir blocks the synthesis of viral DNA, this compound prevents the formation of the very structures required for this synthesis to occur. This dual mechanism is hypothesized to lead to a more profound and sustained reduction in viral load and antigens than either agent alone.
References
- 1. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of GLP-26 and other CAMs on cccDNA levels
A Head-to-Head Comparison of GLP-26 and Other Capsid Assembly Modulators on cccDNA Levels in Hepatitis B Virus
For researchers and drug development professionals combatting chronic hepatitis B (HBV), the eradication of covalently closed circular DNA (cccDNA) remains the paramount challenge. Capsid assembly modulators (CAMs) have emerged as a promising therapeutic class, not only by disrupting viral replication but also by impacting the stubborn cccDNA reservoir. This guide provides a detailed comparison of this compound, a novel CAM, with other notable CAMs, focusing on their effects on cccDNA levels, supported by experimental data.
Mechanism of Action: A Dual Assault on the Virus
CAMs primarily function by binding to the core protein (HBc) dimers of HBV, leading to the assembly of aberrant, non-functional capsids or empty capsids.[1] This disruption of the capsid assembly process has a dual impact on the viral lifecycle. Firstly, it prevents the encapsidation of pregenomic RNA (pgRNA), a crucial step for HBV DNA replication. Secondly, and of significant interest for a functional cure, it interferes with the establishment and maintenance of the cccDNA pool in the nucleus of hepatocytes.[1][2][3]
The maintenance of the cccDNA reservoir relies on a recycling pathway where newly formed, DNA-containing nucleocapsids are transported back to the nucleus to replenish the cccDNA pool. By inducing the formation of defective capsids, CAMs effectively sever this lifeline, leading to a reduction in cccDNA levels over time.[2] Furthermore, some CAMs have been shown to inhibit the initial establishment of cccDNA during de novo infection, likely by preventing the proper uncoating of incoming viral capsids.[3][4]
Comparative Efficacy on cccDNA Levels
The following table summarizes the in vitro efficacy of this compound and other CAMs on HBV replication and their impact on cccDNA, either directly measured or inferred from surrogate markers like Hepatitis B e-antigen (HBeAg) secretion, which is dependent on cccDNA.
| Compound | Class | Target Effect | EC50 | Cell System | Reference |
| This compound | Glyoxamidopyrrolo | HBeAg Secretion Inhibition | 0.003 µM | HepAD38 | [2] |
| cccDNA Amplification | >1 log reduction | HepAD38 | [2] | ||
| HBV DNA Replication | 0.003 µM | HepAD38 | [2] | ||
| GLS4 | Heteroaryldihydropyrimidine (HAP) | HBeAg Secretion Inhibition | 0.16 µM | HepAD38 | [2] |
| JNJ-56136379 | Phenylpropenamide (PPA) derivative | Intracellular HBV RNA Reduction (cccDNA formation) | 876 nM | Primary Human Hepatocytes (PHH) | [4][5] |
| Extracellular HBV DNA Reduction | 93 nM | PHH | [4][5] | ||
| JNJ-632 | Sulfamoylbenzamide (SBA) | HBV DNA Replication | 121 nM | HepG2.2.15 | [6] |
| HBV DNA Replication (Genotypes A-D) | 101-240 nM | PHH | [6] | ||
| BAY 41-4109 | Heteroaryldihydropyrimidine (HAP) | Inhibition of cccDNA formation | Dose-dependent | PHH | [7] |
| RG7907 | Heteroaryldihydropyrimidine (HAP) | Inhibition of cccDNA establishment | Less effective than other CAMs | PHH | [8] |
| HBV DNA Replication | 62 nM | HepG2.117 | [8] | ||
| ALG-005398 | Non-HAP Class A | Extracellular HBsAg Reduction (cccDNA formation) | 167 nM | PHH | [8] |
| Intracellular HBV RNA Reduction (cccDNA formation) | 128 nM | PHH | [8] | ||
| HBV DNA Production | 9.3 nM | PHH | [8] |
As the data indicates, this compound demonstrates potent inhibition of HBeAg secretion, a key surrogate marker for cccDNA transcriptional activity, with an EC50 in the low nanomolar range, reportedly over 50 times more potent than GLS4 in the same assay.[2] While direct head-to-head quantitative comparisons of cccDNA reduction for all listed CAMs are not available in single studies, the provided data highlights the varying potencies and experimental systems used to evaluate these compounds.
Experimental Protocols
Quantification of cccDNA-Dependent HBeAg Secretion
A common in vitro model to assess the impact of compounds on cccDNA is the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[2]
-
Cell Culture: HepAD38 cells are cultured in the presence of tetracycline (B611298) to suppress pgRNA transcription.
-
Induction of Replication: To initiate HBV replication and cccDNA formation, tetracycline is removed from the culture medium for a period of 7 days. During this time, cells are treated with the test compounds (e.g., this compound, GLS4) at various concentrations.[2]
-
cccDNA-Dependent Transcription: After the initial 7-day replication phase, tetracycline is added back to the medium for another 7 days. This step halts the production of pgRNA from the integrated HBV genome, meaning any subsequent HBeAg secretion is primarily from the newly formed cccDNA pool.[2]
-
Quantification: The concentration of HBeAg in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA). The percentage of inhibition is calculated relative to untreated control cells.[2]
Direct Quantification of cccDNA by qPCR
For a more direct measurement of cccDNA levels, quantitative polymerase chain reaction (qPCR) is employed. A critical step in this protocol is the selective removal of other forms of viral DNA (e.g., relaxed circular DNA, double-stranded linear DNA) that would otherwise be amplified and lead to an overestimation of cccDNA.
-
DNA Extraction: Total DNA is extracted from HBV-infected cells (e.g., HepAD38, PHH) using methods that selectively isolate low-molecular-weight, protein-free DNA, such as a modified Hirt extraction.[9][10]
-
Nuclease Digestion: The extracted DNA is treated with specific nucleases to digest non-cccDNA forms. Common enzymes include Plasmid-Safe ATP-dependent DNase (PSD), T5 exonuclease, or a combination of exonuclease I and III.[9][10][11] These enzymes selectively degrade linear and relaxed circular DNA, leaving the covalently closed circular form intact.
-
qPCR Amplification: The purified cccDNA is then quantified using a qPCR assay with primers and probes specific to a region of the HBV genome.[12][13] The results are often normalized to a host housekeeping gene (e.g., RNaseP) to account for variations in cell number and DNA extraction efficiency.[12]
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of CAMs on the HBV cccDNA lifecycle.
Caption: Experimental workflow for cccDNA quantification.
Conclusion
This compound stands out as a highly potent CAM, demonstrating superior activity in reducing HBeAg secretion compared to older generation CAMs like GLS4. The broader class of CAMs represents a significant advancement in the pursuit of an HBV cure by targeting the virus on two fronts: inhibiting active replication and disrupting the maintenance of the cccDNA reservoir. The continued development and head-to-head comparison of these molecules in robust preclinical and clinical settings are essential to identify the most effective candidates to move forward in combination therapies aimed at achieving a functional cure for chronic hepatitis B.
References
- 1. Mapping the Interactions of HBV cccDNA with Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel non-HAP class A HBV capsid assembly modulators have distinct in vitro and in vivo profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomica.uaslp.mx [genomica.uaslp.mx]
GLP-26: A Comparative Analysis of Cross-Resistance with Other HBV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel hepatitis B virus (HBV) capsid assembly modulator (CAM), GLP-26, with other established HBV inhibitors, focusing on cross-resistance profiles. The data presented herein is intended to inform research and development efforts in the pursuit of more effective and durable HBV therapies.
Introduction to this compound
This compound is a novel, highly potent, preclinical glyoxamide derivative that functions as an HBV capsid assembly modulator.[1] It induces the formation of tight, morphologically normal nucleocapsid structures, thereby disrupting multiple stages of the viral lifecycle.[1] this compound has demonstrated potent antiviral activity against HBV in both in vitro and in vivo models, exhibiting low nanomolar efficacy.[1][2] A key characteristic of this compound is its dual mechanism of action, which not only affects capsid assembly but also leads to a reduction in covalently closed circular DNA (cccDNA) levels.[1]
Cross-Resistance Profile of this compound and Other HBV Inhibitors
A critical aspect of any new antiviral agent is its activity against viral strains that have developed resistance to existing therapies. Due to its unique mechanism of action targeting the HBV core protein, this compound is anticipated to have a favorable cross-resistance profile with nucleoside/nucleotide analogues (NUCs), which target the viral polymerase.
While specific cross-resistance data for this compound against a comprehensive panel of resistant mutants is emerging, data from its close analogue, ALG-001075 (based on this compound), provides significant insights.
Quantitative Analysis of Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and comparator HBV inhibitors against wild-type (WT) HBV and known resistant mutants. The data for this compound is supplemented with findings for the closely related CAM, ALG-001075, to provide a broader cross-resistance perspective.
| Compound | Class | Target | HBV Strain | EC50 (nM) | Fold Change vs. WT | Reference |
| This compound | CAM | Core Protein | Wild-Type | 3 | - | [2] |
| ALG-001075 | CAM | Core Protein | Wild-Type | ~0.5-0.6 | - | [2] |
| L180M + M204V (Lamivudine-R) | Active (No significant change) | - | ||||
| N236T (Adefovir-R) | Active (No significant change) | - | ||||
| A181T/V + N236T (Adefovir-R) | Active (No significant change) | - | ||||
| L180M + M204V + T184G/S202I (Entecavir-R) | Active (No significant change) | - | ||||
| T33N (CAM-R) | ~14-16.8 | ~28 | [2] | |||
| Lamivudine | NUC | Polymerase | Wild-Type | 410 | - | [2] |
| L180M + M204V | High Resistance | >1000 | ||||
| Entecavir | NUC | Polymerase | Wild-Type | 0.6 | - | [2] |
| L180M + M204V | Low-level Resistance | ~10 | ||||
| L180M + M204V + T184G/S202I | High Resistance | >100 | ||||
| Tenofovir (B777) DF | NUC | Polymerase | Wild-Type | 5 | - | [2] |
| L180M + M204V | Active | No significant change | ||||
| N236T | Low-level Resistance | ~2-4 | ||||
| Adefovir (B194249) | NUC | Polymerase | Wild-Type | ~300-800 | - | [3] |
| N236T | Resistance | >10 | ||||
| A181T/V | Resistance | >5 |
EC50 values can vary between different assay systems and cell lines.
Key Observations:
-
Activity against NUC-Resistant Strains: The data for ALG-001075 strongly suggests that this compound retains potent activity against HBV strains with common resistance mutations to lamivudine, adefovir, and entecavir. This is a significant advantage, as it offers a potential therapeutic option for patients who have failed NUC-based therapies.
-
CAM Resistance: The T33N mutation in the HBV core protein has been identified as a resistance-associated substitution for some CAMs. ALG-001075, and by extension likely this compound, shows a moderate decrease in activity (approximately 28-fold) against this mutant. This highlights the potential for the development of resistance to this class of inhibitors, although the clinical significance of this specific mutation is still under investigation.
-
High Potency: this compound demonstrates potent antiviral activity against wild-type HBV, with an EC50 in the low nanomolar range, making it one of the most potent HBV inhibitors discovered to date.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Lines and Culture Conditions
-
HepG2.2.15 Cells: A stable cell line derived from the human hepatoblastoma cell line HepG2, which is transfected with a plasmid containing a greater-than-unit-length copy of the HBV genome (genotype D). These cells constitutively produce HBV particles and are a widely used model for screening anti-HBV compounds.
-
HepAD38 Cells: Another HepG2-derived cell line that supports high levels of HBV replication under the control of a tetracycline-repressible promoter. Removal of tetracycline (B611298) from the culture medium induces HBV replication.
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV research, as they most closely mimic the natural host cell environment.
Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar medium, supplemented with fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and, for stable cell lines, a selective agent such as G418.
Antiviral Activity Assay (EC50 Determination)
-
Cell Seeding: Plate cells (e.g., HepG2.2.15 or HepAD38) in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After cell adherence, treat the cells with serial dilutions of the test compounds (e.g., this compound, lamivudine) for a period of 6-9 days. The medium containing the compounds is typically refreshed every 2-3 days.
-
Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant.
-
Quantification of Extracellular HBV DNA:
-
Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for a conserved region of the HBV genome.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of HBV DNA reduction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cross-Resistance Assay
-
Generation of Resistant Mutants: Site-directed mutagenesis is used to introduce known resistance-conferring mutations into an HBV expression plasmid.
-
Transient Transfection: HepG2 or Huh7 cells are transiently transfected with the plasmids encoding either wild-type or mutant HBV.
-
Antiviral Activity Assay: The antiviral activity assay is then performed as described above for each of the mutant strains.
-
Data Analysis: The EC50 value for each compound against each mutant is determined and compared to the EC50 against the wild-type strain to calculate the fold-change in resistance.
Visualizing Mechanisms and Workflows
HBV Replication Cycle and Inhibitor Targets
The following diagram illustrates the key steps in the HBV replication cycle and the points of intervention for different classes of HBV inhibitors.
Caption: HBV replication cycle and the targets of NUCs and CAMs.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the typical experimental workflow for determining the cross-resistance profile of an HBV inhibitor.
Caption: Workflow for assessing HBV cross-resistance.
Conclusion
This compound represents a promising new class of HBV inhibitors with a mechanism of action distinct from currently approved NUCs. This differentiation translates into a favorable cross-resistance profile, with expected high potency against NUC-resistant HBV strains. While the emergence of CAM-specific resistance mutations like T33N warrants further investigation, the overall preclinical profile of this compound and its analogues suggests a significant potential to address the challenge of drug resistance in the management of chronic hepatitis B. Further clinical studies are necessary to fully elucidate the cross-resistance profile and therapeutic utility of this compound in diverse patient populations.
References
- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of the Glyoxamide Derivative GLP-26
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel glyoxamide derivative, GLP-26, a potent anti-hepatitis B virus (HBV) agent. Due to a scarcity of publicly available, in-depth experimental pharmacokinetic data on multiple glyoxamide derivatives, this guide focuses on a cross-species comparison of this compound in mice and cynomolgus monkeys. The data presented is compiled from preclinical studies and is intended to support further research and development of this class of compounds.
Executive Summary
This compound is a novel glyoxamide derivative that has demonstrated significant potential as an HBV capsid assembly modulator.[1] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. This guide summarizes the key pharmacokinetic parameters of this compound in two preclinical species, highlighting species-specific differences in its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Pharmacokinetic Data of this compound
The following tables summarize the key pharmacokinetic parameters of this compound in CD-1 mice and cynomolgus monkeys following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | IV Administration (15 mg/kg) | PO Administration (30 mg/kg) |
| AUC₀₋₇h (ng·h/mL) | 1,306 | 1,587 |
| t½ (h) | 1.5 | > 6 |
| Oral Bioavailability (%) | - | 61% (calculated from dose-normalized AUC) |
Data sourced from reference[1]
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| AUCtotal (ng·h/mL) | 986.6 ± 316.5 | 1660 ± 530 |
| Cmax (ng/mL) | Not Reported | 380.7 |
| t½ (h) | 0.77 ± 0.23 | 2.44 ± 0.57 |
| Mean Input Time (h) | - | 3.17 |
| Tmax (h) | - | 0.67 |
| Oral Bioavailability (%) | - | 33.6% |
| Plasma Protein Binding (%) | 86.7 | Not Reported |
Data sourced from reference[2][3]
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are provided below.
Pharmacokinetic Study in CD-1 Mice[1]
-
Animal Model: Female CD-1 mice were used for the study.
-
Drug Formulation and Administration:
-
This compound was formulated in a vehicle consisting of PBS containing 20% DMSO and 20% PEG-400 to a concentration of 3 mg/mL.
-
For intravenous (IV) administration, a single dose of 15 mg/kg was injected.
-
For oral (PO) administration, a single dose of 30 mg/kg was given.
-
-
Sample Collection:
-
Blood samples were collected at 0.5, 2, 4, and 7 hours post-administration using heparinized capillaries.
-
Plasma was separated by centrifugation at 15,000 x g for 10 minutes and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The system consisted of an ACQUITY UPLC BEH C18 Column (130 Å, 1.7 µm, 3 mm × 30 mm) and a Turbo-Ionspray Interface in the negative ion-mode on an AB Sciex 5500Qtrap.
-
Pharmacokinetic Study in Cynomolgus Monkeys[2][3]
-
Animal Model: Cynomolgus monkeys were used for the pharmacokinetic evaluation.
-
Drug Administration:
-
For intravenous (IV) administration, a single dose of 1 mg/kg was administered.
-
For oral (PO) administration, a single dose of 5 mg/kg was given.
-
-
Pharmacokinetic Analysis:
-
A single-dose, non-compartment model was used to determine the pharmacokinetic parameters.
-
-
Plasma Protein Binding:
-
Plasma protein binding was determined using a 10 µM concentration of this compound in both monkey and human plasma.
-
Visualized Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
- 1. AU2020267015A1 - Novel indole-2-carboxamides active against the hepatitis B virus (HBV) - Google Patents [patents.google.com]
- 2. WO2020072955A1 - Monomer and multimeric anti-hbv agents - Google Patents [patents.google.com]
- 3. Methods for the treatment of subjects having a hepatitis b virus (HBV) infection - Patent US-11324820-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Mechanism of GLP-26: A Structural Biology Perspective on a Novel Hepatitis B Virus Capsid Assembly Modulator
A Comparative Guide for Researchers and Drug Development Professionals
The quest for a functional cure for chronic Hepatitis B virus (HBV) infection has led to the exploration of novel therapeutic targets beyond conventional polymerase inhibitors. One such promising target is the viral capsid, and a new class of molecules known as capsid assembly modulators (CAMs) has emerged as a key area of research. This guide provides a comparative analysis of GLP-26, a novel glyoxamide derivative, and other leading CAMs, with a focus on how structural biology techniques have been instrumental in validating and characterizing their mechanism of action.
Mechanism of Action: A Tale of Two Morphologies
HBV CAMs function by binding to the core protein (HBc) dimers, interfering with the normal process of capsid assembly. This disruption can lead to one of two primary outcomes: the formation of aberrant, non-capsid-like polymers (Class I or CAM-A) or the assembly of empty capsids that lack the viral genome (Class II or CAM-N).
This compound is a potent CAM that exhibits a distinct mechanism. Unlike Class I CAMs, such as GLS4, which induce the formation of large, irregular aggregates, this compound promotes the assembly of smaller, misshapen, yet intact capsid-like particles.[1][2] This unique activity profile underscores the subtle yet critical differences in how these molecules interact with the HBc protein.
Comparative Performance Metrics
The following table summarizes key quantitative data for this compound and its alternatives, highlighting their antiviral potency and biophysical interactions with the HBV capsid.
| Compound | Class | Antiviral Activity (EC50) | Thermal Stabilization (ΔTm) | Structural Data (PDB ID) |
| This compound | Glyoxamide (CAM-N like) | 3 nM (HepAD38 cells)[1][3] | Stabilizes capsid[1] | No experimental structure available; Docking models based on 5T2P[1] |
| GLS4 | Heteroaryldihydropyrimidine (HAP; CAM-A) | 15 nM | Stabilizes capsid (11 °C) | 5E0I |
| NVR 3-778 (AB-423) | Sulfamoylbenzamide (SBA; CAM-N) | 400 nM (HepG2.2.15 cells)[3] | Not reported | 5T2P[4] |
| JNJ-6379 (Bersacapavir) | Pyrrole-scaffold (CAM-N) | 54 nM (HepG2.117 cells)[5] | Not reported | No dedicated PDB; related to other CAM-N structures |
Visualizing the Molecular Interactions and Workflows
To better understand the processes involved in the validation of CAM mechanisms, the following diagrams, generated using Graphviz, illustrate key pathways and experimental flows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the characterization of this compound and other CAMs.
Negative-Stain Transmission Electron Microscopy (TEM)
This technique is used to visualize the morphology of HBV capsids and the effect of CAMs on their assembly.
-
Sample Preparation: Recombinant HBV core protein (Cp149) dimers are incubated with the CAM (e.g., this compound at 25 µM) or vehicle control.[6]
-
Assembly Induction: Capsid assembly is initiated by adjusting the salt concentration of the buffer.
-
Grid Preparation: A small volume (e.g., 5 µL) of the sample is applied to a glow-discharged, carbon-coated copper grid for 1-2 minutes.[5][7]
-
Staining: The grid is washed with deionized water and then stained with a 2% uranyl acetate (B1210297) solution for 30-60 seconds.[7][8]
-
Imaging: The grid is air-dried and then imaged using a transmission electron microscope.
Fluorescent Thermal Shift Assay (TSA)
TSA is employed to assess the direct binding of a compound to the target protein by measuring changes in its thermal stability.
-
Reaction Mixture: A reaction mixture is prepared containing the purified HBV Cp149 capsids, a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound or alternatives) at various concentrations in a suitable buffer.[9][10]
-
Instrumentation: The assay is performed in a real-time PCR instrument.[11]
-
Thermal Denaturation: The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[12]
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for each condition. An increase in Tm in the presence of the compound indicates binding and stabilization.[11]
Confocal Microscopy for Subcellular Localization
This method helps to determine the intracellular location of HBV core protein and capsids and how this is affected by CAMs.
-
Cell Culture and Transfection: Hepatoma cells (e.g., HepAD38) that can be induced to express HBV proteins are cultured on coverslips.[1]
-
Compound Treatment: The cells are treated with the CAM (e.g., this compound at 1 µM) or vehicle for a specified period (e.g., 24 hours).[1]
-
Immunofluorescence Staining: The cells are fixed, permeabilized, and then incubated with a primary antibody specific for the HBV core protein, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a confocal microscope to visualize the subcellular distribution of the HBV core protein.[13]
Structural Insights and Future Directions
While a high-resolution experimental structure of this compound bound to the HBV capsid is not yet publicly available, computational docking studies based on the known structures of other CAMs, such as GLS4 (PDB ID: 5E0I) and NVR 3-778 (PDB ID: 5T2P), have provided valuable insights.[1][14][4] These models suggest that this compound binds to the same hydrophobic pocket at the dimer-dimer interface, a region critical for the geometric interactions required for proper capsid formation.
The unique morphological outcome induced by this compound—the formation of smaller, intact but misshapen capsids—suggests a distinct conformational change in the core protein upon binding compared to other CAMs. This highlights the allosteric nature of this interaction and opens avenues for the rational design of next-generation CAMs with improved potency and resistance profiles.
The validation of this compound's mechanism through a combination of biophysical, structural, and cellular techniques provides a robust framework for its continued development. Future high-resolution structural studies of the this compound-capsid complex will be invaluable for elucidating the precise molecular interactions that drive its unique mode of action and for guiding the optimization of this promising new class of anti-HBV therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Negative Staining | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 6. rcsb.org [rcsb.org]
- 7. cryoem.wisc.edu [cryoem.wisc.edu]
- 8. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Live Cell Imaging Confocal Microscopy Analysis of HBV Myr-PreS1 Peptide Binding and Uptake in NTCP-GFP Expressing HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
GLP-26 Demonstrates Superior Potency Over First-Generation Capsid Assembly Modulators in HBV Inhibition
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative analysis indicates that GLP-26, a novel glyoxamide derivative, exhibits significantly higher potency in inhibiting Hepatitis B Virus (HBV) replication compared to first-generation Capsid Assembly Modulators (CAMs). Experimental data reveal that this compound demonstrates anti-HBV activity at low nanomolar concentrations, a substantial improvement over the efficacy of earlier CAMs. This positions this compound as a promising candidate for future HBV therapeutic strategies.
First-generation CAMs, which include classes such as heteroaryldihydropyrimidines (HAPs), phenylpropenamides (PPAs), and sulfamoylbenzamides (SBAs), were pivotal in validating the HBV capsid as a viable antiviral target.[1][2] These early compounds demonstrated the potential to interfere with the proper assembly of the viral capsid, a critical step in the HBV lifecycle, thereby inhibiting viral replication.[3][4] However, their potency has been surpassed by newer agents like this compound.
This compound, a novel HBV capsid assembly modulator, has been shown to inhibit HBV DNA replication in a HepAD38 system with an IC50 of 3 nM.[5] Furthermore, it is reported to be 25 to 120 times more potent than GLS4, a HAP derivative, and 10 to 100 times more potent than other CAMs such as AB-423 and JNJ-632. In addition to inhibiting viral DNA replication, this compound also effectively reduces the secretion of HBV e-antigen (HBeAg) and the amplification of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected liver cells.[6]
Comparative Potency of this compound and First-Generation CAMs
The following table summarizes the in vitro potency of this compound in comparison to several first-generation CAMs. The data is primarily based on EC50/IC50 values obtained from HBV DNA replication inhibition assays in various cell lines.
| Compound | Class | Cell Line | Potency (EC50/IC50) | Reference |
| This compound | Glyoxamide | HepAD38 | 3 nM (IC50) | [5] |
| GLS4 | HAP | HepAD38 | 160 nM (EC50) | [6] |
| Bay 41-4109 | HAP | HepG2.2.15 | 101 nM (EC50) | [7] |
| AT-130 | PPA | HepG2.2.15 | 127 nM (EC50) | [7] |
| JNJ-632 | CAM | HepG2.2.15 | 121 nM (EC50) | [7] |
Mechanism of Action: A Tale of Two Classes
Capsid Assembly Modulators are broadly categorized into two classes based on their mechanism of action.
-
Class I CAMs accelerate the assembly of HBV capsids, leading to the formation of empty, morphologically normal capsids that lack the viral pregenomic RNA (pgRNA).[4]
-
Class II CAMs , on the other hand, induce the formation of aberrant, non-capsid polymers of the core protein, which are non-functional.[4]
This compound's precise classification is still under investigation, but its potent effect on capsid assembly highlights its efficacy in disrupting the viral lifecycle.
Experimental Protocols
The potency of this compound and first-generation CAMs is typically evaluated using in vitro cell-based assays. The following is a generalized protocol for assessing the inhibition of HBV DNA replication in the HepAD38 cell line.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on HBV DNA replication.
Materials:
-
HepAD38 cell line (stably transfected with an HBV genome under a tetracycline-repressible promoter)[8]
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and G418.
-
Tetracycline (B611298) solution
-
Test compounds (e.g., this compound, first-generation CAMs)
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepAD38 cells in 96-well plates at a predetermined density and culture in the presence of tetracycline to suppress HBV replication.[9]
-
Induction of HBV Replication: After cell adherence, remove the tetracycline-containing medium and wash the cells. Add fresh medium without tetracycline to induce HBV replication.[10]
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a no-drug control (DMSO vehicle) and a positive control (a known HBV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 6 days) to allow for viral replication and the effect of the compounds to manifest.[3]
-
Harvesting Supernatant: After incubation, collect the cell culture supernatant, which contains secreted viral particles.
-
DNA Extraction: Isolate HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Determine the concentration of the test compound that inhibits HBV DNA replication by 50% (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available data strongly suggest that this compound represents a significant advancement in the development of HBV Capsid Assembly Modulators. Its superior potency compared to first-generation CAMs, coupled with its multifaceted impact on the viral lifecycle, underscores its potential as a cornerstone of future curative therapies for chronic Hepatitis B. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising compound.
References
- 1. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 2. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible expression of human hepatitis B virus (HBV) in stably transfected hepatoblastoma cells: a novel system for screening potential inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in HBV infection and replication systems in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Enduring Antiviral Efficacy: A Comparative Analysis of GLP-26 and Other Core Protein Allosteric Modulators
For researchers and drug development professionals at the forefront of antiviral therapy, the durability of a therapeutic response is a critical determinant of clinical success. This guide provides a comprehensive comparison of the antiviral response durability of GLP-26, a novel capsid assembly modulator (CAM), against other CAMs and STING (Stimulator of Interferon Genes) agonists. The following analysis is supported by experimental data to facilitate an objective assessment of these promising antiviral strategies.
Executive Summary
This compound, a potent glyoxamide-pyrrolamide (GPA) derivative, has demonstrated a remarkable and sustained antiviral response against Hepatitis B Virus (HBV) in preclinical models, particularly when used in combination with standard-of-care nucleos(t)ide analogs. This enduring effect, observed for up to 12 weeks after treatment cessation, sets a high benchmark for other antiviral modalities. This guide will delve into the comparative durability of this compound, other CAMs, and STING agonists, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the durability of the antiviral response for this compound and comparator molecules.
Table 1: Durability of Antiviral Response for this compound in HBV-Infected Humanized Mice
| Treatment Group | Duration of Treatment | Post-Treatment Follow-up | Sustained Viral Load Reduction (Mean) | Sustained HBsAg Reduction (Mean) | Sustained HBeAg Reduction (Mean) | Citation |
| This compound (60 mg/kg/day) + Entecavir (0.3 mg/kg/day) | 10 weeks | 12 weeks | Maintained at or near undetectable levels | ~1.8 log10 | ~1.0 log10 | [1] |
| This compound (60 mg/kg/day) | 10 weeks | Not specified | 1 to 3 log10 | 0.3 to 2 log10 | 0.3 to 1 log10 | [1] |
| Entecavir (0.3 mg/kg/day) | 10 weeks | Not specified | 2.7 to 3.3 log10 | No significant change | No significant change | [1] |
Table 2: Comparative Antiviral Activity and Durability of Other CAMs
| Compound | Class | In Vitro Potency (EC50) | In Vivo Model | Durability of Antiviral Response Post-Treatment | Citation |
| GLS4 | Class I (HAP) | ~1 nM | HBV transgenic mice | Strong and sustained suppression of virus DNA after treatment. | [2] |
| JNJ-632 | Class II (SBA) | 100-200 nM | Humanized mice | Data on post-treatment durability not specified; resulted in a 2.77 log reduction of HBV DNA viral load during treatment. | [3] |
| AB-423 | Class II (SBA) | 80-270 nM | Hydrodynamic injection mouse model | Data on post-treatment durability not specified; dose-dependent reduction in serum HBV DNA during treatment. | [4] |
Table 3: Antiviral Activity and Durability of STING Agonists
| Compound | Virus Target | In Vivo Model | Key Findings on Durability | Citation |
| diABZI | HBV | AAV-HBV transduced mice | Long-term treatment led to durable control of chronic HBV infection, with sustained suppression of HBV replication and HBeAg expression. Antibodies against HBsAg became detectable in some mice after 5 weeks of treatment. | [5][6][7] |
| DMXAA | HBV | Hydrodynamic mouse model | Activation of the STING pathway induced an antiviral cytokine response that efficiently suppressed HBV replication. Data on long-term durability post-treatment is not detailed. | [8] |
Mechanism of Action and Signaling Pathways
The sustained antiviral response of this compound is attributed to its unique mechanism of action as a Class II capsid assembly modulator. Unlike nucleos(t)ide analogs that primarily target viral replication, this compound disrupts the proper formation of the viral capsid, a crucial step for protecting the viral genome and establishing persistent infection.[1][9] This interference with capsid assembly leads to a reduction in the pool of covalently closed circular DNA (cccDNA), the stable episome responsible for viral persistence in infected hepatocytes.[1]
STING agonists, on the other hand, exert their antiviral effects by activating the innate immune system. Upon activation, the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a broad antiviral state within the host.[8][10] This immune-mediated clearance of virally infected cells has the potential for a durable, long-lasting response.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical Profile of AB-423, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STING Agonists Induce an Innate Antiviral Immune Response against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling GLP-26
Essential Safety and Handling Guide for GLP-26
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling any chemical substance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a modulator of HBV capsid assembly. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be utilized when handling this compound to ensure personal safety and maintain a sterile environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact. Gloves should be changed regularly and immediately if contaminated. |
| Eye Protection | Safety Glasses or Goggles | Should be worn to protect from potential splashes during reconstitution or handling of solutions. |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills. |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects. |
| Respiratory Protection | Not Generally Required | Under normal handling conditions of small quantities, respiratory protection is not necessary. For handling larger quantities where dust or aerosols may be generated, work should be conducted in a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound, from preparation to disposal, is critical for safety and experimental integrity.
1. Preparation:
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Work in a designated clean area to prevent cross-contamination.
2. Reconstitution:
-
If weighing is required, perform this in a clean, draft-free area. For larger quantities, the use of a fume hood is recommended.
-
Reconstitute the compound using a suitable solvent as recommended by the supplier.
-
Slowly add the solvent to the vial to avoid frothing. Gently swirl or vortex to dissolve the compound completely.
3. Handling:
-
Handle all solutions containing this compound with the appropriate PPE as outlined in the table above.
-
Clearly label all vials and tubes with the compound name, concentration, date, and solvent used.
Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment and comply with institutional and local regulations.
-
Unused Solutions: Unused or expired solutions of this compound should be disposed of as chemical waste. Do not pour down the drain. Collect in a clearly labeled, sealed waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated waste bag and disposed of according to your institution's chemical or laboratory waste procedures.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Get medical attention.[1]
Visual Workflow Guides
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for donning and doffing personal protective equipment and the disposal of waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
